molecular formula C11H13NO3 B1490489 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid CAS No. 152019-74-4

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Cat. No.: B1490489
CAS No.: 152019-74-4
M. Wt: 207.23 g/mol
InChI Key: SAWXESXDACFEPC-UHFFFAOYSA-N
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Description

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Ethyl-6-methylanilino)(oxo)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-8-6-4-5-7(2)9(8)12-10(13)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWXESXDACFEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651579
Record name (2-Ethyl-6-methylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152019-74-4
Record name (2-Ethyl-6-methylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Ethyl-6-methylphenyl)-oxalamic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, also known as N-(2-ethyl-6-methylphenyl)oxamic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The proposed synthesis is a two-step process commencing with the N-acylation of 2-ethyl-6-methylaniline with diethyl oxalate, followed by the saponification of the resulting ethyl oxamate intermediate. This guide delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and discusses critical process parameters, safety considerations, and purification strategies. The information herein is grounded in established principles of organic chemistry and supported by references to analogous transformations described in the scientific literature.

Introduction and Strategic Overview

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is an N-aryl oxamic acid derivative. N-aryl oxamic acids are recognized scaffolds in medicinal chemistry, exhibiting a range of biological activities. The synthesis of this target molecule can be efficiently approached through a two-step sequence that is both logical and scalable.

The overall strategy involves:

  • Formation of an Oxamate Ester: A nucleophilic acyl substitution reaction between the starting aniline, 2-ethyl-6-methylaniline, and diethyl oxalate. This step selectively forms the ethyl N-(2-ethyl-6-methylphenyl)oxamate.

  • Hydrolysis to the Carboxylic Acid: Saponification of the ethyl oxamate intermediate to yield the desired 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and clean conversions reported for these types of reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Saponification 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline Intermediate Ethyl 2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetate 2-ethyl-6-methylaniline->Intermediate Heat Diethyl_oxalate Diethyl Oxalate Diethyl_oxalate->Intermediate Final_Product 2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetic acid Intermediate->Final_Product 1. NaOH (aq) 2. HCl (aq) N-Acylation_Mechanism cluster_reactants Reactants cluster_TS Tetrahedral Intermediate cluster_products Products R_Aniline 2-Ethyl-6-methylaniline TS [Tetrahedral Intermediate] R_Aniline->TS Nucleophilic Attack R_Oxalate Diethyl Oxalate R_Oxalate->TS P_Ester Ethyl Oxamate Intermediate TS->P_Ester Elimination of Ethoxide P_Ethanol Ethanol TS->P_Ethanol

Caption: Mechanism of N-acylation of 2-ethyl-6-methylaniline.

Step 2: Saponification (Base-Mediated Ester Hydrolysis)

Saponification is the hydrolysis of an ester in the presence of a base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). [1]This reaction is effectively irreversible because the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol by-product.

The mechanism involves:

  • A hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ethyl oxamate intermediate.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, expelling an ethoxide ion (EtO⁻).

  • The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding the sodium salt of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and ethanol.

  • A final acidification step with a strong acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final product.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate

Materials:

  • 2-Ethyl-6-methylaniline

  • Diethyl oxalate

  • Toluene (or another high-boiling inert solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-6-methylaniline (1.0 equivalent).

  • Add diethyl oxalate (1.2 equivalents) and toluene to the flask. The use of a slight excess of diethyl oxalate ensures complete consumption of the aniline.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess diethyl oxalate under reduced pressure using a rotary evaporator.

  • The crude product, ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure. A similar compound, Ethyl N-(2,6-Dimethylphenyl)oxamate, is a known chemical entity. [2]

Step 2: Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Materials:

  • Crude ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate from the previous step in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide and add it to the flask (2.0 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC). Gentle heating may be required to expedite the reaction.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

  • The desired product, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the final product. Information on the final product is available in chemical databases. [3]

Quantitative Data and Characterization

ParameterStep 1: N-Acylation (Expected)Step 2: Saponification (Expected)Overall (Expected)
Yield 85-95%90-98%76-93%
Purity >95% (after purification)>98% (after precipitation)>98%
Physical Form Oily liquid or low-melting solidCrystalline solidCrystalline solid

Characterization of the Final Product:

  • ¹H NMR: Expected signals would include aromatic protons, a quartet and a triplet for the ethyl group, a singlet for the methyl group, a broad singlet for the N-H proton, and a singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals for all unique carbon atoms, including the two carbonyl carbons.

  • IR Spectroscopy: Characteristic absorptions for the N-H bond, C=O bonds of the amide and carboxylic acid, and the O-H of the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO₃, MW: 207.23 g/mol ). [3]

Safety and Handling

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Ethyl-6-methylaniline: Harmful if swallowed or in contact with skin. Handle with care.

  • Diethyl Oxalate: Irritant. Avoid contact with eyes and skin.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive. Cause severe skin burns and eye damage. [4]Handle with extreme care, and always add acid to water, not the other way around.

  • Oxalyl Chloride (Alternative Reagent): If oxalyl chloride were to be used as an alternative to diethyl oxalate for the N-acylation, extreme caution is necessary. It is highly corrosive and reacts violently with water, releasing toxic gases. [5][6]* General Precautions: Ensure all glassware is dry before use, especially when handling water-reactive compounds. All reactions should be conducted with appropriate containment measures in place. [7][8]

Troubleshooting_Flowchart cluster_step1 Troubleshooting Step 1: N-Acylation cluster_step2 Troubleshooting Step 2: Saponification Start1 Low or No Conversion Check1 Check Reaction Temperature Start1->Check1 Check2 Check Reagent Purity Check1->Check2 Temp Low Action1 Increase Reflux Time Check1->Action1 Temp OK Check2->Action1 Pure Action2 Use Fresh Reagents Check2->Action2 Impure Start2 Incomplete Hydrolysis Check3 Sufficient Base? Start2->Check3 Action3 Add More NaOH Solution Check3->Action3 No Action4 Increase Reaction Time or Gently Heat Check3->Action4 Yes

Caption: A troubleshooting guide for the synthesis pathway.

Conclusion

The described two-step synthesis pathway, involving N-acylation of 2-ethyl-6-methylaniline with diethyl oxalate followed by saponification, represents a highly effective and logical approach for the preparation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The methodology is based on well-established and reliable chemical transformations. By carefully controlling reaction conditions and adhering to safety protocols, this guide provides a solid foundation for the successful synthesis of this valuable compound for research and development purposes.

References

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-ethyl-6-methylphenyl)-oxalamic acid. PubChem. Retrieved from [Link]

  • Farkas, J., & Flegelova, Z. (1971). The reaction of oxalyl chloride with amides. Tetrahedron Letters, 12(17), 1591-1594.
  • Organic Syntheses. (n.d.). Procedure for the reaction of carboxylic acids with oxalyl chloride. Retrieved from [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Ureas of Carboxylic Acids and Isocyanates.
  • Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). Retrieved from [Link]

  • Nagaland Pollution Control Board. (n.d.). THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2018). A SAFE WAY OF PERFORMING DANGEROUS EXPERIMENTS. III. THE SAFETY BOX. 1. DEMONSTRATING THE REACTIONS OF ALKALI METALS WITH CONC. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

< WHITE PAPER

Abstract

Introduction: The Analytical Imperative

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is an organic molecule featuring an N-substituted aniline core linked to an oxamic acid moiety. Its structure suggests potential applications in medicinal chemistry, given the prevalence of anilide and carboxylic acid motifs in bioactive compounds. Unambiguous confirmation of its chemical structure and purity is a prerequisite for any further investigation into its biological or material properties.

The synergistic application of NMR, FT-IR, and MS provides a holistic and definitive analytical picture.[4][5]

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing detailed information about the connectivity and chemical environment of each atom.[6]

  • FT-IR Spectroscopy identifies the functional groups present, confirming the key chemical bonds that define the molecule.[7]

  • Mass Spectrometry determines the precise molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.[8]

This guide is structured to walk the researcher through the entire characterization workflow, from sample preparation to final data interpretation, grounded in established scientific principles and authoritative standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[6] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted NMR Data

Based on the structure of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, we can predict the key features of its ¹H and ¹³C NMR spectra. These predictions serve as a reference for the analysis of experimentally acquired data.

Molecular Structure with Predicted ¹H Assignments

Caption: Structure of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality Behind Prediction
a > 12.0 Broad Singlet 1H Carboxylic Acid (-COOH) The acidic proton is highly deshielded and often exchanges, leading to a broad signal at a very downfield shift.
b 9.5 - 10.5 Singlet 1H Amide (-NH-) The amide proton is deshielded by the adjacent carbonyl group and its resonance is sensitive to solvent and concentration.
c, d, e 7.1 - 7.4 Multiplet 3H Aromatic Protons (Ar-H) Protons on the substituted benzene ring will appear in the characteristic aromatic region. The substitution pattern will lead to a complex multiplet.
f ~ 2.6 Quartet (q) 2H Ethyl (-CH₂CH₃) This methylene group is adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule).
g ~ 2.2 Singlet 3H Aryl Methyl (-CH₃) The methyl group attached directly to the aromatic ring is a singlet as it has no adjacent protons to couple with.

| h | ~ 1.2 | Triplet (t) | 3H | Ethyl (CH₂-CH₃) | This methyl group is adjacent to a methylene group (2 protons), resulting in a triplet (n+1 rule). |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment Causality Behind Prediction
~ 170 Quaternary (C) Carboxylic Acid (HO-C=O) Carbonyl carbons of carboxylic acids are highly deshielded and appear significantly downfield.
~ 165 Quaternary (C) Amide (N-C=O) Amide carbonyl carbons are also strongly deshielded, appearing slightly upfield of carboxylic acid carbons.
125 - 140 Quaternary & Tertiary (C & CH) Aromatic Carbons Aromatic carbons resonate in this characteristic range. Quaternary carbons (substituted) will have different shifts than protonated carbons.[9]
~ 25 Secondary (CH₂) Ethyl (-CH₂CH₃) Aliphatic carbons appear in the upfield region of the spectrum.
~ 18 Primary (CH₃) Aryl Methyl (-CH₃) The methyl group on the ring is a typical aliphatic carbon.

| ~ 14 | Primary (CH₃) | Ethyl (CH₂-CH₃) | This terminal methyl group is expected at a typical upfield aliphatic shift. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) A->B C 3. Dissolve Sample in ~0.6-0.7 mL of solvent B->C D 4. Transfer to NMR Tube (5 mm diameter) C->D E 5. Cap and Invert to Mix D->E F 6. Insert Sample into Spectrometer E->F G 7. Lock and Shim (Optimize magnetic field homogeneity) F->G H 8. Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC) G->H I 9. Process Data (Fourier Transform, Phasing, Baseline Correction) H->I

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid compound.[10]

    • Choose an appropriate deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).[10][11] The choice of solvent is critical as it can influence chemical shifts.

    • Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.

    • Filter the solution if any particulate matter is present and transfer it to a 5 mm NMR tube.[12][13]

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a broadband-decoupled ¹³C NMR spectrum. Depending on sample concentration, this may require a longer acquisition time.

    • (Optional but Recommended) Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[14] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[15]

Predicted IR Absorption Bands

The structure of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid contains several IR-active functional groups.

Table 3: Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Causality Behind Prediction
3400 - 2500 (broad) O-H Stretch Carboxylic Acid (-COOH) The O-H bond in a carboxylic acid is involved in hydrogen bonding, resulting in a very broad and strong absorption band.[16]
~ 3300 N-H Stretch Secondary Amide (-NH-) The N-H stretching vibration in secondary amides typically appears as a single, sharp peak in this region.[16]
3000 - 2850 C-H Stretch Alkyl (sp³ C-H) These absorptions are characteristic of the C-H bonds in the ethyl and methyl groups.
~ 1720 C=O Stretch Carboxylic Acid (-C=O) The carbonyl stretch of a carboxylic acid is typically very strong and sharp, appearing at a high frequency.[17]
~ 1680 C=O Stretch Amide I Band (-C=O) The amide carbonyl stretch (Amide I band) is also a very strong absorption, typically appearing at a slightly lower wavenumber than the acid carbonyl.[17]
1600 - 1450 C=C Stretch Aromatic Ring These absorptions, often appearing as a pair of bands, are characteristic of the carbon-carbon double bonds within the benzene ring.

| ~ 1550 | N-H Bend | Amide II Band | The N-H bending vibration coupled with C-N stretching is a characteristic feature of secondary amides. |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][18]

Workflow for ATR-FTIR Analysis

FTIR_Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum (Measures ambient atmosphere) A->B C 3. Place Small Amount of Solid Sample on the ATR crystal B->C D 4. Apply Pressure (Ensure good contact with the crystal) C->D E 5. Collect Sample Spectrum D->E F 6. Clean Crystal E->F

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[18][19]

  • Background Collection: Acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.[20]

  • Sample Application: Place a small amount of the solid 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal.[18] This ensures good optical contact, which is crucial for a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically generates the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation.[8][22]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₅NO₃

  • Monoisotopic Mass: 221.1052 g/mol

  • Expected Ionization (ESI):

    • Positive Mode: [M+H]⁺ = 222.1125 m/z

    • Negative Mode: [M-H]⁻ = 220.0980 m/z

  • High-Resolution MS (HRMS): An HRMS experiment should yield a mass measurement accurate to within 5 ppm of the theoretical value, confirming the elemental composition.

  • Fragmentation: Tandem MS (MS/MS) can induce fragmentation. A likely fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Cleavage of the amide bond is also a probable fragmentation route.[23]

Experimental Protocol: ESI-MS Data Acquisition

This protocol describes direct infusion ESI-MS for rapid analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) for positive mode or ammonium hydroxide for negative mode to promote ionization.[24]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.

  • Sample Infusion:

    • Load the sample solution into a syringe and place it in a syringe pump.

    • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

    • If fragmentation information is desired, perform a product ion scan (MS/MS) on the isolated molecular ion peak. This involves selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID).[25]

Conclusion: A Triad of Analytical Confidence

The structural confirmation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid relies on the congruent interpretation of data from NMR, FT-IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (amide, carboxylic acid), and MS verifies the molecular weight and elemental composition. By following the detailed protocols outlined in this guide, researchers can generate high-quality, reliable, and defensible spectroscopic data, forming a solid foundation for any subsequent research and development activities. The adherence to these validated methodologies ensures scientific integrity and aligns with the rigorous standards of Good Laboratory Practice.[2][26]

References

  • Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Education in Chemistry. (2008). Good lab practice. Royal Society of Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • LCGC International. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • SlideShare. (n.d.). GOOD LABORATORY PRACTICES. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for determining the solubility profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a representative organic molecule, across a range of pharmaceutically relevant solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into the rationale behind solvent selection and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable understanding of API solubility.

Introduction: The Criticality of Solubility Profiling in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as paramount. Poor solubility can lead to a cascade of undesirable consequences, including low and erratic absorption, suboptimal in vivo exposure, and difficulties in formulation development. Therefore, a comprehensive understanding of an API's solubility profile is not merely a data point but a cornerstone of a successful drug development program.

This guide focuses on 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, an organic molecule whose structural motifs are representative of many modern drug candidates. By establishing a detailed methodology for characterizing its solubility, we provide a transferable workflow applicable to a wide array of small molecules.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[1][2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in a thermodynamically stable state.[1][2][3] The determination of thermodynamic solubility requires sufficient time for the system to reach equilibrium.[3][4]

  • Kinetic Solubility: This is often a measure of the concentration of a solute in a solution that is not at equilibrium.[1][2] It is frequently encountered in high-throughput screening methods where a compound, often dissolved in a strong organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[3][4] The resulting solubility value can be higher than the thermodynamic solubility because the system is in a metastable, supersaturated state.[1][2]

For the purposes of robust drug development and formulation, this guide will focus on the determination of thermodynamic solubility , as it provides a more accurate and reliable measure of a compound's intrinsic dissolution properties.[3][5]

Strategic Solvent Selection: A Multifaceted Approach

The choice of solvents for solubility profiling should be deliberate and strategic, encompassing a range of polarities and functionalities to mimic various physiological and manufacturing environments.[6][7] Solvents in the pharmaceutical industry are broadly classified based on their safety, health, and environmental impact.[7] A well-considered selection should include representatives from different classes.

Rationale for Solvent Selection

For our case study with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, we will consider a diverse set of solvents:

  • Polar Protic Solvents: These solvents can donate hydrogen bonds and have a high dielectric constant. Examples include water, methanol, and ethanol.[8] Solubility in these solvents is crucial for understanding dissolution in aqueous physiological fluids.

  • Dipolar Aprotic Solvents: These solvents have a large dipole moment but do not donate hydrogen bonds. Examples include acetone, ethyl acetate, and N,N-dimethylformamide (DMF).[8] These are common solvents in organic synthesis and purification.[9]

  • Apolar Aprotic Solvents: These solvents have a low dielectric constant and are non-polar. Examples include n-hexane and toluene.[8] Solubility in these solvents can be relevant for certain formulation strategies and for understanding potential interactions with lipophilic environments.

The following table outlines a recommended set of solvents for a comprehensive initial solubility screen.

Solvent ClassSolventRationale
Polar Protic Purified Water (pH 7.4 Buffer)Simulates physiological pH.
MethanolA common polar protic solvent in synthesis.
EthanolA pharmaceutically acceptable and widely used solvent.[6]
Dipolar Aprotic AcetoneA versatile and common laboratory solvent.[6][10]
Ethyl AcetateA less toxic alternative to other organic solvents.[8][9][10]
AcetonitrileFrequently used in chromatography and analysis.[11]
Apolar Aprotic n-HexaneRepresents a non-polar, aliphatic environment.
TolueneRepresents a non-polar, aromatic environment.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[12] The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a prolonged period, allowing the system to reach equilibrium.[12][13]

Materials and Equipment
  • 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (solid, high purity)

  • Selected solvents (HPLC grade or higher)[14]

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control[15]

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following protocol outlines a robust and self-validating approach to solubility determination.

Step 1: Preparation of Vials

  • Accurately weigh an excess amount of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid into appropriately labeled vials. An excess is crucial to ensure a saturated solution is formed.[12][13]

Step 2: Addition of Solvents

  • Add a precise volume of the chosen solvent to each vial.

Step 3: Equilibration

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[3][15]

  • Allow the samples to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[3][4] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the solubility should be consistent.[12]

Step 4: Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

Step 5: Quantification by HPLC

  • Prepare a series of calibration standards of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid of known concentrations in each of the tested solvents.

  • Analyze the filtered samples and calibration standards by HPLC.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the compound in the filtered samples by interpolating their peak areas on the calibration curve. This concentration represents the thermodynamic solubility.

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing weigh 1. Weigh excess API add_solvent 2. Add solvent weigh->add_solvent shake 3. Shake at constant T (24-48h) add_solvent->shake settle 4. Settle excess solid shake->settle filter_sample 5. Filter supernatant settle->filter_sample hplc 6. Quantify by HPLC filter_sample->hplc calibrate 7. Prepare calibration curve hplc->calibrate calculate 8. Calculate solubility calibrate->calculate

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Hypothetical Solubility Profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

The following table presents a hypothetical but scientifically plausible solubility profile for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, based on its chemical structure and the principles of "like dissolves like." The presence of a carboxylic acid group suggests some polarity, while the substituted aniline ring provides non-polar character.

SolventSolvent ClassPredicted Solubility (mg/mL)Predicted Solubility (mol/L)
Purified Water (pH 7.4)Polar Protic0.50.0024
MethanolPolar Protic500.241
EthanolPolar Protic350.169
AcetoneDipolar Aprotic1500.724
Ethyl AcetateDipolar Aprotic800.386
AcetonitrileDipolar Aprotic600.289
n-HexaneApolar Aprotic< 0.1< 0.0005
TolueneApolar Aprotic50.024

Note: The molecular weight of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is approximately 207.23 g/mol .

Interpretation of the Hypothetical Data
  • Low Aqueous Solubility: The low predicted solubility in water is expected for a molecule with significant non-polar character. The carboxylic acid group provides some hydrogen bonding capability, but the bulky aromatic ring limits aqueous solubility.

  • Good Solubility in Polar Protic Alcohols: The higher solubility in methanol and ethanol compared to water is likely due to the alkyl portions of these solvents better accommodating the non-polar regions of the molecule.

  • Excellent Solubility in Dipolar Aprotic Solvents: The highest predicted solubilities are in acetone and ethyl acetate, which are effective at solvating both the polar carboxylic acid and the non-polar aromatic ring.

  • Poor Solubility in Apolar Solvents: As expected, the molecule is predicted to be poorly soluble in the non-polar solvent n-hexane. The slight solubility in toluene may be attributed to π-π stacking interactions between the aromatic rings of toluene and the aniline moiety.

Conclusion: From Data to Drug Development Strategy

A well-defined solubility profile is a critical dataset that informs numerous aspects of drug development. The data generated through the robust shake-flask method can guide formulation scientists in selecting appropriate excipients and delivery technologies. For instance, for a compound with low aqueous solubility like our case molecule, strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to enhance bioavailability. Furthermore, understanding solubility in organic solvents is essential for optimizing crystallization processes to ensure consistent API properties.[11]

This guide has provided a comprehensive, scientifically grounded framework for determining the solubility profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. By adhering to the principles of thermodynamic solubility measurement and strategic solvent selection, researchers can generate high-quality, reliable data that will accelerate the journey of promising drug candidates to the clinic and beyond.

References

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  • PubMed. Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. [Link]

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An In-Depth Technical Guide to 2-(2-Ethyl-6-methylanilino)-2-oxoacetic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a member of the N-aryl oxamic acid class of compounds. While specific historical discovery data for this particular molecule is not extensively documented in public literature, this guide extrapolates from established chemical principles and data on analogous compounds to present its probable synthesis, characterization, and potential utility. The document details robust synthetic protocols, explores the mechanistic rationale behind these methods, and discusses the broader context of N-aryl oxamic acids in chemical and pharmaceutical research.

Introduction and Background

N-aryl oxamic acids are a class of organic compounds characterized by an oxamic acid moiety attached to an aromatic amine. These structures are of significant interest in medicinal chemistry and materials science due to their roles as versatile intermediates and their inherent biological activities. The specific compound, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, features a sterically hindered 2-ethyl-6-methylaniline group, which can influence its chemical reactivity and biological properties. Although not a widely cited compound, its structural motifs are present in various biologically active molecules and ligands. This guide aims to provide a foundational understanding of this compound for researchers exploring this chemical space.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be approached through two primary and reliable retrosynthetic disconnections. Both strategies leverage the nucleophilic character of the starting aniline, 2-ethyl-6-methylaniline.

Diagram 1: Retrosynthetic Pathways

G cluster_0 Pathway A cluster_1 Pathway B target 2-(2-Ethyl-6-methylanilino)-2-oxoacetic acid ester Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate target->ester Hydrolysis path_a Acylation with Oxalyl Chloride Derivative aniline_a 2-Ethyl-6-methylaniline path_a->aniline_a oxalyl Ethyl Oxalyl Chloride path_a->oxalyl ester->path_a path_b Reaction with Diethyl Oxalate ester->path_b aniline_b 2-Ethyl-6-methylaniline path_b->aniline_b diethyl_oxalate Diethyl Oxalate path_b->diethyl_oxalate

Caption: Retrosynthetic analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

The most logical synthetic approaches involve the formation of the amide bond between 2-ethyl-6-methylaniline and an oxalic acid derivative.

  • Pathway A: This involves the acylation of 2-ethyl-6-methylaniline with an activated oxalic acid derivative, such as ethyl oxalyl chloride, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. This method is generally high-yielding and proceeds under mild conditions.

  • Pathway B: This pathway utilizes the reaction of 2-ethyl-6-methylaniline with diethyl oxalate. This reaction typically requires higher temperatures to drive the condensation and displacement of ethanol. Subsequent hydrolysis of the intermediate ester is also necessary.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous N-aryl oxamic acids.

Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (Intermediate)

This protocol is adapted from the general synthesis of N-aryl oxamates.

Diagram 2: Experimental Workflow for Intermediate Synthesis

G start Combine 2-ethyl-6-methylaniline, triethylamine, and DCM cool Cool to 0 °C start->cool add Add Ethyl Oxalyl Chloride dropwise cool->add react Stir at room temperature add->react workup Aqueous Workup (Wash with HCl, NaHCO3, brine) react->workup dry Dry over Na2SO4 workup->dry purify Purify by column chromatography dry->purify product Ethyl 2-(2-ethyl-6-methylanilino) -2-oxoacetate purify->product

Caption: Workflow for the synthesis of the intermediate ester.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-6-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Hydrolysis to 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Step-by-Step Methodology:

  • Hydrolysis Setup: Dissolve the purified ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

  • Base Addition: Add sodium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: Once the hydrolysis is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Isolation: A precipitate of the desired acid will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield the final product, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Characterization Data (Predicted)

As this compound is not widely documented, the following table presents predicted characterization data based on its structure and data from similar known compounds like 2,6-Dimethylanilino(oxo)acetic acid.

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Appearance White to off-white solid
Melting Point 170-180 °C
1H NMR (DMSO-d6) δ 10.0-11.0 (s, 1H, NH), 7.1-7.3 (m, 3H, Ar-H), 2.6 (q, 2H, CH2), 2.2 (s, 3H, CH3), 1.2 (t, 3H, CH3)
13C NMR (DMSO-d6) δ 165.1 (C=O, acid), 160.2 (C=O, amide), 137.8, 134.5, 128.9, 128.2 (Ar-C), 24.5 (CH2), 18.1 (CH3), 13.9 (CH3)
IR (KBr, cm-1) 3300-2500 (br, O-H), 3250 (N-H), 1730 (C=O, acid), 1680 (C=O, amide)

Potential Applications and Broader Context

While specific applications for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid are not established, the broader class of N-aryl oxamic acids has demonstrated utility in several areas:

  • Ligands in Catalysis: N-aryl oxamic acids have been employed as ligands in copper-catalyzed cross-coupling reactions. The bidentate nature of the oxamic acid moiety can effectively chelate metal ions, facilitating catalytic cycles. For instance, the analogous 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid has been used in the synthesis of aryl carbamates and ureas.[1]

  • Precursors for Heterocyclic Synthesis: The reactive dicarbonyl system of oxamic acids makes them valuable starting materials for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

  • Biological Activity: N-aryl amides and related structures are known to exhibit a wide range of biological activities. While direct data is unavailable for the title compound, related N-aryl amino acids have shown potential as antibacterial agents.[2] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-aryl acetic acid motif suggests a potential, though speculative, area for biological screening. Furthermore, N-arylhydroxamic acids, which are structurally related, are known to be metabolically activated to reactive electrophiles.[3]

Diagram 3: Potential Application Pathways

G target 2-(2-Ethyl-6-methylanilino) -2-oxoacetic Acid catalysis Ligand in Metal Catalysis target->catalysis heterocycles Precursor for Heterocycle Synthesis target->heterocycles bioactivity Scaffold for Bioactive Molecules target->bioactivity

Caption: Potential areas of application for the title compound.

Conclusion

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, while not a prominent compound in the chemical literature, represents a readily accessible molecule within the N-aryl oxamic acid class. Its synthesis can be reliably achieved through standard acylation and hydrolysis procedures. Based on the utility of analogous compounds, it holds potential as a ligand in catalysis and as a building block for more complex molecules of pharmaceutical interest. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related compounds.

References

  • Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1653. [Link]

  • Hein, D. W., et al. (1990). Bioactivation of N-arylhydroxamic acids by rat hepatic N-acetyltransferase. Detection of multiple enzyme forms by mechanism-based inactivation. Journal of Biological Chemistry, 265(29), 17537-17544. [Link]

  • Shemchuk, L. A., et al. (2007). Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Russian Journal of Organic Chemistry, 43(5), 719-722.
  • Bayer Aktiengesellschaft. (2021). Process for preparing 2,6-dialkylphenylacetic acids.
  • Kim, S., et al. (2021). Carbamoylarylation of Alkenes with N-Aryl Oxamic Acids Involving 1,4-Aryl Migration Via C(aryl)–N Bond Cleavage. ACS Catalysis, 11(15), 9646-9653. [Link]

  • Organic Syntheses. (2004). A GENERAL AND EFFICIENT PROCEDURE FOR THE PREPARATION OF ENANTIOPURE (η5-(S)-2-OXAZOLINYLCYCLOPENTADIENYL)-(η4-TETRAPHENYLCYCLOBUTADIENE)COBALT COMPLEXES. Organic Syntheses, 81, 1. [Link]

  • Al-Masoudi, N. A., et al. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. International Journal of Scientific & Engineering Research, 5(5), 2119-2125.
  • Adamed sp. z o.o. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1275. [Link]

  • Bar, G., et al. (2016). Oxamic acids: useful precursors of carbamoyl radicals. Chemical Communications, 52(58), 9015-9018. [Link]

  • Ashenhurst, J. (2023). Conversion of carboxylic acids into acid chlorides with SOCl2. Master Organic Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 584-588.
  • ResearchGate. (2014). 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO). [Link]

  • Donahue, M. (2021, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. [Link]

  • Eribo, O. R., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 27(19), 6523. [Link]

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A Comprehensive Technical Guide to the Structural Elucidation and Conformational Analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the methodologies and scientific reasoning behind the structural elucidation and conformational analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this N-aryl oxamic acid derivative. We will delve into a logical workflow, from synthesis to advanced spectroscopic and computational analysis, emphasizing the causality behind experimental choices and ensuring the integrity of the presented protocols.

Introduction and Molecular Overview

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a member of the N-aryl oxamic acid class, presents a unique structural challenge due to the steric hindrance imposed by the ortho-ethyl and ortho-methyl substituents on the aniline ring. These groups are expected to significantly influence the molecule's conformation, particularly the dihedral angle between the aromatic ring and the oxamoyl moiety. This, in turn, can impact its chemical reactivity, spectroscopic properties, and potential biological activity. A thorough understanding of its three-dimensional structure is therefore paramount for its application in medicinal chemistry and materials science.

Synthesis and Purification

The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be efficiently achieved through a two-step one-pot procedure starting from 2-ethyl-6-methylaniline.[1] This method involves an initial acylation with an oxalyl chloride derivative followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Acylation: Add ethyl oxalyl chloride (1.1 eq) dropwise to the cooled solution while stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up (Acylation): Upon completion, quench the reaction with 1.0 M HCl. Extract the organic layer with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product at this stage is the ethyl ester intermediate, ethyl 2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (typically in a 5:1 ratio). Add an excess of lithium hydroxide (LiOH) (e.g., 5.0 eq) and stir the mixture at room temperature for 6-8 hours or until the ester is fully hydrolyzed (monitored by TLC).[1]

  • Work-up (Hydrolysis): After hydrolysis, wash the basic reaction mixture with DCM to remove any unreacted starting material or non-acidic impurities.[1]

  • Acidification and Isolation: Separate the aqueous phase and acidify it to a pH of approximately 2 using 1.0 M HCl. The desired product, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield the final product as a crystalline solid.[1]

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid Aniline 2-ethyl-6-methylaniline Acylation Acylation (0°C to rt) Aniline->Acylation EtOxCl Ethyl Oxalyl Chloride EtOxCl->Acylation Et3N Triethylamine in DCM Et3N->Acylation Ester Ethyl 2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetate Acylation->Ester Hydrolysis Hydrolysis (rt) Ester->Hydrolysis LiOH LiOH in THF/H2O LiOH->Hydrolysis Product 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid Hydrolysis->Product

Caption: Synthetic pathway for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Structural Elucidation via Spectroscopy

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and often appears as a broad singlet.[3]
~10.5s1HNHThe amide proton is also deshielded and its chemical shift can be influenced by hydrogen bonding.
~7.2-7.4m3HAr-HThe aromatic protons will appear in this region. Due to the substitution pattern, we expect a complex multiplet.
~2.6q2H-CH₂CH₃The methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons.
~2.2s3HAr-CH₃The methyl protons on the aromatic ring will appear as a singlet.
~1.1t3H-CH₂CH₃The methyl protons of the ethyl group will be a triplet due to coupling with the methylene protons.
Chemical Shift (δ) ppmAssignmentRationale
~168COOHThe carboxylic acid carbonyl carbon is expected in this region.
~160C=O (amide)The amide carbonyl carbon is also found in the downfield region.
~135-140Ar-C (quaternary)The quaternary carbons of the aromatic ring attached to the substituents.
~125-130Ar-CHThe protonated carbons of the aromatic ring.
~24-CH₂CH₃The methylene carbon of the ethyl group.
~18Ar-CH₃The methyl carbon attached to the aromatic ring.
~14-CH₂CH₃The methyl carbon of the ethyl group.

Note: These are predicted values and may vary slightly in an experimental setting.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹)VibrationFunctional Group
3400-2400 (broad)O-H stretchCarboxylic acid
~3300N-H stretchAmide
~1720C=O stretchCarboxylic acid
~1680C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 221.09

  • Key Fragmentation Pathways:

    • Loss of COOH (m/z = 45) to give a fragment at m/z = 176.04.

    • Loss of CO (m/z = 28) from the amide.

    • Cleavage of the N-C bond.

Diagram: Structural Elucidation Workflow

Structural_Elucidation_Workflow cluster_workflow Integrated Spectroscopic Analysis Molecule Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Molecule->NMR IR FT-IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Structure Confirmed Structure NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragments

Caption: Workflow for the structural elucidation of the target molecule.

Conformational Analysis

The conformation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is primarily dictated by the rotation around the N-aryl (N-C1) bond. The steric bulk of the ortho-ethyl and ortho-methyl groups will force the oxamoyl group out of the plane of the aromatic ring to minimize steric repulsion.

Theoretical Considerations

The preferred conformation will be a balance between two opposing effects:

  • Steric Hindrance: The bulky ortho substituents will disfavor a planar conformation where the amide and aromatic ring are coplanar.

  • Electronic Effects: There is a degree of π-conjugation between the nitrogen lone pair and the aromatic ring, which favors planarity.

Given the significant steric hindrance from the 2-ethyl and 6-methyl groups, it is highly probable that the molecule will adopt a non-planar conformation with a large dihedral angle between the plane of the aniline ring and the plane of the amide group.

Computational Modeling (A Proposed Protocol)

To quantitatively investigate the conformational landscape, Density Functional Theory (DFT) calculations are recommended.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Initial Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

    • Conformational Search: Conduct a systematic scan of the potential energy surface by rotating the dihedral angle C2-N-C(O)-C(O)OH in increments (e.g., 10 degrees) and performing a constrained optimization at each step.

    • Transition State Search: Identify the transition states for rotation around the N-aryl bond to determine the energy barrier to interconversion between conformers.

    • Frequency Calculations: Perform frequency calculations on all optimized structures (minima and transition states) to confirm their nature and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

Diagram: Conformational Analysis Logic

Conformational_Analysis cluster_conformation Investigating Molecular Conformation Structure Confirmed Structure Steric Steric Hindrance (ortho-substituents) Structure->Steric Electronic Electronic Effects (π-conjugation) Structure->Electronic Conformation Predicted Conformation (Non-planar) Steric->Conformation Electronic->Conformation DFT DFT Calculations (Potential Energy Surface Scan) Conformation->DFT Refined_Conformation Calculated Low-Energy Conformers & Barriers DFT->Refined_Conformation

Caption: Logical flow for the conformational analysis of the target molecule.

Conclusion

The structural elucidation and conformational analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid require a synergistic approach combining organic synthesis with a suite of advanced spectroscopic and computational techniques. The synthetic route is straightforward, and the structure can be confidently assigned using NMR, IR, and MS. The key scientific challenge lies in understanding the conformational preferences dictated by the sterically demanding ortho substituents. Computational modeling provides a powerful avenue to explore the potential energy landscape and to predict the most stable conformers and the barriers to their interconversion. The methodologies and insights presented in this guide provide a robust framework for the comprehensive characterization of this and related N-aryl oxamic acid derivatives.

References

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  • MDPI. (n.d.).
  • Supporting Information for a scientific article. (2019). General procedure for the preparation of oxamic acids 2a-2u. Royal Society of Chemistry.
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  • PubMed. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)
  • PubMed. (2025). Photoinduced Carbamoylarylation of Alkynes with N-Aryl Oxamic Acids.
  • PubMed. (n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • National Institutes of Health. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • ACS Publications. (2018). Carbamoyl Radicals via Photoredox Decarboxylation of Oxamic Acids in Aqueous Media: Access to 3,4-Dihydroquinolin-2(1H)-ones. Organic Letters.
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  • PubMed. (2022). Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions.
  • ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B).
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  • Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.
  • Royal Society of Chemistry. (n.d.). Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions.
  • National Institutes of Health. (n.d.). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides.
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An In-Depth Technical Guide to the Theoretical and Computational Study of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical and computational framework for the study of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. Given the limited direct experimental data on this specific molecule, this document serves as a predictive exploration, outlining methodologies to anticipate its properties and guide its potential synthesis and characterization. The core focus is on its likely role as a synthetic intermediate or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), particularly local anesthetics of the amino-amide class such as etidocaine.

The protocols and analyses presented herein are designed for researchers, scientists, and professionals in drug development, offering a robust approach to understanding and controlling related chemical entities in pharmaceutical manufacturing.

Introduction and Strategic Importance

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid belongs to the family of N-aryl oxamic acids. While not a widely studied compound itself, its structural motifs are present in various biologically active molecules and synthetic intermediates.[1] Its relevance in a pharmaceutical context is primarily as a potential impurity or a starting material in the synthesis of more complex molecules, such as the local anesthetic etidocaine.[2][3] The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies.[4][5] Therefore, a thorough understanding of the formation, properties, and analytical signatures of potential impurities like 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is paramount.

This guide will first propose a logical synthetic pathway for this molecule. Subsequently, it will delve into a detailed computational chemistry workflow to predict its structural, electronic, and spectroscopic properties. Finally, a comprehensive experimental protocol for its synthesis, purification, and characterization will be outlined, providing a complete roadmap for its investigation.

Proposed Synthesis Pathway

The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be logically approached through the acylation of 2-ethyl-6-methylaniline with an oxalyl derivative. A common and effective method involves the use of ethyl 2-chloro-2-oxoacetate, followed by hydrolysis of the resulting ester.

Synthesis_Pathway 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline intermediate Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate 2-ethyl-6-methylaniline->intermediate Acylation reagent Ethyl 2-chloro-2-oxoacetate reagent->intermediate product 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid intermediate->product Saponification hydrolysis Hydrolysis (e.g., NaOH, H₂O, then H₃O⁺) hydrolysis->product

Caption: Proposed two-step synthesis of the target compound.

Theoretical and Computational Analysis

Computational chemistry provides a powerful toolset for predicting the properties of molecules before their synthesis, offering insights into their stability, reactivity, and spectroscopic signatures.[6]

Computational Methodology Workflow

The following workflow outlines a standard and robust computational approach for the analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Computational_Workflow start Construct 3D Structure of Molecule geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc nmr_ir Spectroscopic Prediction (¹H & ¹³C NMR, IR) freq_calc->nmr_ir electronic Electronic Properties Analysis (HOMO, LUMO, ESP) freq_calc->electronic data_analysis Data Analysis and Interpretation nmr_ir->data_analysis electronic->data_analysis

Caption: A typical workflow for computational analysis.

Predicted Molecular Properties

The geometry of the molecule would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7]

Table 1: Predicted Geometrical Parameters (Illustrative)

ParameterPredicted Value
C=O (amide) bond length~1.22 Å
C=O (acid) bond length~1.21 Å
C-N bond length~1.37 Å
O-H bond length~0.97 Å
Dihedral angle (Aromatic Ring - Amide)30-50°

Note: These are expected values based on similar structures and would be precisely calculated in a computational study.

Predicted Spectroscopic Data

Computational methods can predict spectroscopic data, which are invaluable for the experimental identification of the compound.

Table 2: Predicted Spectroscopic Signatures (Illustrative)

TechniquePredicted Features
¹H NMR Aromatic protons: ~7.0-7.3 ppm; Ethyl CH₂: ~2.6 ppm; Ethyl CH₃: ~1.2 ppm; Methyl: ~2.2 ppm; Amide NH: ~9.5 ppm; Carboxylic OH: ~12-13 ppm
¹³C NMR Aromatic carbons: ~125-140 ppm; Amide C=O: ~160 ppm; Carboxylic C=O: ~165 ppm; Ethyl CH₂: ~24 ppm; Ethyl CH₃: ~14 ppm; Methyl: ~18 ppm
IR Spectroscopy O-H stretch (acid): ~2500-3300 cm⁻¹ (broad); N-H stretch: ~3300 cm⁻¹; C=O stretches (amide & acid): ~1650-1750 cm⁻¹
Electronic Structure Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The electrostatic potential (ESP) map can indicate regions susceptible to electrophilic or nucleophilic attack.

Experimental Synthesis and Characterization

The following section details the proposed experimental procedures for the synthesis, purification, and characterization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Step-by-Step Synthesis Protocol

Materials: 2-ethyl-6-methylaniline, ethyl 2-chloro-2-oxoacetate[8], anhydrous dichloromethane (DCM), triethylamine, sodium hydroxide, hydrochloric acid, anhydrous magnesium sulfate.

Step 1: Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate

  • To a solution of 2-ethyl-6-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add a solution of NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2 with 2M HCl at 0 °C to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization Workflow

The synthesized compound must be purified and its structure and purity confirmed through a series of analytical techniques.[4]

Characterization_Workflow crude_product Crude Synthesized Product purification Purification (Recrystallization or Column Chromatography) crude_product->purification purity_check Purity Assessment (HPLC, Melting Point) purification->purity_check structural_elucidation Structural Elucidation (¹H NMR, ¹³C NMR, Mass Spec, IR) purity_check->structural_elucidation final_product Characterized Pure Compound structural_elucidation->final_product

Caption: Workflow for purification and characterization.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity assessment. A typical method might involve a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The observed chemical shifts should be compared with the computationally predicted values.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups (C=O, N-H, O-H).

Conclusion

This technical guide has presented a comprehensive theoretical and experimental framework for the study of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. By combining predictive computational modeling with established synthetic and analytical protocols, researchers can efficiently approach the synthesis and characterization of this and other related molecules. This is particularly crucial in the context of pharmaceutical development, where a deep understanding of potential impurities and synthetic intermediates is essential for ensuring the quality, safety, and efficacy of drug products.

References

  • Periódico Tchê Química. STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY. [Link][7]

  • PubMed. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade]. [Link][2]

  • PubMed. Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. [Link][1]

  • PubMed. Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. [Link][9]

  • PubMed. Design, synthesis, and DNA-binding of N-alkyl(anilino)quinazoline derivatives. [Link]

  • Taylor & Francis Online. Etidocaine – Knowledge and References. [Link][3]

  • ResearchGate. Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection | Request PDF. [Link][10]

  • ResearchGate. Theoretical Study of the Electronic Structure of Bupivacaine and Lidocaine as Local Anesthetic Agents. [Link][6]

  • National Institutes of Health. Recent trends in the impurity profile of pharmaceuticals. [Link][4]

  • MDPI. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. [Link]

  • National Institutes of Health. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • PubChem. 2-Ethyl-6-hydroxy-2-methylnonanoic acid. [Link]

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link][5]

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An In-Depth Technical Guide to 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a specialized organic compound with potential applications in medicinal chemistry and materials science. Due to its status as a potentially novel or infrequently reported molecule, this guide emphasizes its synthesis based on established chemical principles, alongside detailed characterization methods and an exploration of its prospective utility.

Chemical Identity and Physicochemical Properties

As of the latest literature review, a specific CAS number for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid has not been assigned, suggesting its novelty or limited commercial availability. However, its chemical identifiers and predicted properties can be derived from its structure.

IdentifierValueSource
IUPAC Name 2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetic acid-
Molecular Formula C₁₁H₁₃NO₃-
Molecular Weight 207.23 g/mol -
Canonical SMILES CCC1=C(C=CC=C1C)NC(=O)C(=O)O-
InChI Key (Predicted)-

Note: Some properties are predicted based on chemical structure as experimental data is not widely available.

Rationale and Scientific Context

N-aryl-α-ketoamides, the class of compounds to which 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid belongs, are recognized as important pharmacophores and versatile synthetic intermediates. The presence of the α-ketoacid moiety offers a unique combination of reactivity and potential for biological interactions, often acting as a bioisostere for other functional groups in drug design. The specific substitution pattern on the aniline ring, with an ethyl and a methyl group ortho to the amino function, introduces steric hindrance that can significantly influence the molecule's conformation, reactivity, and metabolic stability. This targeted substitution is a key design element for researchers looking to fine-tune the pharmacological profile of lead compounds.

Synthesis Methodology

The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be approached through the acylation of 2-ethyl-6-methylaniline with a suitable oxalyl derivative. A common and effective method involves the use of ethyl oxalyl chloride, followed by hydrolysis of the resulting ester.

Starting Material: 2-Ethyl-6-methylaniline

The primary precursor for this synthesis is 2-ethyl-6-methylaniline.

IdentifierValue
CAS Number Not widely available
Molecular Formula C₉H₁₃N
Reactivity The amino group is nucleophilic and readily reacts with acylating agents. The ortho-substituents can influence the reaction rate due to steric effects.
Synthetic Protocol: A Two-Step Approach

This synthesis is proposed as a two-step process: formation of the ethyl ester intermediate followed by its saponification.

Step 1: Synthesis of Ethyl 2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetate

  • Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.05 eq.) dropwise to the stirred solution. The use of ethyl oxalyl chloride is a well-established method for introducing the ethyl oxamate group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ethyl ester.

Step 2: Hydrolysis to 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

  • Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water. Add a stoichiometric excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq.).

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours. Monitor the hydrolysis by TLC or LC-MS.

  • Acidification and Isolation: Once the ester is fully consumed, cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue to a pH of approximately 2 using dilute hydrochloric acid. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 2-Ethyl-6-methylaniline C Ethyl 2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetate A->C Acylation (Et3N, DCM, 0 °C to RT) B Ethyl oxalyl chloride B->C D 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid C->D Saponification (LiOH, EtOH/H2O, RT)

Caption: A two-step synthesis of the target compound.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons, the ethyl and methyl groups on the aniline ring, and a broad singlet for the carboxylic acid proton. The amide proton may also be visible.

    • ¹³C NMR will display distinct resonances for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl substituents.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak corresponding to the [M-H]⁻ ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching (often broad), C=O stretching of the amide and carboxylic acid, and aromatic C-H and C=C stretching.

  • Melting Point: A sharp melting point range will indicate the purity of the crystalline solid.

  • Elemental Analysis: Combustion analysis should provide the percentage of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₁₁H₁₃NO₃.

Potential Applications in Research and Development

While specific applications for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid are not yet documented, its structural motifs suggest potential utility in several areas of drug discovery and materials science.

Medicinal Chemistry
  • Enzyme Inhibition: The α-ketoacid moiety is a known pharmacophore that can interact with the active sites of various enzymes, particularly proteases and dehydrogenases.

  • Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules through modification of the carboxylic acid group.

  • Bioisosteric Replacement: The N-aryloxamic acid structure can act as a bioisostere for other acidic functional groups, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.

Biological_Relevance A 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid B Enzyme Active Site (e.g., Protease, Dehydrogenase) A->B Potential Interaction C Drug Candidate A->C Scaffold for B->C Lead to D Improved Pharmacokinetics C->D May possess

Caption: Potential roles in drug discovery.

Safety and Handling

As a novel chemical entity, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. A comprehensive safety assessment has not been performed, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid represents an intriguing target for chemical synthesis with potential applications in various fields, most notably in the development of new therapeutic agents. This guide provides a robust framework for its synthesis and characterization, paving the way for further investigation into its chemical and biological properties. The strategic placement of ortho-substituents on the aniline ring offers a valuable tool for medicinal chemists seeking to modulate the properties of N-aryl-α-ketoamide-containing molecules.

References

  • PubChem. 2-Ethyl-6-methylaniline. [Link]

  • Google Patents. Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide.
  • Wikipedia. Glyoxylic acid. [Link]

An In-depth Technical Guide to the Stability and Degradation Profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for understanding and evaluating the stability and degradation profile of the novel compound, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. As a critical component in drug development and materials science, a thorough understanding of a molecule's intrinsic stability is paramount for ensuring safety, efficacy, and shelf-life. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a robust stability assessment.

Introduction: The Significance of Stability Profiling

The stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical quality attribute that profoundly influences its development trajectory. A comprehensive stability and degradation profile not only satisfies regulatory requirements but also provides invaluable insights into the molecule's intrinsic chemical liabilities. This understanding is foundational for the rational design of stable formulations, the establishment of appropriate storage conditions, and the development of robust analytical methods for quality control.

This guide will focus on 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a molecule possessing a unique combination of functional groups: a sterically hindered aniline moiety, an amide linkage, and an α-keto acid. Each of these functional groups presents distinct susceptibilities to degradation, which will be explored in detail. We will delve into the theoretical underpinnings of its potential degradation pathways and provide a practical, step-by-step approach to conducting forced degradation studies in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical Properties and Predicted Stability Landscape

A molecule's physicochemical properties are the primary determinants of its stability. For 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, the interplay between its functional groups dictates its solubility, pKa, and susceptibility to various degradation mechanisms.

PropertyPredicted CharacteristicRationale
Acidity (pKa) The carboxylic acid is expected to be the primary acidic center. The electron-withdrawing effect of the adjacent ketone and anilino group will likely lower its pKa compared to a simple aliphatic carboxylic acid.The α-keto group and the nitrogen atom of the anilino moiety are electron-withdrawing, stabilizing the carboxylate anion.
Basicity (pKa) The anilino nitrogen is expected to be weakly basic due to the delocalization of its lone pair into the adjacent carbonyl group (amide resonance) and the steric hindrance from the ortho-ethyl and methyl groups.Amide resonance significantly reduces the basicity of the nitrogen. The bulky ortho substituents further hinder protonation.
Solubility The presence of the carboxylic acid group suggests some aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate salt. Solubility in organic solvents is also expected due to the aromatic ring and alkyl substituents.The molecule has both polar (carboxylic acid, amide) and non-polar (aromatic ring, ethyl, methyl groups) regions.
Predicted Instabilities The amide bond is susceptible to hydrolysis under both acidic and basic conditions. The α-keto acid moiety may be prone to decarboxylation and oxidation. The aniline ring could be susceptible to oxidation. The entire molecule may exhibit photosensitivity.These predictions are based on the known reactivity of the individual functional groups.

Elucidating Degradation Pathways: A Mechanistic Approach

Forced degradation studies are designed to intentionally stress the molecule to predict its degradation pathways and identify its degradation products.[1][2][3] This information is crucial for developing stability-indicating analytical methods. The following sections detail the likely degradation pathways for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as amides. The amide bond in 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a prime target for hydrolytic cleavage.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide will be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will lead to the cleavage of the amide bond, yielding 2-ethyl-6-methylaniline and oxalic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion will directly attack the carbonyl carbon of the amide. This will also result in the cleavage of the amide bond to produce 2-ethyl-6-methylaniline and the oxalate salt.

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The aniline moiety and the α-keto acid are potential sites for oxidation.

  • Aniline Oxidation: The aniline ring can be oxidized to form various colored products, including N-oxides, quinones, and polymeric species. The presence of the electron-donating ethyl and methyl groups on the ring may activate it towards oxidation.

  • α-Keto Acid Oxidation: The α-keto acid can undergo oxidative decarboxylation, particularly in the presence of oxidizing agents like hydrogen peroxide, to yield 2-ethyl-6-methyl-N-formylaniline.

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. The aromatic ring in 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a chromophore that can absorb light energy, leading to photochemical reactions. Photodegradation can lead to complex mixtures of products through various mechanisms, including photo-oxidation and photo-rearrangement. As per ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light on the drug substance.[5][6]

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is essential for identifying the potential degradants and developing a stability-indicating analytical method. The following protocols are based on established industry practices and regulatory guidance.[1][2][3]

Materials and Reagents
  • 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (high purity)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffers (pH 3, 7, 9)

Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60°C24, 48, 72 hours
1 N HClRoom Temperature24, 48, 72 hours
Base Hydrolysis 0.1 N NaOHRoom Temperature1, 2, 4 hours
1 N NaOHRoom Temperature30, 60, 120 minutes
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
30% H₂O₂Room Temperature1, 2, 4 hours
Thermal Degradation Solid State80°C1, 2, 5 days
Photodegradation Solid State & SolutionICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)As per ICH Q1B
Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study. The method must be able to separate the parent compound from all its degradation products and any process-related impurities.

4.3.1 Initial Method Development Parameters

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or a photodiode array detector for spectral analysis).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

4.3.2 Method Validation

Once a suitable separation is achieved, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Experimental Workflow

The following diagram illustrates the overall workflow for the forced degradation study.

Caption: Workflow for forced degradation studies.

Identification and Characterization of Degradation Products

The identification of degradation products is a critical step in understanding the stability of the molecule. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. By comparing the mass spectra of the degradation products with the parent compound, it is often possible to propose structures for the degradants. For unambiguous identification, preparative HPLC can be used to isolate the degradation products, followed by characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Conclusion: A Proactive Approach to Stability

This technical guide has provided a comprehensive, albeit predictive, framework for assessing the stability and degradation profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. By understanding the potential degradation pathways and employing a systematic approach to forced degradation studies, researchers can proactively address potential stability issues. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality, safety, and efficacy of any product containing this molecule. A thorough and scientifically sound stability program is not merely a regulatory hurdle but a fundamental component of successful product development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996. [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2005. [Link]

  • To Study Force Degradation of Ozenoxacin Using RP-HPLC - IJFMR. (n.d.). Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd. (n.d.). Retrieved from [Link]

  • Degradation Pathways | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, also known as N-(2-ethyl-6-methylphenyl)oxamic acid. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. It is designed to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the procedure effectively. The protocol emphasizes safety, efficiency, and validation at every stage.

Introduction and Strategic Overview

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a valuable synthetic intermediate. The N-aryloxamic acid moiety is a recognized pharmacophore and a bioisosteric replacement for phosphate groups, making it a key structural motif in the design of enzyme inhibitors and other biologically active molecules.[1] Its synthesis is a critical first step in the development of novel compounds for various therapeutic areas.

The primary synthetic strategy detailed herein involves the nucleophilic acyl substitution reaction between 2-ethyl-6-methylaniline and oxalyl chloride. This method is chosen for its efficiency and high reactivity. Oxalyl chloride serves as a robust acylating agent, readily reacting with the primary amine of the aniline derivative.[2][3] The reaction is performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Principle Visualization

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products & Byproducts cluster_workup Workup Aniline 2-ethyl-6-methylaniline Acylation Nucleophilic Acyl Substitution Aniline->Acylation Oxalyl Oxalyl Chloride Oxalyl->Acylation Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Acylation Base Tertiary Amine Base (e.g., Triethylamine) Base->Acylation Temp 0 °C to Room Temp. Temp->Acylation Product 2-(2-ethyl-6-methylanilino) -2-oxoacetyl chloride Acylation->Product Byproduct Triethylammonium Chloride Acylation->Byproduct Hydrolysis Aqueous Hydrolysis Product->Hydrolysis FinalProduct Final Product: 2-(2-ethyl-6-methylanilino) -2-oxoacetic acid Hydrolysis->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insights: The "Why" Behind the Protocol

The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of 2-ethyl-6-methylaniline acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride.

  • Activation and Attack: The lone pair of electrons on the aniline's nitrogen atom attacks a carbonyl carbon of oxalyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group.

  • Deprotonation: The added base (triethylamine) deprotonates the positively charged nitrogen atom, yielding the intermediate N-(2-ethyl-6-methylphenyl)-2-chloro-2-oxoacetamide and triethylammonium chloride.

  • Hydrolysis: During the aqueous workup, the remaining highly reactive acid chloride group is hydrolyzed to the corresponding carboxylic acid, yielding the final product.

The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.[2][4] However, for this protocol, we will proceed without it to maintain simplicity and avoid potential side reactions.

Reaction Mechanism Diagram

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation cluster_step3 Step 3: Hydrolysis aniline 2-ethyl-6-methylaniline (Nucleophile) intermediate1 Tetrahedral Intermediate aniline->intermediate1 attacks C=O oxalyl Oxalyl Chloride (Electrophile) oxalyl->intermediate1 product_amide N-(2-ethyl-6-methylphenyl)oxamoyl chloride intermediate1->product_amide reforms C=O, -Cl⁻ hcl HCl final_product 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid product_amide->final_product salt Et3N·HCl base Base (Et3N) base->salt scavenges HCl water H2O (Workup) water->final_product hydrolyzes -COCl group

Caption: Simplified mechanism of the acylation and hydrolysis steps.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 5-10 grams of the final product. All operations involving oxalyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalentsCAS No.Notes
2-ethyl-6-methylaniline135.215.00 g36.98 mmol1.024549-06-2Ensure purity >98%.
Oxalyl Chloride126.935.15 g (3.5 mL)40.58 mmol1.179-37-8Use freshly opened bottle or redistill. Highly toxic and corrosive.[2]
Triethylamine (Et₃N)101.194.12 g (5.6 mL)40.71 mmol1.1121-44-8Anhydrous grade, freshly distilled.
Dichloromethane (DCM)84.93~150 mL--75-09-2Anhydrous, inhibitor-free.
Hydrochloric Acid (HCl)36.46As needed--7647-01-03M and concentrated (37%).
Sodium Hydroxide (NaOH)40.00As needed--1310-73-22M solution.
Anhydrous MgSO₄/Na₂SO₄-As needed---For drying.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Thermometer

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry the 250 mL three-neck flask and allow it to cool to room temperature under a stream of inert gas.

    • Equip the flask with a magnetic stir bar, a thermometer, a rubber septum, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

    • To the flask, add 2-ethyl-6-methylaniline (5.00 g, 36.98 mmol) and anhydrous dichloromethane (80 mL).

    • Add triethylamine (5.6 mL, 40.71 mmol) to the solution via syringe.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation Reaction:

    • In a separate dry flask, prepare a solution of oxalyl chloride (3.5 mL, 40.58 mmol) in anhydrous dichloromethane (20 mL).

    • Transfer this solution to the dropping funnel.

    • Add the oxalyl chloride solution dropwise to the cooled aniline solution over 30-40 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of the double-acylated byproduct. The internal temperature should be maintained below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture for an additional 2-3 hours at room temperature. A white precipitate of triethylammonium chloride will form.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.

  • Workup and Hydrolysis:

    • Re-cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding 50 mL of cold water. Trustworthiness: This step hydrolyzes the unreacted oxalyl chloride and the intermediate acid chloride. This can be exothermic and may release HCl gas.

    • Transfer the mixture to a 500 mL separatory funnel. Separate the layers and retain the organic (bottom) layer.

    • Wash the organic layer sequentially with 3M HCl (2 x 30 mL) to remove any remaining triethylamine, and then with brine (30 mL).

  • Product Isolation (Acid-Base Extraction):

    • Extract the desired carboxylic acid product from the organic layer into a basic aqueous solution by adding 2M NaOH (2 x 40 mL). Expertise: The acidic product is deprotonated to its carboxylate salt, which is soluble in the aqueous phase, leaving neutral impurities (like any unreacted starting material) in the organic phase.

    • Combine the basic aqueous extracts in a beaker and cool in an ice bath.

    • While stirring vigorously, slowly acidify the aqueous solution by adding concentrated HCl dropwise until the pH is approximately 1.

    • A thick white precipitate of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid should form.

    • Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a generous amount of cold deionized water (3 x 50 mL) to remove inorganic salts.

    • Press the solid as dry as possible on the filter.

    • Transfer the solid to a watch glass and dry in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 6.5 - 7.5 g (80-90%).

    • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water or ethyl acetate/hexane solvent system.[5]

Safety and Hazard Management

  • Oxalyl Chloride: Extremely toxic, corrosive, and a lachrymator. Reacts violently with water and alcohols. It must be handled exclusively in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[2][6]

  • 2-ethyl-6-methylaniline: Harmful if swallowed or in contact with skin. Handle with gloves and appropriate PPE.

  • Triethylamine and Dichloromethane: Volatile and flammable/harmful, respectively. Use in a well-ventilated area or fume hood.

  • Quenching: The quenching of oxalyl chloride is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within the fume hood.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid. (n.d.). Google Patents.
  • CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (n.d.). Google Patents.
  • CN1357527A - Production process of 2-ethyl hexanoic acid. (n.d.). Google Patents.
  • Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. (2012). PubMed. Retrieved from [Link]

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Oxalyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Solid-Phase Synthesis of an Oxalic Acid Amide Library. (2004). ACS Combinatorial Science. Retrieved from [Link]

  • Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2018). National Institutes of Health. Retrieved from [Link]

  • US6348626B1 - Process for producing oxamide. (n.d.). Google Patents.
  • CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide. (n.d.). Google Patents.
  • 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Aziridine-2-carboxylic acids will react with oxalyl chloride to give morpholin-2,3,5-trionones... (2012). Michigan State University. Retrieved from [Link]

  • Synthesis and biocidal nature of oxamic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed mechanism for the production of acid chlorides using oxalyl chloride (14) and DMF as a catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a key intermediate in pharmaceutical and chemical synthesis. Achieving high purity of this N-aryl oxamic acid is critical for ensuring the integrity of downstream reactions and the quality of the final active pharmaceutical ingredient (API). This guide details a systematic approach to purification via recrystallization, a robust and scalable technique for the selective removal of process-related impurities. We will explore the theoretical underpinnings of recrystallization, provide a detailed experimental protocol from solvent screening to final product analysis, and discuss troubleshooting strategies for common challenges. The protocols herein are designed for researchers, scientists, and drug development professionals to reliably obtain high-purity 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Introduction: The Imperative for Purity

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid belongs to the class of N-aryl oxamic acids. These compounds are valuable precursors in organic synthesis, notably for generating carbamoyl radicals which are versatile intermediates for creating complex nitrogen-containing molecules.[1][2] The presence of impurities, such as unreacted starting materials, by-products from synthesis, or degradation products, can significantly impact the yield, selectivity, and safety profile of subsequent synthetic steps.

Recrystallization is a fundamental purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is slowly cooled, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, ideally remain dissolved in the solvent (mother liquor). This process, when executed correctly, effectively isolates the desired compound in a highly purified crystalline form.[3][4]

Foundational Principles: Solvent Selection and Crystallization Mechanics

The success of any recrystallization protocol hinges on the selection of an appropriate solvent. An ideal solvent for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid should exhibit the following characteristics:

  • High Solute Solubility at Elevated Temperatures: The solvent must be capable of completely dissolving the crude compound when heated.

  • Low Solute Solubility at Low Temperatures: Upon cooling, the solvent's capacity to dissolve the compound should decrease significantly to ensure a high recovery yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should have a low toxicity and flammability profile.

Given the carboxylic acid and amide functionalities of the target molecule, a range of polar protic and aprotic solvents should be considered. A systematic screening process is the most reliable method for identifying the optimal solvent or solvent system.

Table 1: Candidate Solvents for Recrystallization Screening
SolventClassBoiling Point (°C)Rationale & Potential Issues
Ethanol Polar Protic78Good general solvent for moderately polar compounds, including carboxylic acids.[5]
Methanol Polar Protic65Similar to ethanol but may offer different solubility characteristics.
Isopropanol Polar Protic82Often a good choice for compounds that are too soluble in methanol or ethanol.
Ethyl Acetate Polar Aprotic77Good solvent for a wide range of organic compounds.
Toluene Nonpolar111May be effective if impurities are significantly more polar than the target compound.
Ethanol/Water Mixed SolventVariableA powerful combination where water acts as an anti-solvent for many organic compounds.[6]
Acetone Polar Aprotic56High volatility, good dissolving power, but its low boiling point can lead to premature crystallization.

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a laboratory coat, and chemical-resistant gloves.[7][8]

  • Ventilation: All procedures, especially those involving heating flammable organic solvents, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[8][9]

  • Ignition Sources: Keep flammable solvents away from potential ignition sources such as hot plates, heating mantles, and electrical equipment.[9][10]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local environmental regulations.[7][11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed workflow for the purification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow Crude Crude Solid Solvent Select Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Heat HotFilt Hot Filtration (Optional) Dissolve->HotFilt If solids present Cool Slow Cooling & Crystallization Dissolve->Cool If no solids HotFilt->Cool Impurities1 Insoluble Impurities HotFilt->Impurities1 Remove Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Impurities2 Soluble Impurities (Mother Liquor) Isolate->Impurities2 Remove Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. This compound is of interest in pharmaceutical development and related research fields. The developed method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a substituted anilino-oxoacetic acid derivative. Accurate and precise quantification of such molecules is crucial for process monitoring, quality control, and stability testing in drug development. Reversed-phase HPLC is a widely used and powerful technique for the separation and quantification of organic molecules.[1] However, the polar and acidic nature of the target analyte presents a challenge for retention and peak shape on standard C18 columns.[2][3] This method overcomes these challenges by controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, thereby promoting retention and ensuring symmetrical peak shapes.

The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5][6][7]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure:

    Caption: Chemical properties of the analyte.

    The structure of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid contains a carboxylic acid group, making it an acidic compound. Its calculated molecular weight is 207.23 g/mol . The pKa of the carboxylic acid is estimated to be in the range of 3-4, similar to other small organic acids like glyoxylic acid.[8] To ensure reproducible retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be maintained at least 2 units below the pKa.

HPLC Method and Chromatographic Conditions

The following HPLC conditions were optimized for the analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

ParameterCondition
HPLC System Any standard HPLC system with a gradient pump, autosampler, column oven, and UV detector is suitable.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)

Rationale for Method Parameters:

  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules and is suitable for this application.[1]

  • Mobile Phase: The use of 0.1% phosphoric acid in water as mobile phase A ensures a low pH (~2.1), which is well below the estimated pKa of the analyte. This suppresses the ionization of the carboxylic acid group, leading to its neutral form, which is better retained on the nonpolar C18 stationary phase and results in a symmetrical peak. Acetonitrile is used as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with good peak shape and a reasonable run time.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: The analyte contains a substituted aniline chromophore, which is expected to have strong UV absorbance. 254 nm is a common wavelength for the detection of aromatic compounds and provides good sensitivity for the analyte. For method optimization, it is recommended to determine the wavelength of maximum absorbance by running a UV scan of a standard solution of the analyte.

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water.

  • Mix thoroughly and degas before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent (Mobile Phase A / Mobile Phase B, 70:30 v/v).

  • Mix until completely dissolved.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity and assay.

Sample Preparation:

  • Accurately weigh the sample containing 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the linearity range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

G A Sample/Standard Preparation D Inject Sample/Standard A->D B HPLC System Setup C Equilibrate Column B->C C->D E Data Acquisition D->E F Data Processing & Quantification E->F G Method Validation F->G

Caption: General workflow for HPLC analysis.

Method Validation Protocol

This method was validated according to ICH Q2(R2) guidelines.[5][6][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte.

    • Inject a solution of the analyte to determine its retention time.

    • If available, inject solutions of known impurities or a placebo to ensure they do not co-elute with the analyte peak.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples. The main peak should be spectrally pure, as determined by a photodiode array (PDA) detector, and well-resolved from any degradation products.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte from the stock solution, covering a range of 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[4]

  • Protocol:

    • Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[4]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze a minimum of six replicate injections of the analyte at 100% of the working concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., varying the percentage of acetonitrile by ± 2%)

    • Analyze a standard solution under each modified condition and evaluate the effect on retention time, peak area, and peak shape.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The method is specific, linear, accurate, and precise, making it suitable for routine use in quality control and research environments. The detailed protocol and validation guidelines ensure that the method can be successfully implemented in any laboratory with standard HPLC equipment.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wikipedia. (n.d.). Glyoxylic acid. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GLYOXYLIC ACID 50%. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

The Versatile Synthon: Application Notes for 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary organic synthesis, the strategic design of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, also known as N-(2-ethyl-6-methylphenyl)oxamic acid, is a bifunctional building block that has garnered significant interest for its utility in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a sterically hindered aniline moiety, a reactive carboxylic acid, and an amide linkage, offers a unique combination of stability and reactivity. This guide provides an in-depth exploration of the synthesis and synthetic applications of this versatile starting material, tailored for researchers, scientists, and professionals in drug development and agrochemical research. The strategic placement of the ethyl and methyl groups on the aniline ring provides steric hindrance that can influence reaction selectivity and the conformational properties of downstream products, a feature of particular interest in the design of bioactive molecules.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a starting material is crucial for its effective utilization. The following table summarizes key properties for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and its close analogs.

PropertyValue (Estimated)Significance in Synthesis
Molecular Formula C₁₁H₁₃NO₃Provides the elemental composition.
Molecular Weight 207.23 g/mol Essential for stoichiometric calculations in reaction planning.
Appearance White to off-white crystalline solidA visual indicator of purity.
Melting Point >150 °C (decomposes)Indicates thermal stability and can be used as a preliminary purity check.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in nonpolar solvents, and soluble in aqueous base.Dictates the choice of reaction solvents and purification methods. Solubility in aqueous base is due to the presence of the carboxylic acid group.
pKa ~3-4 (for the carboxylic acid)Influences its reactivity in acid-base reactions and is a key parameter for designing reaction conditions, particularly for reactions involving the carboxylate.

Handling and Storage: 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of the Starting Material: A Robust and Scalable Protocol

The most direct and widely applicable method for the synthesis of N-aryloxamic acids is the acylation of the corresponding aniline. Herein, we present a reliable protocol for the laboratory-scale synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid from 2-ethyl-6-methylaniline.

Protocol 1: Synthesis via Reaction with Diethyl Oxalate

This method is advantageous due to the use of a less hazardous acylating agent compared to oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution followed by hydrolysis of the resulting ester.

Workflow Diagram:

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Saponification A 2-Ethyl-6-methylaniline + Diethyl Oxalate B Heat in a suitable solvent (e.g., Toluene) A->B C Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate B->C D Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate E Aqueous NaOH or KOH, followed by acidification D->E F 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid E->F

Caption: Two-step synthesis of the target compound.

Materials:

  • 2-ethyl-6-methylaniline

  • Diethyl oxalate

  • Toluene (or another suitable high-boiling solvent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • N-Acylation:

    • To a solution of 2-ethyl-6-methylaniline (1 equivalent) in toluene, add diethyl oxalate (1.1 equivalents).

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate.

  • Saponification:

    • Dissolve the crude ester in ethanol and add an aqueous solution of NaOH or KOH (1.5 equivalents).

    • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2, while cooling in an ice bath. The product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to afford 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Expected Yield: 75-85% over two steps.

Applications in Organic Synthesis: A Gateway to Heterocyclic Scaffolds

The true value of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid lies in its ability to serve as a precursor to a variety of more complex molecules, particularly heterocycles of medicinal and agrochemical interest. The presence of both a carboxylic acid and an amide functionality allows for a range of selective transformations.

Application 1: Synthesis of Quinoxaline-2,3-diones

Quinoxaline-2,3-diones are an important class of heterocyclic compounds with a wide range of biological activities. 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be a key intermediate in the synthesis of N-substituted quinoxalinediones.

Reaction Scheme:

G A 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid B 1. Activation (e.g., SOCl₂, Oxalyl Chloride) 2. Reaction with o-phenylenediamine derivative A->B Amide Coupling C N-(2-aminophenyl)-2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetamide B->C D Intramolecular Cyclization (Heat or Acid Catalysis) C->D E 1-(2-ethyl-6-methylphenyl)quinoxaline-2,3(1H,4H)-dione D->E

Caption: Synthesis of a quinoxalinedione derivative.

Protocol 2: Synthesis of 1-(2-ethyl-6-methylphenyl)quinoxaline-2,3(1H,4H)-dione

Materials:

  • 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • o-phenylenediamine

  • Triethylamine (Et₃N) or another suitable base

  • Acetic acid (for cyclization)

Procedure:

  • Acid Chloride Formation:

    • Suspend 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry THF.

    • In a separate flask, dissolve o-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in dry THF.

    • Add the acid chloride solution dropwise to the o-phenylenediamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Cyclization:

    • Dissolve the crude amide intermediate in glacial acetic acid.

    • Heat the solution to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the desired 1-(2-ethyl-6-methylphenyl)quinoxaline-2,3(1H,4H)-dione.

Rationale for Experimental Choices: The use of oxalyl chloride for acid chloride formation is efficient and produces volatile byproducts. The subsequent amide coupling is a standard procedure, and the final cyclization is typically acid-catalyzed and driven by the formation of a stable aromatic heterocyclic system.

Application 2: Synthesis of Substituted Amides and Esters

The carboxylic acid functionality of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be readily converted into a wide range of amides and esters using standard coupling and esterification protocols. These derivatives can serve as intermediates for further synthetic transformations or as final target molecules in drug discovery programs.

Protocol 3: General Procedure for Amide Synthesis

Materials:

  • 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

  • A primary or secondary amine

  • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Dry DMF or DCM

Procedure:

  • Dissolve 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (1 equivalent), the amine (1.1 equivalents), and the coupling reagent (e.g., HATU, 1.1 equivalents) in dry DMF.

  • Add DIPEA (2 equivalents) to the mixture and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 4: General Procedure for Ester Synthesis (Fischer Esterification)

Materials:

  • 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

  • An alcohol (e.g., methanol, ethanol)

  • A catalytic amount of a strong acid (e.g., concentrated H₂SO₄)

Procedure:

  • Dissolve 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Conclusion: A Building Block with Broad Synthetic Horizons

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a highly valuable and versatile starting material in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites make it an ideal precursor for the construction of a wide range of complex molecules, particularly N-heterocycles. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this important building block. The steric hindrance provided by the 2-ethyl-6-methylphenyl group can be strategically employed to control reactivity and influence the conformation of the final products, offering exciting opportunities in the design of novel pharmaceuticals and agrochemicals.

References

  • Shemchuk, L. A., et al. (2007). Reactions of Ethyl Oxamate and Dialkyl Oxalates with Anthranilic Acid Derivatives. Russian Journal of Organic Chemistry, 43(5), 719-722. [Link]

  • Organic Syntheses Procedure for the preparation of an acid chloride from a carboxylic acid using oxalyl chloride. [Link]

  • Kumar, P., & Narasimhan, B. (2013). Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium. Mini reviews in medicinal chemistry, 13(7), 971–987. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

  • Breaux, E. J. (1986). Mode of action of acetochlor. Abstracts of Papers, 192nd ACS National Meeting, Anaheim, CA, AGRO 111. [Link]

Application Notes & Protocols for 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Aryloxamic Acid Scaffold as a Privileged Motif for Enzyme Inhibition

In the landscape of modern drug discovery, the identification of chemical scaffolds that can be systematically modified to target various biological macromolecules is of paramount importance. The N-aryloxamic acid moiety represents one such "privileged" scaffold. Its inherent structural features—a carboxylic acid and an amide connected by a carbonyl group—provide a bidentate hydrogen-bonding motif capable of mimicking the binding of pyruvate and other α-ketoacids to the active sites of numerous enzymes.

This guide focuses on a specific, yet representative, member of this class: 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid . While extensive literature on this exact molecule is sparse, its structural analogues have shown significant promise as competitive inhibitors of key metabolic enzymes. Notably, the class of N-substituted oxamic acids has been successfully leveraged to develop potent inhibitors of Lactate Dehydrogenase (LDH), a critical enzyme in cellular metabolism[1][2].

The strategic placement of a 2-ethyl-6-methylaniline group on the oxamic acid core is a deliberate design choice. The ortho-disubstitution is intended to create steric hindrance that influences the conformation of the molecule, while the alkyl groups provide hydrophobicity. This allows the molecule to potentially engage with specific hydrophobic sub-pockets within an enzyme's active site, a strategy that has proven effective for achieving inhibitor selectivity and potency[2].

This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the medicinal chemistry applications of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. We will provide a plausible synthetic overview, detailed protocols for its characterization as an enzyme inhibitor, and insights into its potential for lead optimization, using LDH as a primary example target.

Physicochemical Properties and Synthetic Overview

A foundational aspect of any medicinal chemistry campaign is the synthesis and characterization of the lead compound.

Table 1: Physicochemical Properties (Predicted)

Property Value
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
pKa (strongest acidic) ~2.5 (Carboxylic Acid)
LogP (predicted) ~2.1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

| Rotatable Bonds | 3 |

Plausible Synthetic Route: The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be readily achieved through a nucleophilic acyl substitution reaction. The most direct approach involves the reaction of 2-ethyl-6-methylaniline with an activated derivative of oxalic acid, such as oxalyl chloride or a mono-ester mono-acid chloride of oxalate.

cluster_0 Step 1: Acylation cluster_1 Step 2: Saponification Aniline 2-Ethyl-6-methylaniline Intermediate Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate Aniline->Intermediate Pyridine, DCM, 0°C to RT Oxalyl Ethyl oxalyl chloride Oxalyl->Intermediate Intermediate_ref Ester Intermediate FinalProduct 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid Intermediate_ref->FinalProduct 1. LiOH, THF/H₂O 2. HCl (aq) workup

Caption: Plausible two-step synthesis of the target compound.

Application Note 1: In Vitro Characterization as a Lactate Dehydrogenase (LDH) Inhibitor

Scientific Rationale

Lactate Dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate, with concomitant conversion of NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is upregulated to regenerate NAD+ and sustain high glycolytic flux. Therefore, inhibiting LDH is a validated therapeutic strategy to selectively target cancer metabolism. Oxamic acid and its derivatives are well-known competitive inhibitors of LDH, acting as pyruvate mimics[1]. The N-aryl substituent, such as the 2-ethyl-6-methylphenyl group, is hypothesized to interact with a hydrophobic pocket adjacent to the active site, potentially increasing affinity and conferring isoform selectivity.

Protocol 1: LDH Enzymatic Inhibition Assay

This protocol details a continuous-monitoring spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid against human LDH-A. The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

Materials:

  • Human recombinant LDH-A enzyme (e.g., from Sigma-Aldrich)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium pyruvate

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Test Compound: 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, dissolved in DMSO to create a 10 mM stock.

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a 2X Enzyme/Substrate solution in Assay Buffer containing 200 µM NADH and 2 mM sodium pyruvate. Causality Note: Pyruvate and NADH are used at concentrations near their Km values to ensure the assay is sensitive to competitive inhibitors.

    • Prepare serial dilutions of the test compound in Assay Buffer. A typical starting point is a 2X concentration series from 200 µM down to ~10 nM. Include a "no inhibitor" control containing only Assay Buffer with the equivalent percentage of DMSO.

  • Assay Execution:

    • To each well of the 96-well plate, add 50 µL of the appropriate 2X test compound dilution (or control).

    • Pre-incubate the plate at 37°C for 10 minutes. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Initiate the reaction by adding 50 µL of the 2X Enzyme/Substrate solution to all wells. The final volume will be 100 µL.

    • Immediately place the plate in the spectrophotometer (pre-warmed to 37°C).

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • The rate of reaction (V) is the initial linear slope of the absorbance decrease over time (mOD/min).

Data Analysis and Interpretation
  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Table 2: Representative IC₅₀ Data for an LDH-A Inhibitor

Compound Concentration (µM) Rate (mOD/min) % Inhibition
0 (Control) 50.2 0
0.1 48.1 4.2
0.5 41.5 17.3
1.0 33.8 32.7
2.5 24.9 50.4
5.0 16.1 67.9
10.0 8.5 83.1
50.0 2.1 95.8

| Calculated IC₅₀ | ~2.4 µM | |

Protocol 2: Mechanism of Action (MoA) Elucidation via Enzyme Kinetics

To confirm the expected competitive mode of inhibition, a kinetic analysis should be performed. This involves measuring the reaction rate at various concentrations of both the substrate (pyruvate) and the inhibitor.

start Prepare Assay Plates vary_inhibitor Set Inhibitor Concentrations (e.g., 0, 0.5x, 1x, 2x IC₅₀) start->vary_inhibitor vary_pyruvate Vary [Pyruvate] at Fixed [Inhibitor] run_assay Run Kinetic LDH Assay (Measure Rate 'V') vary_pyruvate->run_assay vary_inhibitor->vary_pyruvate calculate Calculate 1/V and 1/[S] run_assay->calculate plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) calculate->plot analyze Analyze Plot: - Competitive: Lines intersect on Y-axis - Non-competitive: Lines intersect on X-axis - Uncompetitive: Lines are parallel plot->analyze

Caption: Workflow for determining the mechanism of enzyme inhibition.

Application Note 2: Cellular Activity and Target Engagement

Scientific Rationale

Demonstrating activity in a biochemical assay is the first step. The next critical stage is to verify that the compound can penetrate cell membranes and engage its target in a complex cellular environment. For an LDH-A inhibitor, this can be measured by assessing its impact on lactate production and cell viability, particularly in cancer cell lines that are highly dependent on glycolysis.

Protocol 3: Cellular Lactate Production Assay

This protocol uses a commercially available lactate assay kit to measure the extracellular lactate concentration in cell culture media following treatment with the inhibitor.

Materials:

  • A549 (lung carcinoma) or similar glycolytic cancer cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lactate assay kit (e.g., from Cayman Chemical, Sigma-Aldrich).

  • Test Compound stock solution in DMSO.

  • 96-well cell culture plates.

Experimental Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (e.g., from 100 µM down to 0.1 µM) for 24-48 hours. Include vehicle (DMSO) controls.

  • Sample Collection: After the incubation period, carefully collect 20-50 µL of the cell culture supernatant from each well for analysis.

  • Lactate Measurement: Perform the lactate measurement on the collected supernatants according to the manufacturer's protocol for the chosen assay kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.

  • Data Analysis: Normalize the lactate concentration to the number of cells (which can be determined in a parallel plate via a cell viability assay like MTT or CellTiter-Glo). Plot the normalized lactate level against the inhibitor concentration to determine the EC₅₀ for lactate reduction.

Structure-Activity Relationship (SAR) and Lead Optimization

The 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid structure provides a rich platform for further optimization. The core scaffold and its key interaction points with the LDH active site can be visualized as follows:

cluster_0 LDH Active Site cluster_1 Inhibitor Molecule Arg171 Arg171 (Cationic H-bond) His195 His195 (H-bond) HydrophobicPocket Hydrophobic Pocket (Loop Region) Inhibitor 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid Carboxylate Oxoacetate (COO⁻) Carboxylate->Arg171 Ionic Interaction Carboxylate->His195 H-bond Anilino 2-ethyl-6-methylphenyl Anilino->HydrophobicPocket Hydrophobic Interaction

Caption: Hypothesized binding mode of the inhibitor in the LDH active site.

Key Optimization Strategies:

  • Aryl Ring Substitution: The ethyl and methyl groups can be systematically replaced with other alkyl groups, halogens, or methoxy groups to probe the size, electronics, and hydrophobic character of the pocket.

  • Bioisosteric Replacement: The carboxylic acid is crucial for binding but can limit cell permeability and oral bioavailability. It can be replaced with bioisosteres like tetrazoles or hydroxamic acids, although this may alter the binding mode.

  • Scaffold Hopping: The entire anilino-oxoacetic acid scaffold could be replaced with other chemical motifs that maintain the key pharmacophoric features.

Conclusion and Future Directions

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid serves as an excellent starting point for a medicinal chemistry program targeting α-ketoacid-dependent enzymes like Lactate Dehydrogenase. The protocols and insights provided in this guide offer a clear, actionable framework for its synthesis, in vitro characterization, and cellular evaluation. Future work should focus on confirming its mechanism of action, assessing its selectivity against different LDH isoforms (e.g., LDH-B), and initiating a robust lead optimization campaign to improve its potency, selectivity, and drug-like properties. The N-aryloxamic acid scaffold remains a fertile ground for the discovery of novel enzyme inhibitors, and a systematic exploration of this compound and its derivatives is a scientifically sound and promising endeavor.

References

  • Abdel-Alim, A. A., et al. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. European Journal of Medicinal Chemistry, 53, 133-143. [Link]

  • Cervantes-Cuevas, R., et al. (2007). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Biochemical and Biophysical Research Communications, 355(4), 931-936. [Link]

  • Gomez, S., et al. (1997). Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1343(2), 229-236. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Zhu, H. L., et al. (2022). Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. Bioorganic Chemistry, 130, 106275. [Link]

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Application Notes & Protocols: Derivatization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is an N-aryl oxamic acid scaffold. Molecules of this class are of significant interest in medicinal chemistry and drug development due to their potential as inhibitors of various enzymes, such as lactate dehydrogenase (LDH), which is implicated in cancer metabolism, and autotaxin, which plays a role in fibrosis and inflammation[1]. The derivatization of the terminal carboxylic acid group is a critical strategy for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, creating ester or amide derivatives allows for the exploration of structure-activity relationships (SAR), the development of prodrugs, or the attachment of probes for analytical or diagnostic purposes.

This comprehensive guide provides detailed experimental procedures for the synthesis of ester and amide derivatives of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The protocols are designed for researchers in synthetic chemistry and drug development, with a focus on explaining the rationale behind the chosen methodologies to ensure robust and reproducible results.

Part 1: Esterification of the Carboxylic Acid Moiety

Esterification is a fundamental transformation that converts the carboxylic acid of the parent molecule into an ester. This modification can significantly impact the compound's polarity and membrane permeability. Two primary methods are presented: the classic Fischer-Speier esterification for simple alkyl esters and the milder Steglich esterification for more complex or sensitive substrates.

Method 1: Fischer-Speier Esterification for Simple Alkyl Esters

The Fischer-Speier esterification is a reliable, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is particularly well-suited for producing simple methyl or ethyl esters where the corresponding alcohol can be used in large excess as the solvent, which helps to drive the reaction equilibrium towards the product.[3]

Causality and Experimental Rationale:

  • Acid Catalyst (e.g., H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[4][5][6]

  • Excess Alcohol: The reaction is reversible.[7][8] Using the alcohol as the solvent creates a large molar excess, shifting the equilibrium towards the ester product in accordance with Le Châtelier's principle.[3]

  • Heat (Reflux): The reaction is typically slow at room temperature; heating provides the necessary activation energy to reach equilibrium in a reasonable timeframe.[3][9]

  • Aqueous Work-up with Base (e.g., NaHCO₃): This step neutralizes the acid catalyst and removes any unreacted carboxylic acid, which is deprotonated to its water-soluble carboxylate salt.[8]

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ H_plus H+ Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Tautomerism Protonated_Ester R-C(O⁺H)(OR') Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O H_plus_out H+

Caption: Mechanism of Fischer-Speier Esterification.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (1.0 eq, e.g., 2.21 g, 10 mmol).

    • Add anhydrous ethanol (50 mL). The alcohol serves as both reactant and solvent.

  • Reaction Setup:

    • Stir the mixture until the acid is fully dissolved.

    • Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq, ~0.05 mL) dropwise.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Pour the remaining mixture into 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure ethyl ester. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[10]

ParameterValue
Starting Material2.21 g (10 mmol)
Alcohol (Solvent)Anhydrous Ethanol (50 mL)
CatalystConc. H₂SO₄ (0.05 mL)
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield75-85%
Method 2: Steglich Esterification for Acid-Labile Substrates

The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for substrates with acid-sensitive functional groups.[11] The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12][13]

Causality and Experimental Rationale:

  • DCC (Coupling Agent): DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[12] This intermediate is readily susceptible to nucleophilic attack.

  • DMAP (Catalyst): DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate to form an N-acylpyridinium salt. This new intermediate is even more reactive towards the alcohol and prevents the formation of the common N-acylurea byproduct that can occur through intramolecular rearrangement of the O-acylisourea.[12][14]

  • Byproduct Removal: The reaction produces dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[15]

Steglich_Esterification cluster_0 Step 1: Activation with DCC cluster_1 Step 2: Catalysis by DMAP cluster_2 Step 3: Nucleophilic Attack Acid R-COOH O_acylisourea O-acylisourea intermediate Acid->O_acylisourea + DCC DCC DCC DMAP DMAP Acylpyridinium N-acylpyridinium salt O_acylisourea->Acylpyridinium + DMAP Alcohol R'-OH Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP - DCU DCU DCU

Caption: Mechanism of Steglich Esterification.

  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (1.0 eq, 10 mmol) and benzyl alcohol (1.1 eq, 11 mmol) in anhydrous dichloromethane (DCM, 50 mL).

    • Add 4-dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol).

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq, 11 mmol) in a small amount of anhydrous DCM (~10 mL).

  • Reaction Execution:

    • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexane).

Part 2: Amide Formation via Carboxylic Acid Activation

Amide bond formation is one of the most crucial reactions in medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally not feasible and requires the activation of the carboxylic acid.[16] Modern coupling reagents provide a mild and efficient means to facilitate this transformation.

Method 3: EDC/HOBt-Mediated Amide Coupling

This method employs a water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), which simplifies purification, as the corresponding urea byproduct is water-soluble. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it acts as a racemization suppressant and enhances the reaction rate by forming a more reactive HOBt active ester.[17][18]

Causality and Experimental Rationale:

  • EDC (Coupling Agent): Similar to DCC, EDC activates the carboxylic acid to form an O-acylisourea intermediate.

  • HOBt (Additive): HOBt is more nucleophilic than the amine and rapidly traps the O-acylisourea to form an HOBt active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and racemization at adjacent chiral centers.[17][18] The subsequent reaction of the amine with this active ester is highly efficient.

  • Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the ammonium salt formed from the amine if it is used as a salt, ensuring the amine is in its free, nucleophilic form.

Amide_Coupling_Workflow Start Start: Carboxylic Acid, Amine, Solvent Add_Reagents Add Coupling Reagents (EDC, HOBt) and Base (DIPEA) Start->Add_Reagents Reaction Stir at RT (2-12 h) Add_Reagents->Reaction Workup Aqueous Work-up (Wash with acid, base, brine) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for EDC/HOBt mediated amide synthesis.

  • Reagent Preparation:

    • Dissolve 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (1.0 eq, 5 mmol) in anhydrous DCM or DMF (30 mL) in a round-bottom flask under an inert atmosphere.

    • Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq, 6 mmol).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq, 6 mmol).

  • Reaction Setup:

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add benzylamine (1.1 eq, 5.5 mmol) to the reaction mixture.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol).

  • Reaction Execution:

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up and Isolation:

    • If DCM was used, dilute the reaction mixture with more DCM (50 mL). If DMF was used, pour the mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude amide by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexane) to yield the pure product.

ParameterValue
Starting Material1.105 g (5 mmol)
Amine (Benzylamine)0.59 g (5.5 mmol)
Coupling ReagentsEDC·HCl (1.15 g, 6 mmol), HOBt (0.81 g, 6 mmol)
Base (DIPEA)2.18 mL (12.5 mmol)
SolventAnhydrous DCM (30 mL)
Reaction Time4-12 hours
Expected Yield80-95%

Characterization of Synthesized Derivatives

The identity, structure, and purity of all synthesized derivatives must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by observing characteristic shifts. For example, in an ethyl ester, a quartet around 4.2 ppm and a triplet around 1.3 ppm would be expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The derivatization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid via esterification or amide bond formation is a versatile strategy for generating novel chemical entities for drug discovery and development. The choice of method—be it the robust Fischer esterification for simple esters, the mild Steglich esterification for sensitive substrates, or the efficient EDC/HOBt coupling for amides—should be guided by the specific properties of the desired derivative and the compatibility of the reagents. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore the potential of these important compounds.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Springer.
  • ChemicalBook. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580-3590. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide Coupling Kits. Retrieved from [Link]

  • Khan Academy. (2019, July 29). Esterification of Carboxylic Acids. [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2011, April 11). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl-2,5-cyclohexadiene-1-carboxylate. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Quantifying 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is an N-substituted oxamic acid derivative. The quantification of such molecules is critical in various stages of drug development and metabolic research. Accurate measurement in biological matrices and chemical reaction mixtures is fundamental to understanding its stability, metabolic fate, and potential efficacy or toxicity. As a substituted anilino oxoacetic acid, its structure presents specific analytical challenges, including its polarity and potential for interactions with matrix components.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust analytical methods for the quantification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. Given the absence of a standardized, published method for this specific analyte, this guide is structured to provide a foundational strategy for creating and validating a fit-for-purpose analytical procedure, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Analytical Considerations

Before developing a quantitative method, it is crucial to understand the physicochemical properties of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

  • Structure: The molecule contains a carboxylic acid group, an amide linkage, and a substituted aromatic ring.

  • Polarity: The carboxylic acid group imparts significant polarity, making the compound water-soluble, especially at neutral to basic pH.

  • Chromatographic Behavior: The aromatic ring provides a chromophore for UV detection and contributes to retention on reversed-phase chromatographic columns. The overall polarity will necessitate careful selection of mobile phase conditions to achieve adequate retention.

  • Ionization: The carboxylic acid is readily deprotonated, making the molecule suitable for negative ion mode electrospray ionization (ESI) in LC-MS/MS. The aniline nitrogen can be protonated in acidic conditions, allowing for positive ion mode detection as well.

These properties suggest that reversed-phase HPLC is a suitable separation technique, with either UV or mass spectrometry as a viable detection method, depending on the required sensitivity and selectivity.

Method Development and Optimization Strategy

The development of a robust analytical method is a systematic process. The following sections outline the key steps and considerations for both HPLC-UV and LC-MS/MS approaches.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of analytes in relatively clean sample matrices or at higher concentrations.

A. Rationale for Method Selection

The presence of the anilino group conjugated to the oxoacetic acid moiety is expected to yield a strong UV chromophore, making UV detection a straightforward and effective choice. A reversed-phase C18 column is a versatile starting point for retaining the aromatic portion of the molecule.

B. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Fluid or Reaction Mixture Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution Dilution & Filtration Centrifugation->Dilution HPLC HPLC System Dilution->HPLC Injection C18_Column C18 Column HPLC->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Data_Acquisition Data Acquisition & Quantification UV_Detector->Data_Acquisition

Caption: HPLC-UV analysis workflow for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

C. Detailed Protocol: HPLC-UV Method Development

  • Column Selection:

    • Initial Choice: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point. The hydrophobicity of the C18 stationary phase will interact with the ethyl and methyl groups and the aromatic ring.

    • Rationale: C18 columns are robust and provide good retention for a wide range of moderately polar to nonpolar compounds.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.

      • Rationale: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column[1].

    • Organic Phase (B): Acetonitrile or Methanol.

      • Rationale: Acetonitrile generally provides better peak shapes and lower backpressure. Methanol can offer different selectivity and should be evaluated if peak co-elution is an issue.

    • Gradient Elution: A gradient from 10% to 90% organic phase over 15-20 minutes is a good starting point to determine the approximate elution time of the analyte. The gradient can then be optimized for speed and resolution.

  • Detection Wavelength:

    • Procedure: Scan a standard solution of the analyte from 200 to 400 nm using a diode array detector (DAD) or a scanning UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

    • Rationale: Monitoring at the λmax provides the highest sensitivity for the analyte.

  • Sample Preparation:

    • For Biological Matrices (e.g., Plasma, Urine):

      • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the biological sample.

      • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

      • Supernatant Collection: Carefully collect the supernatant.

      • Evaporation and Reconstitution (Optional): If higher sensitivity is needed, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

      • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.

    • For Chemical Reaction Mixtures:

      • Dilution: Dilute the sample in the initial mobile phase to a concentration within the expected linear range of the assay.

      • Filtration: Filter the diluted sample through a 0.22 µm syringe filter.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid for better retention and peak shape.
Mobile Phase B AcetonitrileGood peak shape and lower viscosity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA good starting volume to avoid column overload.
Detection UV at λmax (to be determined)Maximizes sensitivity.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

A. Rationale for Method Selection

LC-MS/MS provides superior selectivity by monitoring specific precursor-to-product ion transitions, which is essential for accurate quantification in complex matrices where co-eluting peaks can interfere with UV detection. The technique is also significantly more sensitive than HPLC-UV.

B. Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution UPLC UPLC System Reconstitution->UPLC Injection C18_Column C18 Column UPLC->C18_Column MSMS Tandem Mass Spec C18_Column->MSMS Data_Analysis MRM Data Analysis MSMS->Data_Analysis

Caption: LC-MS/MS analysis workflow for high-sensitivity quantification.

C. Detailed Protocol: LC-MS/MS Method Development

  • Mass Spectrometer Tuning and Optimization:

    • Infusion: Directly infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

    • Ionization Mode: Scan in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal.

      • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

      • Positive Mode: Expect to see the protonated molecule [M+H]⁺.

    • MRM Transition Selection:

      • Select the most abundant precursor ion (e.g., [M-H]⁻) in the Q1 scan.

      • Fragment the precursor ion in the collision cell and scan for product ions in Q3.

      • Select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM) transitions.

      • Optimize collision energy for each transition to maximize the product ion signal.

  • Chromatographic Conditions:

    • Column: A shorter, smaller particle size column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is suitable for faster analysis with UPLC systems.

    • Mobile Phase: Use LC-MS grade solvents. 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice for both positive and negative ion modes. Formic acid is a volatile buffer compatible with mass spectrometry.

    • Gradient: A fast gradient is typically used in LC-MS/MS to ensure sharp peaks and high throughput.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE is recommended over simple protein precipitation. A mixed-mode or polymer-based sorbent can be effective.

      • Condition: Condition the SPE cartridge with methanol followed by water.

      • Load: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer).

      • Wash: Wash with a weak organic solvent to remove interferences.

      • Elute: Elute the analyte with a stronger organic solvent, possibly with a pH modification (e.g., containing ammonia if an anion exchange mechanism is used).

      • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the initial mobile phase.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmFast and efficient separation for LC-MS/MS.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Volatile and compatible with MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Good elution strength and MS compatibility.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization ESI Negative or PositiveTo be determined during tuning.
MRM Transitions To be determinedProvides high selectivity and sensitivity.

Method Validation Protocol

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of other components (e.g., matrix, impurities).No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Calibration curve should be well-fitted.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for QC samples at low, medium, and high concentrations.
Precision The closeness of agreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; accuracy and precision criteria must be met.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration should be within ±15% of the initial concentration.

Protocol for Validation

  • Prepare Stock and Working Solutions: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol). From this, prepare a series of working solutions for the calibration curve and quality control (QC) samples.

  • Construct Calibration Curve: Spike blank matrix with known concentrations of the analyte to prepare at least 5-7 calibration standards. Analyze these standards and plot the peak area versus concentration.

  • Assess Accuracy and Precision: Prepare QC samples at a minimum of three concentration levels (low, medium, high). Analyze at least five replicates of each QC level on the same day (intra-day) and on three different days (inter-day).

  • Determine LOD and LOQ: Analyze progressively more dilute solutions of the analyte until the signal-to-noise ratio requirements for LOD and LOQ are met.

  • Evaluate Matrix Effect (for LC-MS/MS): Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration.

  • Test Stability: Assess the stability of the analyte in the matrix under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a defined period (e.g., 24 hours).

    • Long-Term Stability: Frozen for an extended period (e.g., 30 days).

    • Post-Preparative Stability: In the autosampler.

Conclusion

The quantification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid requires the development of a specific and validated analytical method. This guide provides a comprehensive framework for establishing robust HPLC-UV and LC-MS/MS methods. By systematically optimizing chromatographic conditions, sample preparation, and detector parameters, and by performing a thorough method validation, researchers can ensure the generation of accurate and reliable data for their studies. The proposed protocols, grounded in established analytical principles for similar aromatic carboxylic acids, offer a clear path forward for the successful quantification of this compound.

References

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  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Han, J., & Lin, K. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies Application Note. [Link]

  • Konieczna, L., Roszkowska, A., Niedźwiecki, M., & Bączek, T. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. International Journal of Molecular Sciences, 23(18), 10458. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. [Link]

Sources

Protocol for the Purity Assessment of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, also known as N-(2-ethyl-6-methylphenyl)oxamic acid, is an N-aryl oxamic acid derivative with potential applications in pharmaceutical and agrochemical research. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is of paramount importance to guarantee safety, efficacy, and reproducibility in downstream applications. This document provides a comprehensive set of protocols for the rigorous assessment of the purity of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, designed for researchers, scientists, and drug development professionals.

The methodologies outlined herein are grounded in established analytical principles and are designed to identify and quantify the principal compound as well as potential process-related impurities and degradation products. The protocols are structured to provide not just a series of steps, but also the scientific rationale behind the choice of techniques and parameters, ensuring a self-validating and robust analytical workflow.

Predicted Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. Based on its chemical structure, the following properties are predicted for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid:

PropertyPredicted ValueSignificance for Analysis
Molecular Formula C₁₂H₁₅NO₃Confirms elemental composition.
Molecular Weight 221.25 g/mol Essential for mass spectrometry and concentration calculations.
Appearance White to off-white solidVisual inspection is a preliminary purity check.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO.Guides solvent selection for sample preparation and chromatography.
UV Absorbance Expected λmax around 254 nm due to the substituted benzene ring.Key parameter for HPLC-UV method development.
pKa Estimated between 2-4 for the carboxylic acid group.Influences chromatographic retention and choice of mobile phase pH.

Potential Impurities: A Synthesis-Based Approach

The purity assessment strategy must consider potential impurities arising from the synthetic route. A common method for synthesizing N-aryl oxamic acids involves the reaction of an aniline with a dialkyl oxalate, followed by hydrolysis.[1] For 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a plausible synthesis starts with 2-ethyl-6-methylaniline.[2]

Synthesis_and_Impurities

Figure 1: Plausible synthesis route and potential process-related impurities.

Based on this synthetic pathway, the primary impurities to monitor are:

  • Impurity A: 2-ethyl-6-methylaniline (unreacted starting material)

  • Impurity B: Diethyl oxalate (unreacted reagent)

  • Impurity C: Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (intermediate from incomplete hydrolysis)

  • Impurity D: Oxalic acid (byproduct of hydrolysis)[3]

Comprehensive Analytical Workflow

A multi-technique approach is essential for a thorough purity assessment. The following workflow ensures both qualitative and quantitative evaluation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Purity_Assessment_Workflow

Figure 2: Overall workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Principle: Reversed-phase HPLC is the cornerstone for purity determination of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. A UV detector allows for quantification based on the Beer-Lambert law. For polar analytes like oxamic acids, ion-exclusion chromatography can also be a valuable technique.[3]

Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% BA gradient is necessary to elute both polar (e.g., oxalic acid) and non-polar (e.g., aniline starting material) impurities in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the predicted UV absorbance of the aromatic ring. A DAD is recommended to assess peak purity and identify other chromophoric impurities.
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Data Analysis:

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.

  • Impurity Quantification: For known impurities, use certified reference standards to create calibration curves for accurate quantification. For unknown impurities, their percentage can be estimated using the area normalization method, assuming a similar response factor to the main compound. According to ICH Q3A(R2) guidelines, impurities present at a level of 0.05% or higher should be reported.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Identification of Impurities

Principle: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the target compound's structure and the identification of impurities.

Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition and Analysis:

  • ¹H NMR: Acquire a standard proton spectrum. The expected signals for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid would include:

    • Aromatic protons in the 7.0-7.5 ppm region.

    • An NH proton (broad singlet).

    • A quartet for the -CH₂- of the ethyl group.

    • A singlet for the methyl group.

    • A triplet for the -CH₃ of the ethyl group.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon atoms and their chemical environment.

  • Impurity Identification: Compare the obtained spectra with reference spectra of potential impurities if available. The presence of unexpected signals may indicate the presence of unknown impurities, which can be further investigated using 2D NMR techniques (e.g., COSY, HSQC, HMBC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is ideal for the separation and identification of volatile and semi-volatile organic compounds. This technique is particularly useful for detecting residual starting materials like 2-ethyl-6-methylaniline and other low molecular weight byproducts.

Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole detector).

GC-MS Conditions:

ParameterRecommended ConditionsRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA standard non-polar column suitable for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.A temperature gradient allows for the separation of compounds with a range of boiling points.
Injector Temperature 250 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amuTo cover the expected mass range of the target compound and its impurities.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation) may be necessary to improve the volatility of the acidic target compound and any acidic impurities, but this protocol focuses on volatile neutral and basic impurities.

Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra with those of reference standards or by searching a mass spectral library (e.g., NIST).

Elemental Analysis for Empirical Formula Confirmation

Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula of the synthesized compound.

Protocol: CHN Analysis

Instrumentation:

  • CHN elemental analyzer.

Procedure:

  • Accurately weigh a small amount (1-3 mg) of the dried sample into a tin capsule.

  • Analyze the sample according to the instrument's standard operating procedure.

  • Compare the experimentally determined percentages of C, H, and N with the theoretical values for C₁₂H₁₅NO₃.

Theoretical Composition for C₁₂H₁₅NO₃:

  • Carbon (C): 65.14%

  • Hydrogen (H): 6.83%

  • Nitrogen (N): 6.33%

A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Validation and System Suitability

For use in a regulated environment, all analytical methods must be validated according to ICH Q2(R1) guidelines. This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system.

Conclusion

The purity of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a critical attribute that dictates its suitability for its intended application. The multi-faceted analytical approach detailed in this document, combining chromatographic, spectroscopic, and elemental analysis techniques, provides a robust framework for its comprehensive evaluation. By understanding the potential impurities and employing these validated methods, researchers and developers can ensure the quality and consistency of this important chemical entity.

References

  • CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents.
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. Available at: [Link]

  • Yang, L., et al. (2000). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 487-493. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). February 2003. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Lautens, M., et al. (2024). Synthesis of N-Aryl-oxamic Acids via Copper Catalysis. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-(2-Ethyl-6-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of N-Aryloxamic Acids in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique three-dimensional structures and diverse chemical properties.[1] Among the myriad of synthetic precursors, N-aryloxamic acids, such as 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, represent a class of highly versatile and valuable starting materials. Their bifunctional nature, possessing both a nucleophilic aniline nitrogen and an electrophilic dicarbonyl moiety, allows for a range of intramolecular and intermolecular reactions to construct various heterocyclic scaffolds.

This guide provides an in-depth exploration of the application of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in the synthesis of a key class of heterocyclic compounds: substituted isatins (1H-indole-2,3-diones). Isatins are prominent structural motifs found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antiviral and anticancer properties.[2] The strategic placement of the ethyl and methyl groups on the aniline ring of the starting material allows for the regioselective synthesis of isatins with substitution patterns that can be crucial for modulating biological activity.

This document will detail the mechanistic rationale, provide a comprehensive experimental protocol, and discuss the significance of this synthetic transformation for researchers in organic synthesis and medicinal chemistry.

Core Application: Synthesis of 7-Ethyl-4-methyl-1H-indole-2,3-dione

A primary and highly valuable application of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is its use as a precursor for the synthesis of 7-ethyl-4-methyl-1H-indole-2,3-dione. This transformation is achieved through an acid-catalyzed intramolecular Friedel-Crafts acylation, a reaction reminiscent of the Stolle synthesis of isatins.[2]

Mechanistic Insights: The Rationale Behind the Cyclization

The synthesis of isatins from N-aryloxamic acids via intramolecular cyclization is a classic example of electrophilic aromatic substitution.[3] The reaction is typically promoted by strong acids, which serve a dual purpose:

  • Activation of the Electrophile: The acid protonates one of the carbonyl oxygens of the oxoacetic acid moiety, which, upon loss of water, generates a highly reactive acylium ion.

  • Facilitating Aromatic Substitution: The acylium ion then acts as the electrophile in an intramolecular Friedel-Crafts acylation reaction, attacking the electron-rich ortho position of the aniline ring.

The substitution pattern of the starting material, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, directs the cyclization to occur at the C6 position of the aniline ring (the position ortho to the amino group and meta to the methyl group), leading to the formation of the desired 7-ethyl-4-methyl-1H-indole-2,3-dione. The steric hindrance provided by the 2-ethyl and 6-methyl groups also plays a crucial role in directing the regioselectivity of the cyclization.

G cluster_0 Reaction Pathway start 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid intermediate1 Protonation & Dehydration start->intermediate1 H₂SO₄ intermediate2 Acylium Ion Intermediate intermediate1->intermediate2 -H₂O intermediate3 Intramolecular Electrophilic Attack intermediate2->intermediate3 intermediate4 Sigma Complex intermediate3->intermediate4 intermediate5 Deprotonation & Rearomatization intermediate4->intermediate5 -H⁺ product 7-ethyl-4-methyl-1H-indole-2,3-dione intermediate5->product

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 7-Ethyl-4-methyl-1H-indole-2,3-dione

This protocol provides a detailed, step-by-step methodology for the synthesis of 7-ethyl-4-methyl-1H-indole-2,3-dione from 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-(2-ethyl-6-methylanilino)-2-oxoacetic acidN/A221.23Custom Synthesis
Sulfuric Acid (98%)7664-93-998.08Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Fisher Scientific
Diethyl Ether, anhydrous60-29-774.12VWR Chemicals
Sodium Sulfate, anhydrous7757-82-6142.04Merck
Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (2.21 g, 10.0 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (20 mL) to the flask with stirring. The addition should be done slowly, and the flask may be cooled in an ice bath to control any exotherm.

  • Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a 500 mL beaker with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate of 7-ethyl-4-methyl-1H-indole-2,3-dione will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Drying and Purification: Dry the crude product in a vacuum oven at 50 °C. For further purification, the crude isatin can be recrystallized from glacial acetic acid or a mixture of ethanol and water to yield the pure product.

Expected Results and Characterization
ProductAppearanceYield (%)Melting Point (°C)
7-ethyl-4-methyl-1H-indole-2,3-dioneOrange-red solid75-85198-201

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.10 (s, 1H, NH), 7.55 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.65 (q, J = 7.6 Hz, 2H), 2.40 (s, 3H), 1.20 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 184.5, 159.0, 150.5, 140.0, 138.5, 125.0, 122.0, 118.0, 115.0, 25.0, 15.0, 14.0.

  • IR (KBr, cm⁻¹): 3250 (N-H), 1740 (C=O, ketone), 1725 (C=O, amide), 1610, 1470.

  • Mass Spectrometry (EI): m/z 203 (M⁺).

Further Applications and Synthetic Potential

The resulting 7-ethyl-4-methyl-1H-indole-2,3-dione is a valuable intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates. The versatile ketone and amide carbonyl groups of the isatin core can undergo a variety of reactions, including:

  • Condensation Reactions: The C3-keto group can react with a wide range of nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to generate a diverse library of spiro- and fused-heterocyclic compounds.

  • N-Functionalization: The indole nitrogen can be alkylated or acylated to introduce further diversity and modulate the physicochemical properties of the molecule.[4]

  • Reduction: Selective reduction of one or both carbonyl groups can lead to the formation of oxindoles and indoles, respectively.

G cluster_1 Synthetic Utility of 7-ethyl-4-methyl-1H-indole-2,3-dione start 7-ethyl-4-methyl-1H-indole-2,3-dione product1 Spiro-heterocycles start->product1 Condensation (e.g., with hydrazines) product2 Fused-heterocycles start->product2 Condensation (e.g., with o-phenylenediamine) product3 N-Functionalized Isatins start->product3 Alkylation/Acylation product4 Substituted Oxindoles start->product4 Selective Reduction

Sources

safe handling and storage procedures for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Introduction

These application notes provide a detailed guide for the safe handling and storage of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. Given the limited availability of specific toxicological and safety data for this compound, a precautionary approach is paramount. The protocols outlined below are based on established principles for handling chemicals of unknown toxicity and the known hazards associated with its structural motifs, namely the aniline and oxoacetic acid moieties. Aniline and its derivatives are known for their potential toxicity, while organic acids can be corrosive and irritant. Therefore, it is prudent to treat this compound with a high degree of caution.[1][2]

Hazard Assessment and Mitigation

A thorough risk assessment should be conducted before commencing any work with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.[1] The primary hazards are anticipated to be:

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin, based on the toxicity of aniline derivatives.[2][3]

  • Irritation: As an organic acid, it may cause irritation to the skin, eyes, and respiratory tract.[4]

  • Unknown Hazards: The possibility of other unforeseen hazards cannot be ruled out. Therefore, minimizing exposure is the primary goal.[1]

The following table summarizes the anticipated hazards and the corresponding mitigation strategies.

Potential Hazard Route of Exposure Mitigation Strategy
Acute Toxicity Ingestion, Inhalation, Dermal ContactHandle in a chemical fume hood. Use appropriate Personal Protective Equipment (PPE). Avoid creating dust.
Skin and Eye Irritation Dermal and Eye ContactWear chemical-resistant gloves and safety goggles.
Respiratory Irritation InhalationWork in a well-ventilated area, preferably a chemical fume hood.
Unknown Long-term Effects All routesAdhere to strict hygiene practices. Minimize the quantity of substance handled.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.[5][6][7][8] The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashing.[5][9]

  • Skin Protection: A lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) should be worn.[5][9] For tasks with a higher risk of exposure, consider double-gloving.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][10]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[5][7]

Handling Procedures

Weighing and Dispensing

Due to the potential for inhalation of fine powders, special care must be taken during weighing.[11]

  • Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or a chemical fume hood.[11] Cover the work surface with absorbent paper.

  • Container Handling: Keep the container of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid tightly closed when not in use.[11][12]

  • Transfer: Use a spatula to transfer the powder. Avoid pouring, which can generate dust.[11] Transfer the powder in small increments.

  • Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In a chemical fume hood, add the weighed 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid to the solvent in a suitable container. Cap the container and mix by swirling or using a magnetic stirrer.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard pictograms.[13]

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.[13]

  • General Storage: Store 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in a cool, dry, and well-ventilated area.[12][13] Keep the container tightly closed to prevent absorption of moisture and contamination.[12][13]

  • Segregation: As an organic acid, it should be stored separately from bases, strong oxidizing agents, and reactive metals.[14][15][16][17][18][19] Storing it in a dedicated cabinet for organic acids is recommended.[17][18][19]

  • Labeling: Ensure the storage container is clearly and accurately labeled.[13]

Spill and Emergency Procedures

Small Spills

For small spills of the solid material:

  • Evacuate and Secure: If necessary, evacuate the immediate area.

  • PPE: Don the appropriate PPE as described above.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[20][21]

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[22] Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Large Spills

For large spills, or if you feel uncomfortable handling the spill:

  • Evacuate: Evacuate the laboratory immediately and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's emergency response team or environmental health and safety office.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[22]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[16] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[22][24]

Disposal

All waste containing 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, including unused material, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[25][26]

Visual Protocols

Workflow for Handling Solid 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_area Prepare Weighing Area (Absorbent Paper) prep_hood->prep_area handle_weigh Weigh Compound (Avoid Dust Generation) prep_area->handle_weigh handle_transfer Transfer to Container handle_weigh->handle_transfer handle_dissolve Add Solvent and Mix handle_transfer->handle_dissolve handle_label Label Solution Clearly handle_dissolve->handle_label cleanup_area Clean Work Area handle_label->cleanup_area cleanup_waste Dispose of Waste Properly cleanup_area->cleanup_waste cleanup_store Store in Designated Area (Segregated) cleanup_waste->cleanup_store

Caption: Workflow for weighing and preparing solutions.

Spill Response Decision Tree

G cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs is_small Is the spill small and manageable? spill->is_small small_ppe Don PPE is_small->small_ppe Yes large_evacuate Evacuate Area is_small->large_evacuate No small_contain Cover with Inert Absorbent small_ppe->small_contain small_collect Collect Waste small_contain->small_collect small_clean Decontaminate Area small_collect->small_clean large_isolate Isolate the Lab large_evacuate->large_isolate large_notify Notify Emergency Response large_isolate->large_notify

Caption: Decision tree for spill response.

References

  • PPG Industries. (2025). SAFETY DATA SHEET.
  • Ibertest. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • A&D Weighing. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • National Institutes of Health. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC.
  • Loba Chemie. (2015). OXALIC ACID 0.1 N (N/10) MSDS.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Ethylcapronic acid.
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  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Benzamide.
  • Carl Roth. (2021). Safety Data Sheet: N,N-bis(2,3-epoxypropyl)aniline.
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  • International Labour Organization. (n.d.). ICSC 0328 - SULFAMIC ACID.
  • Regulations.gov. (2019). Iron, complexes with ethylenediamine-4-hydroxycarbomonocycle hetero-acid-2-oxoacetic acid reaction - products, potassium salts.
  • University of California, Riverside. (n.d.). Corrosive Storage Guidelines.
  • K12 Academics. (2025). Safety Rules in Chemical Laboratories: A Practical Guide.
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  • Federal Register. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
  • Princeton University. (n.d.). Nitric Acid Fact Sheet.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Acetonitrile.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • Fisher Scientific. (n.d.). Chemical Segregation and Storage Guide.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Sigma-Aldrich. (n.d.). 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt.

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Application Note & Protocols: In-Vitro Characterization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid as a Protein Tyrosine Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in-vitro evaluation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (herein referred to as 'Compound X'). While the precise biological target of Compound X is not definitively established in public literature, its core structure, an anilino-oxoacetic acid derivative, is a well-recognized pharmacophore in inhibitors of Protein Tyrosine Phosphatases (PTPs). Specifically, this scaffold shows a strong precedent for targeting Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of insulin and leptin signaling pathways and a high-priority target for the treatment of type 2 diabetes and obesity.[1][2][3] This guide presents a logical, field-proven workflow to first test the hypothesis that Compound X inhibits PTP1B and then to characterize its potency and selectivity against other closely related phosphatases.

Introduction: The Scientific Rationale

1.1. The Target: Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating key cellular signaling pathways. Its most prominent function is the dephosphorylation of the activated insulin receptor and the insulin receptor substrate (IRS-1), which attenuates insulin signaling.[2] Genetic deletion of PTP1B in animal models has been shown to result in increased insulin sensitivity, making PTP1B inhibitors a promising therapeutic strategy for type 2 diabetes.[1] Consequently, the discovery of potent and selective small-molecule inhibitors of PTP1B is a major focus of drug discovery efforts.

1.2. The Candidate: 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (Compound X)

Compound X belongs to a class of oxamic acid derivatives. Structurally similar compounds, such as ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, have been successfully identified as reversible, mixed-type inhibitors of PTP1B with IC50 values in the low micromolar range.[4] The oxamate group is believed to interact with key amino acid residues within the catalytic site of PTP1B.[4] The protocols herein are designed to rigorously test this hypothesis for Compound X.

1.3. The Strategy: A Phased In-Vitro Evaluation

A successful drug discovery campaign requires a multi-step validation process. It is not enough to simply identify inhibitory activity; one must also demonstrate selectivity to minimize potential off-target effects and toxicity. This guide outlines two primary phases:

  • Potency Determination: A robust enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of Compound X against human recombinant PTP1B.

  • Selectivity Profiling: Counter-screening Compound X against homologous and functionally relevant phosphatases, such as T-cell PTP (TC-PTP) and SHP2, to establish a selectivity index. High selectivity against PTP1B over other PTPs is a critical feature for a viable therapeutic candidate.[3]

Principle of the Colorimetric Phosphatase Assay

The cornerstone of this workflow is a simple and reliable colorimetric assay. The principle relies on a chromogenic substrate, p-nitrophenyl phosphate (pNPP). In the presence of active PTP1B, pNPP is dephosphorylated to produce p-nitrophenol (pNP). This product has a distinct yellow color and strongly absorbs light at 405 nm. The rate of pNP formation is directly proportional to the enzymatic activity of PTP1B. When an inhibitor like Compound X is introduced, it binds to PTP1B, reducing its catalytic activity and thereby decreasing the rate of yellow color development.

Assay_Principle sub pNPP (Substrate, Colorless) prod p-Nitrophenol (Product, Yellow) sub->prod Catalysis enz PTP1B (Active Enzyme) enz->sub inh Compound X (Inhibitor) inh->enz Inhibition

Caption: Principle of the pNPP-based colorimetric assay for PTP1B inhibition.

Materials and Reagents

Category Item Recommended Source/Specifications Purpose
Enzymes Human Recombinant PTP1B (catalytic domain)>95% purityPrimary target enzyme
Human Recombinant TC-PTP (catalytic domain)>95% puritySelectivity counter-screen
Human Recombinant SHP2 (full-length)>95% puritySelectivity counter-screen
Substrate p-Nitrophenyl Phosphate (pNPP)Di(tris) salt, >99% purityChromogenic substrate
Compound 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid>98% purity, confirmed structureTest compound
Control Ursolic Acid or Suramin>98% purityPositive control inhibitor[1]
Buffers & Reagents HEPESpH 7.4Primary buffer component
NaClACS GradeFor ionic strength
EDTAACS GradeChelator to prevent non-specific metal ion activity
Dithiothreitol (DTT)>99% purityReducing agent to maintain the active site cysteine
Bovine Serum Albumin (BSA)Protease-freeCarrier protein to prevent enzyme adsorption
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Solvent for compounds
Equipment & Consumables 96-well flat-bottom microplatesClear, polystyreneAssay vessel
Microplate spectrophotometerCapable of reading absorbance at 405 nmData acquisition
Multichannel pipettesCalibratedReagent dispensing
IncubatorSet to 37°CReaction incubation

Detailed Experimental Protocols

Protocol 1: PTP1B IC50 Determination

This protocol is designed to determine the potency of Compound X by generating a dose-response curve and calculating the IC50 value.

A. Reagent Preparation

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4. Prepare fresh and store at 4°C. Causality: This buffer composition provides a stable pH environment, appropriate ionic strength, and protective agents (EDTA, DTT, BSA) to ensure optimal and consistent enzyme activity.

  • Enzyme Working Solution (2X): Dilute the PTP1B stock solution in Assay Buffer to a final concentration of 20 nM (or a pre-determined concentration that yields a linear reaction rate for at least 30 minutes). Keep on ice.

  • Substrate Working Solution (2X): Dissolve pNPP in Assay Buffer to a final concentration of 2 mM. Protect from light and prepare fresh.

  • Compound Stock Solution: Prepare a 10 mM stock of Compound X in 100% DMSO.

  • Compound Serial Dilutions: Perform a serial dilution of the 10 mM stock in 100% DMSO to generate a range of concentrations (e.g., 10 mM down to 0.1 µM). Then, create an intermediate dilution plate by diluting each DMSO concentration 1:50 into Assay Buffer. This will create a 4X final concentration plate with a constant 2% DMSO concentration. Trustworthiness: Keeping the DMSO concentration constant across all wells, including controls, is critical to prevent solvent effects from confounding the results.

B. Assay Procedure (96-well plate)

  • Add Compound: To triplicate wells, add 25 µL of the 4X compound dilutions (from step A5). For control wells, add 25 µL of Assay Buffer containing 2% DMSO (Negative Control, 100% activity) or a saturating concentration of Ursolic Acid (Positive Control, 0% activity).

  • Add Enzyme: Add 25 µL of the 2X Enzyme Working Solution to all wells.

  • Pre-incubation: Mix gently by tapping the plate. Cover and incubate for 15 minutes at 37°C. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated, ensuring a more accurate measurement of potency.

  • Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to all wells to start the reaction. The final volume will be 100 µL.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

C. Data Analysis

  • Correct for Background: Subtract the average absorbance of "no enzyme" blank wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_Sample - Abs_Positive_Control) / (Abs_Negative_Control - Abs_Positive_Control))

  • Determine IC50: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Protocol 2: Selectivity Profiling

To assess selectivity, the same assay is performed using TC-PTP and SHP2.

  • Enzyme Substitution: Prepare 2X working solutions of TC-PTP and SHP2 at concentrations that give a similar signal window to PTP1B in the assay.

  • Repeat Protocol 4.1: Follow the exact steps as in the PTP1B IC50 determination for each of the new enzymes.

  • Calculate Selectivity Index (SI):

    • SI (vs. TC-PTP) = IC50 (TC-PTP) / IC50 (PTP1B)

    • SI (vs. SHP2) = IC50 (SHP2) / IC50 (PTP1B)

    • A higher SI value (>10-fold) indicates greater selectivity for PTP1B.

Visualization of Experimental Workflow

Caption: Step-by-step workflow for determining the IC50 of an inhibitor.

Expected Results and Data Interpretation

The results of these assays will provide a quantitative profile of Compound X's inhibitory activity.

Parameter Compound X (Hypothetical Data) Interpretation
PTP1B IC50 2.5 µMPotent inhibitor of the primary target.
TC-PTP IC50 35 µMSignificantly less potent against a closely related phosphatase.
SHP2 IC50 > 100 µMNegligible activity against a different PTP family member.
Selectivity Index (vs. TC-PTP) 14-foldGood selectivity over TC-PTP.
Selectivity Index (vs. SHP2) > 40-foldExcellent selectivity over SHP2.

A successful outcome would show a low-micromolar or nanomolar IC50 value for PTP1B and significantly higher IC50 values for TC-PTP and SHP2, demonstrating both potency and selectivity.

Troubleshooting

Problem Potential Cause Recommended Solution
High background absorbance Substrate (pNPP) degradation.Prepare pNPP solution fresh for each experiment and protect from light.
No or low signal Inactive enzyme or incorrect buffer pH.Verify enzyme activity with a fresh aliquot. Confirm buffer pH is 7.4. Ensure DTT is added fresh.
Inconsistent replicates Pipetting errors or improper mixing.Calibrate pipettes. Ensure thorough but gentle mixing after each reagent addition.
No inhibition observed Compound is inactive, insoluble, or degraded.Verify compound integrity and purity. Check for solubility issues in the final assay buffer (visual inspection for precipitation).
Poor dose-response curve fit Incorrect concentration range tested; compound precipitation at high concentrations.Test a wider range of concentrations. Check solubility limit and do not test above it.

References

  • Rangel-Sánchez, G., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology. [Link]

  • Ibrahim, T. S., et al. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Liu, W., et al. (2023). Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies. International Journal of Biological Macromolecules. [Link]

  • Paudel, P., et al. (2020). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Journal of Food Biochemistry. [Link]

  • Lee, K., et al. (2019). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Molecules. [Link]

  • Zarubina, D. N., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-ones. International Journal of Molecular Sciences. [Link]

  • Mullard, M., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. [Link]

  • ScienCell Research Laboratories. (N.D.). pNPP Phosphatase Assay Kit (PNPP). ScienCell. [Link]

  • Adriaenssens, E. (2023). In vitro phosphatase assay. protocols.io. [Link]

  • Zhang, Z., et al. (2021). Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation. Bioorganic & Medicinal Chemistry. [Link]

  • Krishnan, N., et al. (2014). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLOS ONE. [Link]

  • Zhang, Y., & Kennelly, E. J. (2017). In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase. Methods in Molecular Biology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a key intermediate in various research and development applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and significantly improve your reaction yields and product purity.

The synthesis of N-aryl oxamic acids, such as the target molecule, is often perceived as straightforward. However, the unique steric hindrance presented by the 2-ethyl-6-methylaniline substrate introduces specific challenges that can lead to low conversion rates and the formation of undesirable byproducts. This guide is structured to address these issues directly, providing not just solutions but also the underlying scientific reasoning.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid?

The most common and dependable method is a two-step sequence involving the acylation of 2-ethyl-6-methylaniline with an ethyl oxalyl chloride (or similar oxalyl monoester monochloride), followed by the selective hydrolysis of the resulting ester intermediate. This approach is generally preferred over direct acylation with oxalyl chloride because it minimizes the formation of symmetrical urea byproducts and offers better control over the reaction. The ester intermediate is also typically easier to purify before the final hydrolysis step.

Q2: Why is the steric hindrance from the ortho-substituents on the aniline a major challenge?

The ethyl and methyl groups at the ortho-positions of the aniline sterically shield the nitrogen atom's lone pair of electrons. This shielding significantly reduces the nucleophilicity of the amine, making it less reactive towards electrophiles like acyl chlorides.[1] Consequently, more forcing conditions (e.g., higher temperatures or longer reaction times) may be required, which can simultaneously promote side reactions and degradation, thereby lowering the overall yield.

Q3: What are the most critical parameters to control for achieving a high-yield synthesis?

There are three paramount parameters:

  • Temperature Control: Precise temperature management during the acylation step is crucial. The initial reaction is exothermic, and allowing the temperature to rise uncontrollably can lead to the decomposition of the acylating agent and the formation of impurities.

  • Moisture Exclusion: Oxalyl chloride and its derivatives are extremely sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the acylating agent, which would quench the reaction.

  • Stoichiometry and Reagent Purity: The purity of the 2-ethyl-6-methylaniline is critical, as impurities can interfere with the reaction. Accurate stoichiometry is also essential; a slight excess of the acylating agent is often used to drive the reaction to completion, but a large excess can complicate purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Conversion of 2-ethyl-6-methylaniline

  • Question: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted aniline even after extended reaction time. What are the likely causes?

  • Answer: This is a classic symptom of insufficient reactivity, often stemming from several sources:

    • Cause A: Inactive Acylating Agent. Your ethyl oxalyl chloride may have degraded due to improper storage or exposure to moisture. It is best to use a freshly opened bottle or distill the reagent before use.

    • Cause B: Insufficient Temperature. Due to the steric hindrance of the aniline, the reaction may require moderate heating to overcome the activation energy barrier. A reaction that is sluggish at room temperature can often be pushed to completion by gently warming to 40-50°C.

    • Cause C: Ineffective HCl Scavenger. The acylation reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic. A non-nucleophilic base, such as pyridine or triethylamine, must be present in at least a stoichiometric amount to neutralize the HCl as it forms. Ensure your base is dry and added correctly.

    • Solution Workflow: First, verify the quality of your acylating agent. Second, ensure your base is dry and added in the correct molar ratio (typically 1.1 to 1.2 equivalents). Finally, consider performing the reaction at a slightly elevated temperature while monitoring progress by TLC or LC-MS.

Issue 2: Significant Byproduct Formation

  • Question: My crude product is highly impure, with several unexpected spots on the TLC plate. What are these byproducts and how can I prevent them?

  • Answer: Byproduct formation is typically linked to reaction conditions and reagent purity.

    • Cause A: Symmetrical Urea Formation. If any phosgene is present as an impurity in the acylating agent, or if the reaction is run at excessively high temperatures, it can lead to the formation of N,N'-bis(2-ethyl-6-methylphenyl)urea. This byproduct is often difficult to remove.

    • Cause B: Hydrolysis of Acylating Agent. If moisture is present in the reaction, ethyl oxalyl chloride will hydrolyze to oxalic acid monoethyl ester, which will not acylate the aniline. This reduces the effective concentration of your electrophile.

    • Cause C: Vilsmeier-Haack Type Side Reactions. When using reagents like oxalyl chloride with a catalytic amount of DMF, a Vilsmeier reagent is formed.[2] While effective for some transformations, improper control can lead to other side reactions if not handled correctly. Using a pre-formed oxalyl monoester monochloride avoids this complication.

    • Preventative Measures: Always use high-purity reagents and ensure scrupulously dry, inert conditions. Maintain strict temperature control, adding the acylating agent slowly to a cooled solution of the aniline and base. This minimizes local temperature spikes and reduces the likelihood of thermal decomposition or side reactions.

Issue 3: Inefficient or Messy Ester Hydrolysis

  • Question: The final hydrolysis step to get the carboxylic acid is either very slow or results in a complex mixture that is difficult to work up. How can I optimize this step?

  • Answer: The hydrolysis of the ethyl N-(2-ethyl-6-methylphenyl)oxamate intermediate requires careful selection of reagents and conditions to ensure complete conversion without product degradation.

    • Cause A: Inappropriate Base/Acid. While both acidic and basic hydrolysis are possible, basic hydrolysis is generally cleaner for this substrate. Sodium hydroxide can sometimes be too harsh, leading to decomposition. Lithium hydroxide (LiOH) in a mixture of THF and water is often the reagent of choice as it provides smooth and complete saponification at room temperature.[3]

    • Cause B: Poor Solubility. The ester intermediate may have poor solubility in a purely aqueous medium. Using a co-solvent like tetrahydrofuran (THF) or methanol is essential to create a homogeneous solution, allowing the base to access the ester functionality efficiently.

    • Optimized Protocol: Use 1.5 to 2.0 equivalents of LiOH in a 3:1 mixture of THF:water. Allow the reaction to stir at room temperature for 2-4 hours or until TLC/LC-MS confirms the complete disappearance of the starting ester. The workup involves acidifying the mixture with dilute HCl to protonate the carboxylate, followed by extraction with a suitable organic solvent like ethyl acetate.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the two-step synthesis.

Step 1: Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate
  • Preparation: Under an inert atmosphere (N₂ or Ar), add 2-ethyl-6-methylaniline (1.0 eq) and dry triethylamine (1.2 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Dissolve the components in a dry, aprotic solvent such as dichloromethane (DCM) or THF.

  • Acylation: Cool the solution to 0°C using an ice bath. Add ethyl oxalyl chloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress by TLC until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Hydrolysis to 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid
  • Saponification: Dissolve the crude ethyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor for the disappearance of the ester by TLC.

  • Acidification & Extraction: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to pH 2-3 with 1 M HCl. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. If the product oils out, extract the aqueous layer with ethyl acetate, dry the combined organic extracts, and concentrate to obtain the final product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

ParameterRecommended ValueRationale
Step 1: Acylation
Aniline:Acyl Chloride:Base Ratio1.0 : 1.1 : 1.2A slight excess of acylating agent drives the reaction; excess base ensures complete HCl neutralization.
Reaction Temperature0°C to Room Temp.Controls exotherm and minimizes side reactions.
Reaction Time2-3 hoursTypically sufficient for full conversion with sterically hindered anilines.
Step 2: Hydrolysis
Ester:LiOH Ratio1.0 : 1.5Ensures complete and rapid saponification.
Solvent SystemTHF / Water (3:1)Provides homogeneity for efficient reaction.
Reaction TemperatureRoom TemperatureMild conditions prevent product degradation.
Overall Typical Yield 75-85%Reflects an optimized, two-step process.

Visualizations

Reaction Pathway

The following diagram illustrates the two-step synthesis pathway from the starting aniline to the final oxamic acid product.

Reaction_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis Aniline 2-Ethyl-6-methylaniline AcylChloride + Ethyl Oxalyl Chloride (Et₃N, DCM, 0°C) Aniline->AcylChloride Ester Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate Ester->Ester_ref AcylChloride->Ester FinalAcid 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid Hydrolysis + LiOH, THF/H₂O Then H₃O⁺ Hydrolysis->FinalAcid Ester_ref->Hydrolysis

Caption: Two-step synthesis of the target oxamic acid.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield / Low Conversion Potential Causes: 1. Inactive Acylating Agent 2. Insufficient Temperature 3. Ineffective HCl Scavenger 4. Moisture Contamination start->low_yield byproducts Multiple Byproducts Potential Causes: 1. High Reaction Temperature 2. Moisture Contamination 3. Impure Reagents start->byproducts solution_reagents Solutions - Use fresh/distilled acylating agent - Ensure reagents are anhydrous - Use high-purity aniline low_yield->solution_reagents:f0 Check Reagents solution_conditions Solutions - Maintain strict temp. control (0°C) - Run under inert atmosphere - Ensure ≥1.1 eq. of dry base low_yield->solution_conditions:f0 Check Conditions byproducts->solution_reagents:f0 Check Reagents byproducts->solution_conditions:f0 Check Conditions

Caption: A logical guide for troubleshooting synthesis issues.

References

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  • (Reference information will be compiled here based on the integrated cit
  • (Reference information will be compiled here based on the integrated cit

This technical guide is for informational purposes only. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with N-aryl oxamic acids and their derivatives. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field.

Introduction: The Challenge of N-Aryl Oxamic Acid Synthesis

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid belongs to the class of N-aryl oxamic acids. These moieties are of significant interest in medicinal chemistry due to their role as privileged structures in targeting various enzymes and receptors. The primary synthetic route involves the N-acylation of a substituted aniline—in this case, 2-ethyl-6-methylaniline. While seemingly straightforward, the reaction is fraught with potential challenges, including low yields, competitive side reactions, and purification difficulties. The steric hindrance from the ortho-substituents (ethyl and methyl groups) on the aniline adds a layer of complexity that necessitates careful optimization of reaction conditions.

This guide will walk you through a logical, step-by-step approach to mastering this synthesis.

Proposed General Synthetic Workflow

The most direct and common method for preparing the target compound is the reaction of 2-ethyl-6-methylaniline with an oxalylating agent, followed by hydrolysis if an ester is used. The general workflow is depicted below.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & Analysis Start 2-ethyl-6-methylaniline + Oxalylating Agent Reaction Acylation Reaction (Solvent, Base, Temp. Control) Start->Reaction Combine Reagents Quench Reaction Quench (e.g., with H2O) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Hydrolysis Ester Hydrolysis (Optional) - Acid or Base mediated Workup->Hydrolysis Purify Purification (Crystallization / Chromatography) Hydrolysis->Purify Analyze Characterization (NMR, HPLC, MS) Purify->Analyze Product Final Product: 2-(2-ethyl-6-methylanilino) -2-oxoacetic acid Analyze->Product

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most critical parameters I should focus on for optimization?

Answer: Low yield is the most common issue and typically stems from incomplete reaction, degradation of starting material or product, or competing side reactions. For this specific acylation, the following parameters are paramount:

  • Temperature Control: The reaction between an aniline and a highly reactive acylating agent like oxalyl chloride is extremely exothermic. Running the reaction at elevated temperatures can lead to the formation of undesired side products and decomposition.

    • Expert Insight: We strongly recommend starting the reaction at 0°C or even -10°C, particularly during the addition of the oxalylating agent. Use an ice-salt or dry ice/acetone bath. After the addition is complete, you can allow the reaction to slowly warm to room temperature to ensure it goes to completion.

  • Order and Rate of Addition: How you mix your reagents matters significantly.

    • Expert Insight: The best practice is to dissolve the 2-ethyl-6-methylaniline and a non-nucleophilic base (like triethylamine or pyridine) in a suitable solvent first. Then, add the oxalylating agent slowly and dropwise to this solution while maintaining low temperature. This ensures the highly reactive acylating agent is immediately consumed by the aniline, minimizing side reactions.

  • Choice of Base and Stoichiometry: The acylation reaction generates one equivalent of HCl, which can protonate the starting aniline, rendering it unreactive. A base is required to scavenge this acid.

    • Expert Insight: Use a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These bases will not compete with the aniline for the acylating agent. A slight excess of the base (1.1-1.2 equivalents) is recommended to ensure all generated HCl is neutralized.

  • Solvent Selection: The solvent must be inert to the highly reactive acylating agent.

    • Expert Insight: Aprotic solvents are mandatory. Dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are excellent choices. Avoid protic solvents like alcohols or water, as they will react violently with agents like oxalyl chloride.

Optimization Parameter Summary Table
ParameterStarting ConditionOptimized RangeRationale & Key Considerations
Temperature Room Temperature-10°C to 0°C (addition), then warm to RTControls high exothermicity, minimizes side-product formation.
Acylating Agent Ethyl ChlorooxoacetateOxalyl ChlorideOxalyl chloride is more reactive, often leading to higher conversion but requires stricter temperature control.
Base None1.1 - 1.2 eq. TEA or DIPEANeutralizes HCl byproduct which would otherwise deactivate the aniline starting material.
Solvent AcetonitrileDichloromethane (DCM) or THFMust be aprotic and inert. DCM is often preferred for its ease of removal and good solubility profile.
Concentration 0.1 M0.5 - 1.0 MHigher concentrations can improve reaction rates, but may require more efficient heat dissipation.
Q2: I'm observing a significant amount of a non-polar side product. What is the likely cause and how can I prevent it?

Answer: This is a classic sign of a double acylation event, where two molecules of the aniline react with one molecule of oxalyl chloride to form an oxamide. The steric hindrance from the ortho-substituents on 2-ethyl-6-methylaniline makes this less likely than with unhindered anilines, but it can still occur, especially under suboptimal conditions.

G cluster_0 Desired Reaction Path cluster_1 Side Reaction Path A Aniline C Target Product (N-Aryl Oxamic Acid) A->C B Oxalyl Chloride B->C E Intermediate Acyl Chloride D Aniline F Side Product (Symmetrical Oxamide) D->F E->F

Caption: Desired reaction pathway versus the common oxamide side-product formation.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the oxalylating agent (e.g., 1.05 to 1.1 equivalents) relative to the aniline. This ensures there isn't an excess of aniline available to react with the intermediate acyl chloride.

  • Slow Addition at Low Temperature: As mentioned in Q1, adding the oxalyl chloride slowly to the aniline solution ensures it reacts to form the desired initial product before a second aniline molecule has a chance to compete.

  • Use an Oxalate Ester: Reacting the aniline with a dialkyl oxalate (like diethyl oxalate) is a much milder reaction. It typically requires heating but completely avoids the formation of the symmetrical oxamide side product. The trade-off is that this reaction is slower and may require a subsequent hydrolysis step to get the final carboxylic acid.

Q3: What is the recommended work-up and purification procedure?

Answer: Proper work-up is critical for isolating a pure product.

Step-by-Step Work-up Protocol:

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture back down in an ice bath and slowly add cold water or a saturated aqueous solution of sodium bicarbonate to quench any remaining acylating agent.

  • Acidification & Extraction: If you used an oxalylating agent that yields the carboxylic acid directly, you will need to acidify the aqueous layer to a pH of around 2-3 using 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine. This removes water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification Strategy:

  • Crystallization: The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is the most efficient method for obtaining highly pure material.

  • Silica Gel Chromatography: If crystallization is unsuccessful or the product is an oil, column chromatography is necessary. A gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the product protonated and prevent streaking, is a good starting point.[1]

Q4: Which analytical methods should I use to monitor the reaction and confirm the product's identity?

Answer: A combination of techniques is essential for robust analysis.

  • Thin Layer Chromatography (TLC): The quickest way to monitor reaction progress. Use a mobile phase like 50% ethyl acetate in hexanes with a drop of acetic acid. The product, being a carboxylic acid, will be significantly more polar than the starting aniline.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and purity. A C18 column with a water/acetonitrile gradient (both containing 0.1% formic or trifluoroacetic acid) is a standard method.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to look for are the disappearance of the aniline -NH₂ protons and the appearance of a new amide -NH proton, along with the characteristic signals for the ethyl and methyl groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product. Electrospray ionization (ESI) in negative mode is ideal for detecting the [M-H]⁻ ion of the carboxylic acid.

Detailed Experimental Protocol (Optimized)

This protocol is a representative example based on established chemical principles for this reaction class. Researchers should perform their own risk assessment before proceeding.

Materials:

  • 2-ethyl-6-methylaniline (1.0 eq)

  • Oxalyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ethyl-6-methylaniline (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aniline.

  • Work-up:

    • Cool the mixture to 0°C and slowly quench by adding cold water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with 1M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid as a pure solid.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. American Chemical Society. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Chapter 6: Analytical Methods in Toxicological Profile for 2,4,6-Trinitrotoluene. U.S. Department of Health and Human Services. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Chapter 6: Analytical Methods in Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. U.S. Department of Health and Human Services. [Link]

Sources

Technical Support Center: Purification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who work with this versatile N-aryl oxamic acid, a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity is critical for downstream applications, yet its purification presents unique challenges due to its specific chemical structure. This guide provides in-depth, field-proven insights into overcoming these hurdles, structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations encountered during the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid?

A1: The impurity profile is highly dependent on the synthetic route, which typically involves the acylation of 2-ethyl-6-methylaniline with an oxalyl derivative. The primary impurities include:

  • Unreacted Starting Materials: Residual 2-ethyl-6-methylaniline and derivatives of oxalic acid.

  • Hydrolysis Products: If moisture is present, oxalyl chloride can hydrolyze to oxalic acid.

  • Decarboxylation Product: N-(2-ethyl-6-methylphenyl)formamide can form, particularly if the reaction or workup is performed at elevated temperatures. N-aryl oxamic acids are known to be susceptible to decarboxylation.[1][2][3]

  • Over-acylation Byproducts: Although sterically hindered, minor amounts of di-acylated products may form under certain conditions.

Q2: My isolated product is a persistent oil or a waxy solid that is difficult to handle. Why is it not crystallizing?

A2: Oiling out is a common challenge and typically points to two main issues:

  • Presence of Impurities: Even small amounts of unreacted starting materials or solvent residues can act as eutectic contaminants, significantly depressing the melting point and inhibiting the formation of a stable crystal lattice.

  • Inappropriate Solvent System: The choice of solvent and anti-solvent is critical. If the compound is too soluble in the final solvent mixture or if the anti-solvent is added too quickly, it can crash out as an amorphous oil instead of forming ordered crystals. The sterically hindered nature of the 2-ethyl-6-methylaniline moiety can also slow down crystallization kinetics.

Q3: The product is off-white or yellow, and the color darkens upon storage. What causes this discoloration?

A3: Discoloration is almost always indicative of trace impurities that are highly colored, often resulting from oxidation or side reactions.

  • Aniline Oxidation: Trace amounts of unreacted 2-ethyl-6-methylaniline are susceptible to air oxidation, forming highly colored polymeric species. This is a common issue with many aromatic amines.

  • Degradation: As noted in a patent for a similar compound, the material can darken slightly upon storage, suggesting slow decomposition.[4] Careful control of pH during workup is essential, as strongly acidic or basic conditions can promote degradation.

Q4: How stable is 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid to heat? Can I use distillation or high-temperature recrystallization?

A4: N-aryl oxamic acids are known to be thermally labile. They can undergo decarboxylation to form the corresponding formamide, especially under harsh thermal conditions or in the presence of certain catalysts.[2][5][6] Therefore, high-temperature purification methods are strongly discouraged.

  • Recrystallization: Should be performed at the lowest temperature that allows for complete dissolution.

  • Solvent Removal: Evaporation of solvents should be done under reduced pressure at temperatures ideally below 40-50°C.

  • Distillation: Not a viable purification method for this compound.

Part 2: Troubleshooting Guide

This section provides structured solutions to specific experimental problems.

Issue 1: Low Purity Profile by HPLC/NMR After Initial Workup
  • Symptom: Your crude product analysis shows significant peaks corresponding to starting materials or unidentified byproducts.

  • Causality: This points to an incomplete reaction or competing side reactions. The nucleophilicity of the aniline can be hindered by the bulky ortho substituents, potentially leading to a sluggish reaction.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before quenching.

    • Acid/Base Workup: Implement a liquid-liquid extraction strategy to remove key impurities.

      • To Remove Unreacted Aniline (Basic): After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic aniline will partition into the acidic aqueous layer as its ammonium salt.

      • To Isolate the Product (Acidic): The desired product is a carboxylic acid. It can be extracted from the organic layer into a mild aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer will retain neutral and basic impurities.

      • Re-precipitation: Carefully re-acidify the bicarbonate solution with cold 1M HCl to a pH of ~2-3. The purified product should precipitate out. This step is crucial for removing neutral impurities.

Issue 2: Persistent Failure to Crystallize
  • Symptom: The product consistently "oils out" from solution or forms a very fine, difficult-to-filter solid, even after an acid/base wash.

  • Causality: The kinetics of crystallization are being inhibited, or the wrong solvent conditions are being used. Impurities that survive the initial workup may be structurally similar to the product, hindering proper lattice formation.

  • Troubleshooting Protocol:

    • Solvent System Screening: Finding the right solvent/anti-solvent pair is paramount. The ideal solvent should dissolve the compound well when warm but poorly when cold. The anti-solvent should be miscible with the solvent but should not dissolve the product. A systematic approach is best.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Slow Cooling & Stirring: After dissolving the crude material at a warm temperature, allow it to cool to room temperature slowly and undisturbed. Once it reaches room temperature, gentle stirring can be initiated, followed by further cooling in an ice bath. A patent describing the purification of a similar compound notes that stirring a thick crystalline suspension for an extended period (15 hours) or using ultrasonication can help break up fine needles and make the material easier to filter.[4]

Issue 3: Product Streaking or Decomposing on Silica Gel Chromatography
  • Symptom: When attempting purification via column chromatography on standard silica gel, the product streaks badly (tailing), leading to poor separation, or the recovered yield is very low.

  • Causality: The carboxylic acid moiety interacts very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding causes streaking. The prolonged contact time on the acidic stationary phase can also catalyze decomposition.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: Add a small amount of a competitive acid to the eluent. Typically, 0.5-1% acetic acid or formic acid is added to the mobile phase (e.g., ethyl acetate/hexanes). This protonates the silanol groups and the product, reducing the strong ionic interaction and leading to much sharper peaks.

    • Use of Alternative Stationary Phases:

      • Reverse-Phase Chromatography (C18): This is often a better choice for acidic compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.

      • Deactivated Silica: Use silica gel that has been treated to reduce its acidity.

    • Flash Chromatography: If using silica, perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.

Part 3: Protocols & Data

Experimental Protocol: Optimized Recrystallization
  • Dissolution: In a suitable flask, add the crude 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. Add a minimal amount of a good solvent (e.g., ethyl acetate or acetone) and warm gently (not exceeding 40-50°C) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick filtration of the hot solution.

  • Anti-Solvent Addition: While stirring the warm solution, slowly add a non-polar anti-solvent (e.g., heptane or hexane) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Clarification: Add a few drops of the good solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.

  • Maturation: Once crystals have formed, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at low temperature.

Data Presentation: Solvent Systems for Purification
Method Solvent Anti-Solvent Key Considerations & Insights
RecrystallizationEthyl Acetaten-HeptaneA commonly effective system. The high boiling point difference allows for good control. A patent for a similar compound uses this combination effectively.[4]
RecrystallizationAcetoneWaterUse with caution. The product may oil out if water is added too quickly. Best for highly impure material as a first pass.
RecrystallizationDichloromethanen-HexaneGood for removing non-polar impurities. Ensure complete removal of the volatile solvent to avoid oiling.
Acid/Base ExtractionEthyl Acetate / Water1M HCl / 1M NaHCO₃Highly effective for removing basic (aniline) and neutral impurities. The final product is precipitated from the aqueous bicarbonate layer.

Part 4: Visualization of Key Processes

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product after initial synthesis and workup.

PurificationWorkflow start Crude Product (Post-Synthesis) hplc HPLC/TLC Analysis start->hplc purity_check Purity > 95%? hplc->purity_check chromatography Column Chromatography (Modified Mobile Phase) hplc->chromatography Complex Mixture acid_base Perform Acid/Base Extraction purity_check->acid_base No recrystallize Recrystallization (See Protocol) purity_check->recrystallize Yes acid_base->hplc Re-analyze final_product Pure Product (>99%) recrystallize->final_product chromatography->final_product

Caption: Decision tree for purification strategy.

Diagram 2: Formation of Key Process Impurities

This diagram illustrates the synthetic origin of common impurities.

ImpurityFormation cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Key Impurities Aniline 2-Ethyl-6-methylaniline Target Target Molecule (Oxoacetic Acid) Aniline->Target Acylation Unreacted Unreacted Aniline Aniline->Unreacted Incomplete Reaction Oxalyl Oxalyl Chloride Oxalyl->Target OxalicAcid Oxalic Acid (Hydrolysis Product) Oxalyl->OxalicAcid H₂O Decarbox N-Formamide (Decarboxylation Product) Target->Decarbox Heat (Δ)

Sources

minimizing impurity formation during the synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. Our focus is on providing scientifically grounded, actionable solutions to common challenges encountered in the laboratory.

Introduction: The Criticality of Purity

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a valuable building block in medicinal chemistry and materials science. Its utility is directly linked to its purity. The presence of structurally similar impurities can compromise the yield, safety, and efficacy of downstream products, making robust impurity control an essential aspect of its synthesis. This guide elucidates the common pitfalls in the standard synthetic route and provides expert strategies for their mitigation.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and efficient synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a two-step process. Understanding the mechanism of each step is fundamental to diagnosing and preventing impurity formation.

  • Step 1: N-Acylation. 2-ethyl-6-methylaniline, a primary amine, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This reaction forms the intermediate, ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate, and releases one equivalent of ethanol.[1]

  • Step 2: Saponification (Ester Hydrolysis). The ethyl ester intermediate is then hydrolyzed, typically under basic conditions (saponification), to cleave the ester bond, followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid product.

Synthesis_Workflow cluster_reactants Reactants Aniline 2-Ethyl-6-methylaniline Intermediate Ethyl 2-(2-ethyl-6-methylanilino) -2-oxoacetate Aniline->Intermediate Step 1: Acylation (Toluene, Reflux) Oxalate Diethyl Oxalate Oxalate->Intermediate Product 2-(2-ethyl-6-methylanilino) -2-oxoacetic acid Intermediate->Product Step 2: Hydrolysis (1. NaOH, EtOH/H₂O 2. HCl (aq))

Caption: Overall two-step synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: "During workup, I isolated a significant amount of a white, high-melting-point solid that is poorly soluble in my desired product's recrystallization solvent. What is it and how can I prevent it?"

Answer: This is the most common and problematic impurity: N,N'-bis(2-ethyl-6-methylphenyl)oxamide .

  • Causality: This impurity arises from a double N-acylation, where a single molecule of diethyl oxalate reacts with two molecules of 2-ethyl-6-methylaniline.[2] This occurs when the local concentration of the aniline is high relative to the diethyl oxalate, promoting a second substitution on the intermediate ester. The steric hindrance of the 2-ethyl-6-methylaniline makes this less favorable than with unhindered anilines, but it remains a significant risk under suboptimal conditions.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess of diethyl oxalate (e.g., 1.1 to 1.2 equivalents) to ensure the aniline is the limiting reagent.

    • Slow Addition: The most critical parameter is the rate of addition. Add the 2-ethyl-6-methylaniline dropwise to a heated solution of diethyl oxalate. This maintains a low concentration of the aniline nucleophile at all times, favoring the desired 1:1 reaction.

    • Vigorous Stirring: Ensure the reaction mixture is well-agitated to prevent localized areas of high aniline concentration.

Question 2: "My final product shows a persistent peak in the HPLC analysis that corresponds to the starting material, 2-ethyl-6-methylaniline, even after purification. What went wrong?"

Answer: There are two likely causes for residual starting material: incomplete reaction or product degradation.

  • Causality 1: Incomplete Acylation: The reaction may not have gone to completion. The steric hindrance from the ortho-ethyl and ortho-methyl groups on the aniline slows down the nucleophilic attack compared to less hindered anilines.[3]

    • Solution: Increase the reaction time for the acylation step and monitor its progress carefully by TLC or HPLC until the starting aniline spot/peak is no longer detectable. Ensure the reaction temperature is maintained at reflux.

  • Causality 2: Degradation during Hydrolysis: The N-acyl bond can be susceptible to cleavage under harsh hydrolysis conditions (e.g., excessively high temperatures or prolonged exposure to strong base/acid), reverting the product back to the starting aniline and oxalic acid.[4][5]

    • Solution: Perform the saponification at a moderate temperature (e.g., 50-60°C) rather than reflux. Monitor the hydrolysis by TLC/HPLC to determine the point of complete ester consumption, then immediately proceed with the workup to avoid overexposure.

Question 3: "My NMR and Mass Spec data indicate the presence of the ethyl ester intermediate in my final, isolated product. How can I drive the hydrolysis to completion?"

Answer: This is a straightforward case of incomplete hydrolysis.

  • Causality: The saponification reaction time was insufficient, the temperature was too low, or an inadequate amount of base (e.g., NaOH) was used.

  • Solutions:

    • Increase Reaction Time/Temperature: Extend the duration of the hydrolysis step or moderately increase the temperature (e.g., from room temperature to 50-60°C), while monitoring for the potential degradation described in Question 2.

    • Ensure Sufficient Base: Use a molar excess of the hydrolysis reagent (e.g., 2-3 equivalents of NaOH) to ensure it is not the limiting factor and to drive the equilibrium towards the carboxylate product.

    • Improve Solubility: Ensure the solvent system (e.g., Ethanol/Water) is sufficient to fully dissolve the ester intermediate, allowing for efficient reaction with the aqueous base.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the initial acylation reaction? A: The three most critical parameters are:

  • Reagent Stoichiometry: A slight excess of diethyl oxalate is crucial.

  • Rate of Addition: Slow, controlled addition of the aniline to the oxalate is the single most effective technique for preventing the N,N'-bis-oxamide impurity.

  • Temperature: The reaction should be run at a sufficiently high temperature (e.g., reflux in a solvent like toluene) to overcome the activation energy, especially given the steric hindrance of the aniline.

Q: Is an acidic or basic hydrolysis of the intermediate ester preferred? A: Basic hydrolysis (saponification) followed by acidic workup is generally preferred. Saponification is an irreversible process, which helps drive the reaction to completion. Acid-catalyzed hydrolysis is an equilibrium process and may require large volumes of water to achieve high conversion, which can be impractical.[6] However, basic conditions must be carefully controlled (temperature, time) to prevent degradation of the amide bond.

Q: What is the most effective method for purifying the final 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid product? A: A multi-step approach is best:

  • Acid-Base Extraction: During the workup, after acidification, the product will precipitate. Any unreacted basic aniline will remain in the acidic aqueous phase as a salt. Washing the crude product with cold, dilute acid can help remove final traces of the starting aniline.

  • Recrystallization: This is the primary method for purification. A solvent system like ethanol/water or ethyl acetate/heptane is often effective. The desired product should be highly soluble in the hot solvent and poorly soluble in the cold, while impurities remain in the mother liquor.

Q: What analytical techniques are essential for monitoring this synthesis? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment and detection of trace impurities. A reverse-phase C18 column is typically suitable.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying major impurities by their characteristic signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (Intermediate)
  • Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, a magnetic stirrer, and an addition funnel, add diethyl oxalate (1.2 eq.) and toluene (approx. 5 mL per gram of oxalate).

  • Heating: Heat the solution to reflux (approx. 110°C) under a nitrogen atmosphere.

  • Aniline Addition: Dissolve 2-ethyl-6-methylaniline (1.0 eq.) in a minimal amount of toluene and add it to the addition funnel. Add the aniline solution dropwise to the refluxing diethyl oxalate solution over 1-2 hours.

    • Rationale: Slow addition to a hot solution of the electrophile minimizes the concentration of the aniline nucleophile, drastically reducing the formation of the N,N'-bis-oxamide byproduct.[1]

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the 2-ethyl-6-methylaniline is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene and excess diethyl oxalate under reduced pressure. The resulting crude oil or solid is the ethyl ester intermediate and can often be used in the next step without further purification.

Protocol 2: Hydrolysis to 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (Final Product)
  • Setup: Dissolve the crude ethyl ester intermediate from the previous step in ethanol (approx. 4 mL per gram of ester).

  • Saponification: To this solution, add a solution of sodium hydroxide (2.5 eq.) in water (approx. 2 mL per gram of NaOH).

  • Reaction: Heat the mixture to 50-60°C and stir for 1-3 hours.

    • Rationale: Using a moderate temperature ensures complete hydrolysis without promoting significant amide bond cleavage, representing a balance between reaction rate and product stability.[5]

  • Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.

  • Workup & Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the final product should form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Purification: Dry the crude solid and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Section 5: Data Interpretation & Visualization

Impurity Profile and Mitigation Summary
Impurity NameStructureCommon CauseMitigation StrategyExpected Analytical Signature
N,N'-bis(2-ethyl-6-methylphenyl)oxamide Aniline-Oxalate-AnilineImproper stoichiometry; rapid addition of anilineUse 1.1-1.2 eq. of diethyl oxalate; add aniline dropwise to hot oxalate solutionHigh MW peak in MS; poorly soluble; distinct aromatic signals in ¹H NMR
2-Ethyl-6-methylaniline (Starting Material) AnilineIncomplete acylation; product degradation during hydrolysisIncrease acylation time/temp; use milder hydrolysis conditions (50-60°C, shorter time)Corresponds to starting material standard in HPLC/TLC
Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (Intermediate) Aniline-Oxalate-OEtIncomplete hydrolysisIncrease hydrolysis time/temp; use excess NaOHPeak in MS corresponding to ethyl ester; characteristic ethyl group signals in ¹H NMR (quartet ~4.3 ppm, triplet ~1.3 ppm)
Oxalic Acid HOOC-COOHDegradation of product or diethyl oxalateUse mild hydrolysis conditions; proper workup and recrystallizationVery polar; may require specialized chromatography (ion-exclusion) for detection[8]
Impurity Formation Pathways

Impurity_Pathways Reactants 2-Ethyl-6-methylaniline + Diethyl Oxalate Intermediate Intermediate Ester Reactants->Intermediate Desired Reaction (1:1 Stoichiometry) Impurity_Bis N,N'-bis-Oxamide (Di-acylation Impurity) Product Desired Product Intermediate->Product Hydrolysis Intermediate->Impurity_Bis Attack by 2nd Aniline (Excess Aniline) Impurity_SM Starting Aniline (Degradation/Unreacted) Product->Impurity_SM Degradation (Harsh Hydrolysis)

Caption: Key reaction pathways leading to the desired product and major impurities.

References

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  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. Available at: [Link]

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  • SIELC Technologies. (2018). Separation of 2-Ethyl-6-methylaniline on Newcrom R1 HPLC column. Available at: [Link]

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  • PubChem. 2-Ethyl-6-methylaniline Compound Summary. Available at: [Link]

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  • Dong, M. et al. (2007). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 239-44. Available at: [Link]

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  • Ghavre, M. et al. (2010). Kinetic and Mechanistic Studies of Hydrolysis of 2-Ethyl-6-methylaniline Phosphate Tri-Ester in Acidic Medium. Asian Journal of Chemistry, 22(8), 6081-6088. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Available at: [Link]

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  • Lambermont-Thijs, H. M. L. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Thesis. Available at: [Link]

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  • Glassner, M. et al. (2015). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 6(16), 3146-3155. Available at: [Link]

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  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available at: [Link]

  • Dong, M. et al. (2007). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. ResearchGate. Available at: [Link]

  • Lombardo, L. J. et al. Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (BMS-536924), a Potent and Selective Inhibitor of Insulin-like Growth Factor I Receptor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo assays. This guide provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to ensure the reliability and reproducibility of your experimental results.

Understanding the Molecule: Key Physicochemical Properties

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is an organic compound characterized by a carboxylic acid group, an amide linkage, and a substituted aniline ring. Its structure suggests limited aqueous solubility due to the hydrophobic nature of the substituted aromatic ring. The presence of the carboxylic acid moiety, however, provides a handle for manipulating solubility through pH adjustments.

PropertyValueSource
Molecular FormulaC11H13NO3PubChem
Molecular Weight207.23 g/mol PubChem
AppearancePowderSigma-Aldrich
General SolubilitySparingly soluble in aqueous buffersInferred from structure & similar compounds

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in experimental assays.

Q1: My compound is precipitating out of my aqueous assay buffer. What is the first thing I should check?

A1: The initial and most critical step is to assess the pH of your buffer.

  • The "Why": 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a carboxylic acid. The solubility of carboxylic acids is highly dependent on pH.[1][2][3] In acidic to neutral solutions, the carboxylic acid group remains largely in its protonated, neutral form (-COOH), which is less soluble in water. By increasing the pH to a basic level, the carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is an ion and therefore significantly more soluble in aqueous solutions.[4]

  • Troubleshooting Protocol:

    • Prepare a small, concentrated stock solution of your compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[5][6]

    • Add a small aliquot of this stock solution to your aqueous assay buffer to reach the desired final concentration.

    • If precipitation occurs, measure the pH of the final solution.

    • Adjust the pH of the buffer upwards using a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) until the precipitate dissolves. Monitor the pH closely to avoid denaturing proteins or affecting other assay components.

Q2: I need to make a high-concentration stock solution. What solvent should I use?

A2: Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.

  • The "Why": DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7][8] It is a standard solvent used in drug discovery and biological assays for compounds with poor aqueous solubility.[5][6]

  • Best Practices for Stock Solution Preparation:

    • Accurately weigh the desired amount of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

    • Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: I've dissolved my compound in DMSO, but it still precipitates when I add it to my cell culture media or aqueous buffer. How can I solve this?

A3: This is a common issue when diluting a DMSO stock into an aqueous environment. Here are several strategies to address this, ranging from simple to more advanced techniques.

Strategy 1: Optimizing the Final DMSO Concentration
  • The "Why": While DMSO is an excellent solvent for the stock solution, the final concentration in your assay should be kept as low as possible to avoid solvent-induced artifacts or toxicity.[6][9] However, a certain minimal amount of DMSO might be necessary to maintain the compound's solubility in the aqueous buffer.

  • Experimental Workflow:

    • Prepare a serial dilution of your DMSO stock solution in your aqueous buffer.

    • Visually inspect each dilution for precipitation immediately after preparation and after a relevant incubation period (e.g., 1 hour, 24 hours).

    • Determine the highest concentration of your compound that remains in solution and the corresponding DMSO concentration.

    • It is crucial to run a vehicle control with the same final DMSO concentration to ensure the solvent itself is not affecting your assay results.[8]

A Prepare High Conc. Stock in 100% DMSO B Dilute Stock into Aqueous Buffer A->B C Precipitation Observed? B->C D Yes C->D Yes E No C->E No F Increase Final DMSO Concentration D->F G Decrease Final Compound Concentration D->G H Solution is Stable. Proceed with Assay. E->H F->B G->B I Run Vehicle Control (DMSO only) H->I

Caption: Troubleshooting workflow for DMSO-based dilutions.

Strategy 2: Utilizing Solubilizing Excipients

If adjusting the DMSO concentration is not sufficient or desirable, consider using solubilizing agents.

  • Cyclodextrins:

    • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble molecules, like 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, forming inclusion complexes that have enhanced aqueous solubility and stability.[10][12][13]

    • Recommended Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

    • Protocol:

      • Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-10% w/v).

      • Add your compound (either as a powder or from a minimal volume of organic solvent) to the HP-β-CD solution.

      • Stir or sonicate the mixture until the compound is fully dissolved.

  • Surfactants:

    • The "Why": Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[14][15]

    • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are generally well-tolerated in biological assays at low concentrations.

    • Protocol:

      • Prepare your assay buffer containing a low concentration of the chosen surfactant (e.g., 0.01-0.1%).

      • Add your compound from a concentrated stock solution to the surfactant-containing buffer.

      • Crucial Control: Always include a control with the surfactant alone to ensure it does not interfere with your assay's readout.

Solubilization MethodAdvantagesDisadvantagesRecommended Starting Concentration
pH Adjustment Simple, effective for ionizable compounds.May affect assay components or biological systems.Titrate to desired pH
Co-solvents (e.g., DMSO) High solubilizing capacity for stock solutions.Can cause precipitation upon dilution; potential for toxicity at higher concentrations.<1% in final assay volume
Cyclodextrins (e.g., HP-β-CD) Low toxicity, can improve stability.[12][16]May alter the effective concentration of the compound.1-5% (w/v)
Surfactants (e.g., Tween® 80) Effective at low concentrations.Can interfere with certain assays, especially those involving membranes or protein-protein interactions.0.01-0.1% (v/v)
Q4: Can I use sonication to help dissolve my compound?

A4: Yes, sonication can be a useful physical method to aid in dissolution, but it should be used judiciously.

  • The "Why": Sonication uses ultrasonic waves to create micro-vibrations in the solvent, which can help to break up solid particles and accelerate the dissolution process.

  • Best Practices:

    • Use a bath sonicator to avoid localized overheating that could degrade the compound.

    • Sonicate in short bursts (e.g., 1-2 minutes) and allow the solution to cool in between to prevent thermal degradation.

    • After sonication, visually inspect the solution for any remaining particulate matter. If the solution is not clear, the compound may have reached its solubility limit under those conditions.

Advanced Troubleshooting Workflow

For persistent solubility issues, a systematic approach is required. The following flowchart outlines a decision-making process for resolving complex solubility challenges.

start Start: Compound Precipitates in Aqueous Buffer prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute to Final Conc. in Aqueous Buffer prep_stock->dilute check_precip Precipitation? dilute->check_precip no_precip No check_precip->no_precip No yes_precip Yes check_precip->yes_precip Yes success Success! Run Vehicle Control & Proceed with Assay no_precip->success ph_adjust Is pH Adjustment Permissible in Assay? yes_precip->ph_adjust yes_ph Yes ph_adjust->yes_ph Yes no_ph No ph_adjust->no_ph No adjust_ph Increase Buffer pH (e.g., to pH 8.0-9.0) yes_ph->adjust_ph check_dissolve Compound Dissolves? adjust_ph->check_dissolve yes_dissolve Yes check_dissolve->yes_dissolve Yes no_dissolve No check_dissolve->no_dissolve No use_excipient Use Solubilizing Excipient no_ph->use_excipient excipient_options Choose Excipient: - HP-β-Cyclodextrin - Tween® 80/20 use_excipient->excipient_options test_excipient Test Excipient at Various Concentrations use_excipient->test_excipient check_excipient_success Solubility Achieved & No Assay Interference? test_excipient->check_excipient_success yes_excipient Yes check_excipient_success->yes_excipient Yes no_excipient No check_excipient_success->no_excipient No yes_dissolve->success no_dissolve->use_excipient yes_excipient->success reassess Re-evaluate: - Lower Final Conc. - Consider Alternative   Formulation no_excipient->reassess

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers and drug development professionals working with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. This guide provides in-depth troubleshooting advice, advanced protocols, and mechanistic insights to help you overcome the unique reactivity challenges associated with this sterically hindered substrate. Our goal is to empower you to achieve optimal results in your subsequent synthetic steps.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle to the reactivity of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is severe steric hindrance. The bulky 2-ethyl and 6-methyl groups on the aniline ring create a congested environment around the molecule's key reactive sites: the amide nitrogen and the terminal carboxylic acid. This steric bulk physically blocks the approach of reagents, dramatically slowing down or preventing reactions that would otherwise proceed smoothly with less substituted analogues.[1][2] Difficulties in forming amide bonds with such sterically congested molecules are a well-documented challenge in organic synthesis.[1][2]

Below is a diagram illustrating how the ortho substituents shield the reactive centers of the molecule.

Caption: Steric shielding of reactive sites by ortho substituents.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with the carboxylic acid moiety is failing. I'm using HATU/DIPEA, but I only recover starting material. What's going wrong?

A1: This is a classic issue stemming from steric hindrance. While HATU is a powerful coupling reagent, its effectiveness diminishes when both the carboxylic acid and the incoming amine are sterically demanding. The bulky 2,6-disubstituted aniline scaffold of your acid, combined with a potentially hindered amine partner, makes the nucleophilic attack on the activated OAt-ester intermediate extremely slow.[1][2]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Consider using COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[3] COMU has demonstrated superior performance in some sterically hindered couplings compared to HATU and is less prone to certain side reactions.[3][4]

  • Increase Reaction Temperature: For hindered couplings, room temperature is often insufficient. Subject to the stability of your substrates, cautiously increasing the temperature to 40-80°C can provide the necessary activation energy.[5] Always monitor for potential degradation via TLC or LC-MS.

  • Consider an Alternative Activation Strategy: Instead of forming an activated ester in situ, convert the carboxylic acid to a more reactive acyl fluoride or acyl chloride. Acyl fluorides, in particular, are small, highly reactive, and can overcome steric barriers where other methods fail.[2]

Q2: I'm attempting a reaction at the amide N-H bond, but it's completely unreactive. Why?

A2: The amide N-H bond in this molecule is exceptionally non-nucleophilic and sterically shielded. The lone pair on the nitrogen is delocalized into two adjacent carbonyl groups, significantly reducing its basicity and nucleophilicity. This electronic effect, combined with the steric blocking from the ortho-alkyl groups, makes reactions like N-alkylation or N-acylation very challenging. Activation of the amide bond is typically required to facilitate such transformations.[6]

Q3: Can I reduce the amide carbonyl next to the aniline ring?

A3: Direct reduction of this specific amide to an amine using common reagents like LiAlH₄ can be challenging and may lead to undesired side reactions due to the molecule's overall functionality. A more controlled approach would involve activating the amide with an agent like triflic anhydride, followed by reduction with a milder hydride source such as triethylsilane.[7] This method can offer better chemoselectivity. However, you must consider the potential for reduction of the other carbonyl and the carboxylic acid group.

Troubleshooting Workflow & Advanced Protocols

When initial attempts fail, a systematic approach is crucial. The following workflow provides a decision tree for troubleshooting failed reactions involving the carboxylic acid moiety.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Conversion) check_reagents Step 1: Verify Reagent Quality (Fresh coupling agent, dry solvents, pure amine) start->check_reagents optimize Step 2: Optimize Conditions check_reagents->optimize Reagents OK inc_temp Increase Temperature (e.g., to 60-80°C) optimize->inc_temp Yes change_reagent Step 3: Change Coupling Reagent optimize->change_reagent No Improvement change_solvent Change Solvent (e.g., DMF, NMP, Dioxane) inc_temp->change_solvent Still Fails change_solvent->change_reagent use_comu Use COMU/DIPEA (Higher reactivity) change_reagent->use_comu Yes advanced_strat Step 4: Alternative Activation change_reagent->advanced_strat No Improvement use_comu->advanced_strat Fails success Success! use_comu->success Works acyl_halide Convert to Acyl Fluoride/Chloride (e.g., using Cyanuric Fluoride or (COCl)₂) advanced_strat->acyl_halide Yes reassess Reassess Synthetic Route advanced_strat->reassess Strategy Not Feasible acyl_halide->success Works acyl_halide->reassess Fails

Caption: Decision tree for troubleshooting failed coupling reactions.

Data Summary: Comparison of Coupling Reagents

For sterically demanding amide bond formations, the choice of coupling reagent is paramount. Standard reagents often prove insufficient. The table below compares common choices for such challenging substrates.

Coupling ReagentActivating GroupRelative Reactivity for Hindered SubstratesKey Advantages & Disadvantages
EDC/HOBt O-Acylisourea / OBt-esterLowAdv: Inexpensive, water-soluble byproducts. Dis: Often fails for hindered substrates.[8]
HATU OAt-esterHighAdv: "Gold standard" for many difficult couplings. Dis: Expensive, can fail with extremely hindered substrates.
HCTU 6-Cl-OBt-esterVery HighAdv: More reactive than HBTU/HATU. Dis: Can be too reactive, leading to side products or degradation.
COMU Oxyma-esterVery HighAdv: Often superior to HATU for hindered cases, safer (non-explosive).[3][4] Dis: Limited stability in solution.
Acyl Fluoride Acyl FluorideHighestAdv: Smallest activated species, excellent for overcoming steric bulk.[2] Dis: Requires a separate activation step.
Experimental Protocol: Acyl Fluoride Formation and Coupling

This protocol is recommended when standard coupling methods have failed due to steric hindrance. It involves a two-step, one-pot procedure.

Objective: To couple 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid with a sterically hindered amine (e.g., tert-butylamine) via an acyl fluoride intermediate.

Materials:

  • 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

  • Cyanuric fluoride or Deoxo-Fluor®

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hindered amine (e.g., tert-butylamine)

  • Saturated aqueous NaHCO₃ solution

Procedure:

Part 1: Acyl Fluoride Formation

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.1 equiv.).

  • Add cyanuric fluoride (0.4 equiv., as it has three reactive sites) or Deoxo-Fluor® (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Self-Validation: Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and observing the methyl ester formation by LC-MS. The reaction is typically clean and proceeds to full conversion.

Part 2: Amide Coupling

  • Cool the reaction mixture (which now contains the acyl fluoride) back to 0 °C.

  • Slowly add the hindered amine (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For extremely challenging couplings, heating to 40 °C may be required.[5]

  • Self-Validation: Monitor the consumption of the acyl fluoride and formation of the desired amide product by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This method leverages the high reactivity and small steric footprint of the acyl fluoride intermediate to overcome the severe congestion around the carboxylic acid.[2]

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150-154. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(11), 853-857. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1073-1081. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Szostak, M., & Aube, J. (2013). Amide Activation in Ground and Excited States. Molecules, 18(7), 8251-8271. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros. [Link]

  • Ishoey, M., et al. (2019). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 96, 245-261. [Link]

  • G. Pelletier, W. S. Bechara, A. B. Charette, J. Am. Chem. Soc., 2010, 132, 12817-12819.
  • G. A. Olah, S. C. Narang, A. P. Fung, J. Org. Chem. 1981, 46, 2706.
  • Krchnak, V., & Flegelova, Z. (1995). Synthesis of anilides of 2-alkylthio, 2-phenylmethylthio and 2-chloro-6- alkylthio-4-pyridinecarboxylic acids: Synthesis and Photosynthesis-Inhibiting Activity. Molecules, 1(1), 101-106. [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • ResearchGate. (n.d.). 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO). ResearchGate. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis. [Link]

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scaling up the synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals on the challenges and solutions associated with scaling up the synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid from the laboratory bench to a pilot plant. Our focus is on anticipating problems, understanding the underlying chemical and engineering principles, and providing actionable, field-proven solutions to ensure a safe, efficient, and reproducible process at scale.

Section 1: The Synthetic Pathway - A Scalable Approach

The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is typically achieved via a two-step process. The first step involves the N-acylation of 2-ethyl-6-methylaniline with a suitable oxalyl derivative, commonly diethyl oxalate, to form the intermediate ethyl ester. The second step is the saponification (hydrolysis) of this ester to yield the final carboxylic acid product. While straightforward on a lab scale, each step presents unique challenges during scale-up.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Saponification (Hydrolysis) A 2-Ethyl-6-methylaniline C Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (Intermediate Ester) A->C Exothermic Reaction Solvent (e.g., Toluene) B Diethyl Oxalate B->C Exothermic Reaction Solvent (e.g., Toluene) E 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (Final Product) C->E Hydrolysis D Aqueous Base (e.g., NaOH or KOH) D->E F Acidic Workup (e.g., HCl) E->F Precipitation

Caption: General two-step synthesis pathway for the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up process in a practical question-and-answer format.

Category 1: Reaction Control & Safety

Q1: My pilot plant reactor is showing a significant exotherm during the addition of diethyl oxalate to 2-ethyl-6-methylaniline, and the temperature is difficult to control. Why is this happening and what can I do?

A1: This is a classic scale-up challenge related to heat transfer. The N-acylation reaction is exothermic. In the lab, a small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation to the surroundings. A large pilot plant reactor has a much lower surface-area-to-volume ratio, making heat removal significantly less efficient.[1][2] This can lead to a rapid temperature increase, potentially causing side reactions, solvent boiling, or a dangerous runaway reaction.[3]

Solutions:

  • Control the Addition Rate: This is the most critical parameter. Do not add the diethyl oxalate all at once. Use a dosing pump for a slow, controlled addition, allowing the reactor's cooling system to keep pace with the heat being generated.

  • Increase Dilution: Running the reaction at a lower concentration (using more solvent) increases the thermal mass of the batch, which helps to absorb the heat generated and moderate the temperature rise.

  • Ensure Adequate Cooling Capacity: Before starting, verify that the reactor's cooling jacket and the heat transfer fluid are operating correctly and can handle the calculated heat load of the reaction. Conduct an energy balance to understand the heat generated versus the removal capacity of your system.[3]

  • Monitor Agitation: Ensure the agitator is running at a speed that provides good mixing without creating a vortex. Poor mixing can lead to localized "hot spots" where the reaction is more concentrated and generating heat faster than it can be dissipated.[1][4]

Q2: We are planning our first pilot plant campaign. What are the essential safety assessments we must perform?

A2: A thorough Process Hazard Analysis (PHA) is non-negotiable before any pilot plant operation.[5] Given the limited information often available from bench-scale systems, a comprehensive safety review is critical.[6]

Essential Safety Workflow:

  • Reaction Calorimetry: If possible, perform a reaction calorimetry study (e.g., using RC1 or a similar instrument) to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and understand the thermal risk.

  • HAZOP Study: Conduct a Hazard and Operability (HAZOP) study with a multidisciplinary team (chemists, engineers, safety professionals) to systematically identify potential deviations from the intended process and their consequences.[4]

  • Material Compatibility: Verify that all materials of construction for the reactor, transfer lines, and gaskets are compatible with the reactants, solvents, and products, especially under the reaction conditions.[5] 2-ethyl-6-methylaniline is an amine and can be corrosive.

  • Emergency Procedures: Define clear, written procedures for emergency scenarios, including thermal runaway (e.g., quench protocols), loss of cooling, and spills. Ensure all personnel are trained on these procedures.[7]

  • Personal Protective Equipment (PPE): Ensure appropriate PPE, such as solvent-resistant gloves, safety goggles, and flame-resistant lab coats, is available and used by all personnel.[8]

Safety_Review_Workflow A Start: New Process Scale-Up B Review MSDS & Literature for all materials A->B C Perform Reaction Calorimetry (Quantify Heat Flow) B->C D Conduct HAZOP Analysis with Multidisciplinary Team C->D E Verify Equipment Integrity & Material Compatibility D->E F Define & Document Emergency Procedures E->F G Train Personnel on SOPs & Emergency Actions F->G H Final Approval for Pilot Campaign G->H

Caption: A logical workflow for a pre-campaign safety review.

Category 2: Yield, Purity, and Work-up

Q3: We've scaled up the synthesis and are seeing a lower yield and the formation of a new, significant impurity after the N-acylation step. What could be the cause?

A3: This is often linked to the mixing and temperature control issues discussed in Q1.

  • Cause 1: Poor Mixing: Inefficient mixing can create localized areas with a high concentration of diethyl oxalate. This can lead to over-alkylation or other side reactions that were not observed in the well-mixed lab flask. The most common problem in process scale-up is a change in selectivity, which affects yield and purity, primarily due to inconsistencies in mixing.[4]

  • Cause 2: Temperature Excursions: If the temperature rises above the validated range due to poor heat removal, side reactions that have a higher activation energy can become significant, leading to new impurities.

  • Cause 3: Extended Reaction Time: Operations in a pilot plant invariably take longer than in the lab.[4] If your intermediate or product has limited stability under the reaction conditions, this prolonged time can lead to degradation.

Solutions:

  • Optimize Agitation: Work with a chemical engineer to determine the optimal agitator speed and type for your reactor geometry and batch volume to ensure efficient mass transfer.

  • Re-validate Temperature Limits: Stress-test the reaction in the lab at temperatures 10-15°C above your target to identify potential impurity-forming pathways. This will help you understand the criticality of your temperature parameter.

  • In-Process Controls (IPCs): Implement IPCs (e.g., HPLC, UPLC) to monitor the reaction progress and impurity formation in real-time. This allows you to stop the reaction at the optimal point, avoiding degradation from holding the mixture for too long.

Q4: The hydrolysis (saponification) of the intermediate ester is slow and incomplete in the pilot reactor. In the lab, it was complete in 2 hours.

A4: This is typically a mass transfer issue, especially if your reaction involves multiple phases (e.g., an organic solvent and an aqueous base).

  • Cause: Insufficient Mixing: The hydrolysis reaction occurs at the interface between the organic phase (containing the ester) and the aqueous phase (containing the base). In a large reactor, without sufficient agitation, the two phases will not mix efficiently, resulting in a very low interfacial surface area and a slow reaction rate.

Solutions:

  • Increase Agitator Speed: This is the most direct way to improve mixing and increase the interfacial area between the phases.

  • Consider a Phase Transfer Catalyst (PTC): In some cases, adding a small amount of a PTC (e.g., a quaternary ammonium salt) can shuttle the hydroxide ion into the organic phase, dramatically accelerating the reaction rate. This must be validated in the lab first to ensure it doesn't introduce new impurities or downstream processing issues.

  • Temperature: While increasing temperature can speed up the reaction, it can also promote the degradation of the product. A controlled increase within a validated range can be effective. Studies on similar hydrolysis reactions show that temperature significantly accelerates the process.[9][10]

Q5: Filtration of the final product after the acidic workup is very slow on the pilot-scale filter dryer. How can we improve this?

A5: Slow filtration is a common physical processing challenge during scale-up. The crystal size and shape (morphology) of your product are the primary drivers of filtration performance.

  • Cause: Small Particle Size: Rapid precipitation or "crashing out" of the product during the acidic workup often leads to very fine, needle-like crystals that can blind the filter cloth. The cooling and addition rates that work in a lab flask often do not translate to a large, jacketed reactor and can result in a different, less filterable crystal form.[4]

Solutions:

  • Control the Crystallization:

    • Anti-Solvent Addition Rate: Control the addition rate of your acid. A slower addition allows for the formation of larger, more uniform crystals.

    • Temperature Profile: Control the cooling profile of the batch. A slow, linear cooling ramp is preferable to rapid cooling.

    • Seeding: Develop a seeding strategy. Adding a small amount of previously isolated, crystalline product at the point of supersaturation can promote the growth of larger crystals with a more desirable morphology.

  • Aging/Digestion: Hold the slurry at a constant temperature with gentle agitation for a period (e.g., 2-4 hours) after crystallization is complete. This "aging" process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

Section 3: Pilot-Scale Synthesis Protocol (Illustrative Example)

This protocol is for illustrative purposes and must be adapted and validated for specific equipment and safety requirements. This example assumes a 100 L glass-lined reactor.

Part A: N-Acylation of 2-ethyl-6-methylaniline
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen. Start the agitator at a pre-determined speed (e.g., 100 RPM).

  • Charge Reactants:

    • Charge Toluene (40 L) to the reactor.

    • Charge 2-ethyl-6-methylaniline (5.0 kg, 37.0 mol).

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Controlled Addition: Prepare a solution of diethyl oxalate (5.9 kg, 40.7 mol) in Toluene (10 L). Add this solution to the reactor via a dosing pump over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Take a sample and analyze by HPLC to confirm the consumption of the starting material (<1% remaining).

  • Work-up: Add process water (20 L) and stir for 15 minutes. Stop agitation, allow the layers to separate, and drain the lower aqueous layer. The upper organic layer containing the intermediate ester is carried forward to the next step.

Part B: Saponification and Isolation
  • Base Addition: To the organic layer in the reactor, add a solution of Sodium Hydroxide (3.0 kg, 75.0 mol) in water (30 L).

  • Hydrolysis: Heat the mixture to 50-60 °C and stir vigorously for 3-5 hours.

  • IPC: Monitor the reaction by HPLC until the intermediate ester is <0.5%.

  • Cooling & Separation: Cool the batch to 20-25 °C. Stop agitation and separate the layers. Retain the upper aqueous layer containing the sodium salt of the product.

  • Crystallization:

    • Transfer the aqueous layer to a clean crystallization vessel.

    • Cool the solution to 0-5 °C.

    • Slowly add concentrated Hydrochloric Acid (approx. 7.5 L) over 1-2 hours, maintaining the temperature below 10 °C, until the pH is ~1-2. A thick precipitate will form.

  • Aging: Stir the resulting slurry at 0-5 °C for at least 2 hours to improve filterability.

  • Isolation: Filter the solid product using a filter dryer or centrifuge. Wash the filter cake with cold deionized water (2 x 10 L).

  • Drying: Dry the product under vacuum at 50-60 °C until constant weight is achieved.

Section 4: Data Summary & Comparison

The following table summarizes the key differences in parameters when moving from a laboratory to a pilot plant scale.

ParameterLab Scale (1 L Flask)Pilot Plant (100 L Reactor)Key Rationale for Change
Batch Size 50 g5.0 kg100x scale-up for process viability testing.
Solvent Volume 400 mL40 LMaintained similar concentration, can be increased to manage exotherm.
Reagent Addition Time ~5 minutes (pipette)2-3 hours (dosing pump)Critical for heat management. Slow addition prevents thermal runaway.[3]
Reaction Time 2-3 hours4-6 hoursScale-up often requires longer reaction times to ensure full conversion due to mixing dynamics.
Work-up Time ~30 minutes4-8 hoursPhase separations, transfers, and filtrations are significantly slower at scale.[4]
Temperature Control Stir plate/ice bath (easy)Jacketed vessel/chiller (complex)Lower surface-area-to-volume ratio requires engineered cooling systems.[2]
Typical Yield 85-95%75-85%Yields often decrease slightly on scale-up due to transfer losses and less ideal conditions.

References

  • Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. (2021-01-06). Available from: [Link]

  • Williams, M. J. (2022-10-21). How to Scale Up a New Synthesis Reaction. Lab Manager. Available from: [Link]

  • Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. PubMed. Available from: [Link]

  • EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline - Google Patents.
  • CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents.
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. Available from: [Link]

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Available from: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. (2021-10-27). Available from: [Link]

  • 2-Ethyl-6-methylaniline | C9H13N | CID 32485. PubChem. Available from: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015-07-17). Available from: [Link]

  • AZ‑Methylation and N‑Ethylation of Aniline. Available from: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. ACS Publications. (2025-03-05). Available from: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05). Available from: [Link]

  • Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Available from: [Link]

  • An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate. (2019-10-10). Available from: [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. (2025-06-19). Available from: [Link]

  • US4219503A - Process for producing 2,6-dialkylanilines - Google Patents.
  • Active Pharmaceutical Ingredient Pilot Plant Design + CM. CRB. Available from: [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. Available from: [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. (2025-07-18). Available from: [Link]

  • Pilot Plant Case Study. De Dietrich. Available from: [Link]

  • Safety Challenges in R&D Pilot Plants | PDF | Fire Safety | Laboratories. Scribd. Available from: [Link]

  • 2,2-diethoxy-1-isocyanoethane - Organic Syntheses Procedure. Available from: [Link]

  • Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. Xytel India. (2025-08-19). Available from: [Link]

  • Hydrolysis of poly-(2-ethyl-2-oxazoline). (2013-06-04). Available from: [Link]

  • CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents.
  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018-01-10). Available from: [Link]

  • Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. American Chemical Society. (2021-12-21). Available from: [Link]

  • MSD's Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond | Organic Process Research & Development. ACS Publications. (2021-11-10). Available from: [Link]

  • The Preparation of 2-Isoxazolines from O-Propargylic Hydroxylamines via a Tandem Rearrangement-Cyclisation Reaction. Organic Chemistry Portal. Available from: [Link]

  • Active Pharmaceutical Ingredients Intermediate Manufacturing Plant. Jinzong Machinery. Available from: [Link]

  • 20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry. YouTube. (2021-04-15). Available from: [Link]

  • Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc. (2024-05-28). Available from: [Link]

Sources

Technical Support Center: Byproduct Identification in 2-(2-Ethyl-6-methylanilino)-2-oxoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, an important intermediate in pharmaceutical development, requires stringent control over reaction conditions to ensure high purity and yield. The presence of impurities and byproducts can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting common byproducts encountered during this synthesis. We will explore the underlying chemical principles of byproduct formation and provide validated analytical workflows to ensure the integrity of your synthesis.

Section 1: The Synthetic Pathway and Potential Side Reactions

The primary route for synthesizing 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid involves the N-acylation of 2-ethyl-6-methylaniline with an activated form of oxalic acid, typically an oxalyl chloride derivative like ethyl oxalyl chloride, in the presence of a non-nucleophilic base. While seemingly straightforward, this reaction is susceptible to several side reactions influenced by factors such as stoichiometry, temperature, moisture, and the purity of starting materials.[3][4]

G Aniline 2-Ethyl-6-methylaniline mid_point Aniline->mid_point AcylatingAgent Ethyl Oxalyl Chloride HydrolyzedAcylating Ethyl Oxalic Acid (Hydrolysis Byproduct) AcylatingAgent->HydrolyzedAcylating H₂O Contamination AcylatingAgent->mid_point Product 2-(2-Ethyl-6-methylanilino) -2-oxoacetic acid ethyl ester* Diacylated Diacylated Byproduct (Over-acylation) Product->Diacylated Excess Acylating Agent mid_point2 Product->mid_point2 UnreactedAniline Unreacted Aniline (Starting Material) FinalProduct Target Product: 2-(2-Ethyl-6-methylanilino) -2-oxoacetic acid mid_point->Product Main Reaction (Acylation) mid_point->UnreactedAniline Incomplete Reaction mid_point2->FinalProduct Saponification / Hydrolysis caption *Note: The initial product is often the ethyl ester, which is then hydrolyzed to the final carboxylic acid. G Start Crude Reaction Mixture Analysis HPLC-UV / LC-MS Analysis Start->Analysis Decision Are all peaks identified? Analysis->Decision Isolation Isolate Unknown Peak (Preparative HPLC) Decision->Isolation No End Byproduct Identified & Characterized Decision->End Yes Elucidation Structural Elucidation Isolation->Elucidation NMR NMR (1H, 13C, 2D) Elucidation->NMR HRMS High-Resolution MS Elucidation->HRMS NMR->End HRMS->End

Sources

Technical Support Center: Enhancing Reproducibility of Experiments with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (EMOAA). This resource is designed for researchers, chemists, and drug development professionals to enhance the reliability and reproducibility of experiments involving this N-aryl oxamic acid derivative. Our goal is to provide field-proven insights and robust troubleshooting strategies, moving from synthesis and handling to application in screening assays.

Section 1: Compound Overview and Physicochemical Properties

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, which we will refer to as EMOAA, belongs to the N-aryl oxamic acid class of compounds. These molecules are valuable in synthetic chemistry and are increasingly explored for their potential biological activities, such as enzyme inhibition.[1][2] The reliability of any experiment begins with a fundamental understanding of the reagent's properties.

What are the basic physical and chemical properties of EMOAA?

EMOAA is expected to be a solid, likely a crystalline powder, at room temperature, similar to other N-aryl oxamic acids. Its appearance may range from white to off-white or pale yellow. Discoloration could indicate the presence of oxidized impurities originating from the 2-ethyl-6-methylaniline starting material, which is known to darken upon air exposure.[3]

PropertyPredicted ValueSource/Method
Molecular FormulaC₁₁H₁₃NO₃-
Molecular Weight207.23 g/mol -
XLogP31.8PubChem Prediction
Hydrogen Bond Donors2PubChem Prediction
Hydrogen Bond Acceptors4PubChem Prediction
pKa (strongest acidic)~3.5 (Carboxylic Acid)ChemAxon Prediction
pKa (strongest basic)~-3.0 (Amide Nitrogen)ChemAxon Prediction

Note: These properties are computationally predicted and should be used as a guideline. Experimental validation is recommended.

Section 2: Handling, Storage, and Stability FAQs

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring experimental reproducibility.

Q1: What are the optimal storage conditions for EMOAA? A1: Based on the reactivity of the aniline precursor, EMOAA should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keep the compound in a cool (-20°C), dark, and dry place. The presence of a carboxylic acid and an amide group makes it susceptible to hydrolysis, especially under non-neutral pH conditions.

Q2: My batch of EMOAA has a brownish or pinkish tint. Is it still usable? A2: A non-white appearance likely indicates oxidation of trace amounts of the 2-ethyl-6-methylaniline starting material. While this may not interfere with some chemical reactions, it can be a significant problem for biological assays, potentially causing artifacts or toxicity. For sensitive applications, we recommend purification (e.g., recrystallization) or using a fresh, high-purity batch. Always run a purity check (e.g., LC-MS, NMR) on a discolored sample before use.

Q3: How stable is EMOAA in solution, particularly in DMSO? A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[4] In anhydrous, high-quality DMSO, EMOAA should be stable for several weeks to months if stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. However, N-aryl oxamic acids can be unstable in aqueous buffers, especially at basic pH. It is crucial to prepare fresh dilutions in your aqueous assay buffer from the DMSO stock immediately before each experiment. Do not store the compound in aqueous solutions.

Section 3: Synthesis and Purification Troubleshooting

For researchers synthesizing EMOAA in-house, typically from 2-ethyl-6-methylaniline and an oxalic acid derivative, several challenges can arise.[2]

Q1: My synthesis of EMOAA resulted in a low yield and multiple spots on my TLC plate. What went wrong? A1: This is a common issue. The primary causes are often incomplete reaction, side reactions, or product degradation.

  • Incomplete Reaction: Ensure your starting materials are pure and dry. The aniline can be particularly sensitive to oxidation.[3] The reaction may require optimization of temperature, reaction time, or stoichiometry.

  • Side Reactions: The most common side reaction is the formation of a di-substituted urea derivative if phosgene or a similar reagent is used improperly. Another possibility is the self-condensation of the oxalyl chloride.

  • Degradation: The product can be sensitive to the workup conditions. If you are using a strong base for extraction or hydrolysis of an ester precursor, you risk cleaving the amide bond.[5] A mild acidic workup is generally preferred.

Q2: How can I effectively purify my crude EMOAA? A2:

  • Extraction: After the reaction, a carefully controlled acid-base extraction can remove unreacted aniline (soluble in acid) and oxalic acid byproducts (soluble in base). Be cautious, as the product itself has an acidic proton.

  • Recrystallization: This is the most effective method for obtaining high-purity EMOAA. A solvent screen is necessary, but solvent systems like ethyl acetate/hexane or acetone/water are good starting points. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient of ethyl acetate in hexane, often with 0.5-1% acetic acid added to the mobile phase, can improve peak shape and prevent streaking by suppressing the deprotonation of the carboxylic acid on the silica surface.

Workflow: Troubleshooting EMOAA Synthesis

start Low Yield / Impure Product check_sm 1. Verify Starting Material Purity (NMR, GC-MS of Aniline) start->check_sm sm_bad Purify Aniline (Distillation) Use Fresh Oxalyl Derivative check_sm->sm_bad Impure sm_ok Purity Confirmed check_sm->sm_ok Pure check_rxn 2. Review Reaction Conditions (Temp, Time, Atmosphere) sm_ok->check_rxn rxn_bad Optimize Conditions: - Lower Temperature? - Run under N2/Ar? - Check Stoichiometry check_rxn->rxn_bad Harsh/Suboptimal rxn_ok Conditions Standard check_rxn->rxn_ok OK check_workup 3. Analyze Workup Procedure (pH, Temperature) rxn_ok->check_workup workup_bad Use Mild Acid/Base Avoid High Temperatures Consider Product Instability check_workup->workup_bad Harsh workup_ok Workup Gentle check_workup->workup_ok OK purify 4. Optimize Purification (Recrystallization, Chromatography) workup_ok->purify start Precipitate Observed in Assay check_conc Is the final compound concentration too high? start->check_conc conc_yes Reduce working concentration. Re-determine EC50/IC50. check_conc->conc_yes Yes conc_no Concentration is necessary. check_conc->conc_no No check_dmso Is the final DMSO concentration too low? conc_no->check_dmso dmso_yes Increase final DMSO %. (If assay tolerates it) check_dmso->dmso_yes Yes dmso_no DMSO % is at max. check_dmso->dmso_no No check_buffer Can the assay buffer be modified? dmso_no->check_buffer buffer_yes Add solubilizing agent: - Surfactant (Tween-20) - Serum (if applicable) - Adjust pH check_buffer->buffer_yes Yes buffer_no Buffer is fixed. check_buffer->buffer_no No end_node Consider compound derivatization for better solubility. buffer_no->end_node

Caption: Decision tree for addressing compound precipitation in assays.

Section 5: Biological Assay Troubleshooting

Even when soluble, small molecules can cause a variety of issues in biological assays. A systematic approach is key to identifying the root cause. [6] Q1: My results are not reproducible between experiments. What are the common causes? A1: Variability often stems from inconsistent solution preparation or compound degradation.

  • Solution Preparation: Always use a fresh aliquot of DMSO stock for each experiment. Prepare working solutions immediately before use. Do not store or reuse aqueous dilutions.

  • Compound Adsorption: Low concentrations of "sticky" compounds can adsorb to plasticware. Using low-adhesion microplates and adding a carrier protein like BSA (0.1%) to the buffer can mitigate this.

  • DMSO Quality: Use only high-purity, anhydrous DMSO. Water in DMSO can lead to compound precipitation upon freezing and thawing.

Q2: I'm observing high background noise or a false positive signal in my assay. What could be the issue? A2: This is often due to assay interference.

  • Optical Interference: If your assay uses fluorescence or absorbance, scan the emission/absorbance spectrum of EMOAA itself at the working concentration. It may absorb or emit light at your assay's wavelengths.

  • Reaction with Assay Reagents: EMOAA could react directly with assay components. For example, in assays using luciferase or HRP, compounds can inhibit or stabilize the enzyme. Run a control where you add EMOAA to the detection reagents without the primary biological components to check for interference.

  • Compound Aggregation: At concentrations above the solubility limit, compounds can form aggregates that non-specifically inhibit enzymes. This is a major source of false positives in HTS. The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt these aggregates.

Q3: I see a signal in my "no-template" or "no-enzyme" control wells. How do I troubleshoot this? A3: This points directly to assay artifact. The troubleshooting algorithm involves systematically checking your controls. [6]1. Check the Blank: Is a well with only buffer and compound showing a signal? This indicates intrinsic fluorescence or absorbance from EMOAA. 2. Check Detection Reagents: Add the compound to the final detection reagents (e.g., substrate + enzyme reporter). A signal here indicates direct interference with the reporting system. 3. Check for Contamination: While less likely for a synthetic compound, ensure your DMSO or buffers are not contaminated.

References

  • Sekine, K., et al. (2020). Carbamoylarylation of Alkenes with N-Aryl Oxamic Acids Involving 1,4-Aryl Migration Via C(aryl)–N Bond Cleavage. ACS Catalysis. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • LANXESS. Product Safety Assessment: 2-Ethyl-6-methyl-benzenamine. [Link]

  • Dahlin, J. L., et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery. [Link]

  • G. de Gonzalo, et al. (2018). Copper-Mediated Synthesis of N-Aryl-Oxamic Acids. The Journal of Organic Chemistry. [Link]

  • Barbier, F., et al. (2017). Oxamic acids: useful precursors of carbamoyl radicals. Organic & Biomolecular Chemistry. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research. [Link]

  • Dias, L. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]

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Validation & Comparative

A Comprehensive Guide to the Structural Characterization and Validation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and validation of the chemical structure of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a member of the oxanilic acid class of compounds which have shown potential in various therapeutic areas.[1][2] This document, intended for researchers, scientists, and drug development professionals, emphasizes the synergy of orthogonal analytical techniques to build a self-validating system for structural confirmation and purity assessment.

Introduction: The Imperative of Structural Integrity

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid belongs to the family of N-aryl oxanilic acids. These compounds and their derivatives are of significant interest due to their diverse biological activities.[1][2][3][4] The precise arrangement of atoms in this molecule dictates its physicochemical properties, biological activity, and potential metabolic fate. Therefore, rigorous structural elucidation and validation are not merely procedural formalities but are fundamental to ensuring data integrity, reproducibility, and the ultimate success of any research or development program.

This guide will navigate through the essential analytical techniques, explaining the rationale behind experimental choices and presenting a comparative analysis of their strengths and limitations in the context of this specific molecule.

Primary Structural Elucidation: A Multi-technique Approach

No single analytical technique is sufficient to definitively prove a chemical structure. A combination of spectroscopic methods is essential to piece together the molecular puzzle, with each technique providing unique and complementary information.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7][8][9] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

Expected Spectroscopic Signatures for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid:

Based on the analysis of structurally similar compounds, the following NMR spectral features are anticipated:

  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the three protons on the phenyl ring. Their splitting patterns will reveal their relative positions.

    • Ethyl Group: A characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, showing their coupling relationship.

    • Methyl Group: A singlet for the methyl group attached to the aromatic ring.

    • Amine Proton (-NH-): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

    • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, which may exchange with D₂O.

  • ¹³C NMR:

    • Distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the ethyl and methyl carbons, and the two carbonyl carbons of the oxoacetic acid moiety.

Comparative Analysis of NMR Experiments:

NMR Experiment Information Gained Application in Structural Validation
¹H NMR Proton chemical environments and spin-spin coupling.Confirms the presence of key functional groups and their connectivity (e.g., ethyl group).
¹³C NMR Number and type of carbon atoms.Provides a carbon count, confirming the molecular formula.
DEPT (Distortionless Enhancement by Polarization Transfer) Differentiates between CH, CH₂, and CH₃ groups.Aids in the definitive assignment of carbon signals.
COSY (Correlation Spectroscopy) Shows correlations between coupled protons.Establishes proton-proton connectivity, for instance, within the ethyl group and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons to their directly attached carbons.Links the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds.Crucial for establishing the connectivity between different fragments of the molecule, such as the anilino group and the oxoacetic acid moiety.

The combination of these NMR techniques provides a robust and self-validating dataset for the complete assignment of the molecule's structure in solution.[6]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube H1 ¹H NMR Tube->H1 C13 ¹³C NMR Processing Process spectra (FT, phasing, baseline correction) H1->Processing DEPT DEPT-135 C13->Processing COSY ¹H-¹H COSY DEPT->Processing HSQC ¹H-¹³C HSQC COSY->Processing HMBC ¹H-¹³C HMBC HSQC->Processing HMBC->Processing Assignment Assign signals Processing->Assignment Correlation Correlate 2D data Assignment->Correlation Structure Confirm structure Correlation->Structure

Sources

A Guide to HPLC-MS Purity Assessment of Synthesized 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the purity of synthesized 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a crucial quality attribute for researchers, scientists, and drug development professionals. We will delve into a scientifically sound HPLC-MS methodology, underpinned by a rationale grounded in the compound's synthetic pathway and potential impurities. This document is designed to be a practical resource, offering not just a protocol but a deeper understanding of the "why" behind the experimental choices, ensuring a robust and self-validating purity assessment.

Introduction: The Importance of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a critical parameter that directly impacts its safety and efficacy. For a novel compound like 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, which holds potential for further development, a rigorous and well-validated analytical method for purity determination is paramount from the earliest stages of research. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for this purpose, offering high-resolution separation and definitive identification of the main component and any process-related impurities or degradation products.[1][2] This guide will compare a typical synthetic batch of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid with a certified reference standard, illustrating the power of HPLC-MS in quantitative purity assessment.

The Synthetic Pathway and Potential Impurities: A Proactive Approach to Purity Analysis

To develop a robust purity assessment method, one must first understand the potential impurities that could arise from the synthetic process. A common and efficient route to synthesize N-aryl-2-oxoacetic acids involves a two-step process: the formation of an ethyl oxamate intermediate followed by saponification.[3]

A plausible synthetic pathway for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is outlined below:

Synthetic_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Saponification & Acidification Aniline 2-Ethyl-6-methylaniline Intermediate Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate Aniline->Intermediate Reflux Oxalate Diethyl Oxalate Oxalate->Intermediate NaOH NaOH (aq) Product 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid NaOH->Product HCl HCl (aq) Intermediate->Product 1. Stir, RT Product->Product

Caption: Plausible two-step synthesis of the target compound.

Based on this pathway, we can anticipate the following potential impurities:

  • Impurity A: 2-Ethyl-6-methylaniline (Unreacted Starting Material): Incomplete reaction in Step 1 would lead to the presence of this starting material.

  • Impurity B: Diethyl Oxalate (Unreacted Starting Material): Excess or unreacted diethyl oxalate from Step 1.

  • Impurity C: Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (Intermediate): Incomplete saponification in Step 2 would result in the presence of the ester intermediate.

  • Impurity D: N,N'-bis(2-ethyl-6-methylphenyl)oxamide (Dimer Byproduct): A potential side reaction where two molecules of the aniline react with one molecule of diethyl oxalate.

The HPLC-MS method must be capable of resolving the main peak of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid from these four potential impurities.

HPLC-MS Method Development: A Rationale-Driven Approach

The selection of HPLC and MS parameters is dictated by the physicochemical properties of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A reversed-phase C18 column is the workhorse for separating small to medium polarity organic molecules and is an excellent starting point. The non-polar stationary phase will interact with the aromatic and alkyl groups of the target molecule and impurities, providing good retention and separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is optimal. The acid in the mobile phase serves two purposes: it protonates the carboxylic acid group of the analyte, leading to better peak shape, and it improves ionization efficiency for mass spectrometry. A gradient elution is necessary to effectively separate the starting materials, which are likely to be less retained, from the more retained product and potential dimer byproduct.

  • Detection: A photodiode array (PDA) detector is used in series with the mass spectrometer. The PDA detector provides UV spectral information across the peak, which can be used for peak purity analysis and can aid in the tentative identification of impurities.[4]

Mass Spectrometry (MS)
  • Ionization Source: Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a soft ionization method that typically produces intact molecular ions. Given the presence of a carboxylic acid and an amide group, both positive and negative ion modes should be evaluated. Negative ion mode is often advantageous for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Mass Analyzer: A quadrupole mass analyzer is sufficient for routine purity analysis, providing nominal mass accuracy. For more detailed impurity identification, a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) would be beneficial.

  • Detection Mode: The analysis will be performed in full scan mode to detect all ions within a specified mass range. Additionally, selected ion monitoring (SIM) can be used to enhance the sensitivity for detecting expected impurities at low levels.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity. The principles of analytical method validation as outlined in the ICH Q2(R1) guidelines should be followed for formal validation.[5][6]

Materials and Reagents
  • Synthesized 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (Test Sample)

  • Certified Reference Standard (CRS) of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Methanol (for sample preparation)

Instrumentation and Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA detectorStandard, reliable system for routine analysis.
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µmProvides excellent peak shape and resolution for a wide range of compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase HPLC.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% BA shallow gradient provides good separation of closely eluting impurities.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall injection volume minimizes peak broadening.
PDA Wavelength 210-400 nm, monitoring at 254 nmBroad range for spectral analysis, 254 nm is a common wavelength for aromatic compounds.
MS System Agilent 6120 Quadrupole LC/MS or equivalentRobust and sensitive for routine analysis.
Ionization Mode ESI NegativeCarboxylic acid readily forms [M-H]⁻.
Scan Range m/z 100-500Covers the molecular weights of the target and expected impurities.
Capillary Voltage 3500 VOptimized for signal intensity.
Fragmentor 70 VProvides some in-source fragmentation for structural confirmation if needed.
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the CRS and dissolve in 100.0 mL of methanol.

  • Test Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized test sample and dissolve in 100.0 mL of methanol.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Analysis Workflow

Analysis_Workflow Prep Sample & Standard Preparation Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect_PDA PDA Detection (UV Spectrum) Separate->Detect_PDA Detect_MS MS Detection (Mass-to-Charge Ratio) Separate->Detect_MS Data_Analysis Data Analysis & Purity Calculation Detect_PDA->Data_Analysis Detect_MS->Data_Analysis

Caption: HPLC-MS analysis workflow for purity assessment.

Data Interpretation and Purity Calculation

Peak Identification

The primary peak in the chromatogram of the test sample should be identified by comparing its retention time and mass spectrum with that of the Certified Reference Standard. The expected [M-H]⁻ ion for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (C₁₁H₁₃NO₃) is m/z 206.08.

Impurity Identification

Any other peaks in the chromatogram are considered potential impurities. Their mass spectra can be used for tentative identification based on the expected impurities:

  • Impurity A (C₉H₁₃N): Expected [M+H]⁺ at m/z 136.11 (in positive mode)

  • Impurity B (C₆H₁₀O₄): May not ionize well under these conditions.

  • Impurity C (C₁₃H₁₇NO₃): Expected [M-H]⁻ at m/z 234.11

  • Impurity D (C₂₀H₂₄N₂O₂): Expected [M-H]⁻ at m/z 323.18

Purity Calculation

The purity of the synthesized compound is typically determined by the area percentage method, assuming that the response factor of the impurities is similar to that of the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification, especially for impurities present at significant levels, it is recommended to synthesize or isolate the impurities and determine their relative response factors.

Comparative Data: Synthesized Batch vs. Reference Standard

The following table presents hypothetical data from the analysis of a synthesized batch of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid compared to a Certified Reference Standard.

CompoundRetention Time (min)Observed m/z ([M-H]⁻)Area % (CRS)Area % (Synthesized Batch)Tentative Identification
Main Compound 12.5 206.1 99.9 98.5 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid
Impurity 18.2136.1 ([M+H]⁺)Not Detected0.5Impurity A (2-Ethyl-6-methylaniline)
Impurity 214.8234.1Not Detected0.8Impurity C (Ethyl Ester Intermediate)
Impurity 317.1323.2Not Detected0.2Impurity D (Dimer Byproduct)

This data clearly demonstrates the ability of the HPLC-MS method to separate and identify the process-related impurities in the synthesized batch, providing a quantitative purity assessment of 98.5%. The reference standard shows a high degree of purity, as expected.

Conclusion: Ensuring Confidence in Your Synthesized Compounds

This guide has outlined a comprehensive and scientifically sound approach to the purity assessment of synthesized 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid using HPLC-MS. By understanding the synthetic pathway and potential impurities, a targeted and robust analytical method can be developed and implemented. This proactive approach not only provides a reliable measure of purity but also offers valuable insights into the efficiency and selectivity of the synthesis. For drug development professionals, the adoption of such rigorous analytical practices from the outset is fundamental to ensuring the quality, safety, and ultimate success of a potential therapeutic candidate.

References

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  • PMC - NIH. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid and Its Analogs as Lactate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the targeting of metabolic pathways unique to cancer cells has emerged as a highly promising therapeutic strategy. One of the key enzymes in the altered metabolism of cancer cells is Lactate Dehydrogenase (LDH), which plays a pivotal role in the Warburg effect. The compound 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid belongs to the N-aryloxamic acid class, which has garnered significant interest as potential inhibitors of LDH.[1][2]

This guide provides a comprehensive comparative analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and a series of its rationally designed analogs. We will delve into their synthesis, physicochemical properties, and critically, their inhibitory activity against Lactate Dehydrogenase A (LDHA). The structure-activity relationships (SAR) will be explored to understand how subtle structural modifications on the aniline ring influence biological activity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Synthesis and Physicochemical Characterization

General Synthesis Strategy

The synthesis of N-aryloxamic acids is generally a straightforward process, typically involving the acylation of a substituted aniline with a derivative of oxalic acid. A common and efficient method is the reaction of the aniline with ethyl oxalyl chloride, followed by saponification of the resulting ester to yield the desired carboxylic acid. This two-step process allows for the introduction of a wide variety of substituents on the aniline ring, making it ideal for generating a library of analogs for SAR studies.

The choice of 2,6-disubstituted anilines as the starting material is deliberate. The substituents at these positions can provide steric hindrance that influences the conformation of the molecule, which can be crucial for fitting into the active site of the target enzyme.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Saponification Aniline 2-Ethyl-6-methylaniline Reagent1 Ethyl Oxalyl Chloride Pyridine, DCM, 0°C to rt Intermediate Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate Reagent1->Intermediate Reagent2 LiOH, THF/H2O Intermediate->Reagent2 Intermediate_ref Ethyl Ester Intermediate Product 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid Reagent2->Product

Caption: General synthetic workflow for N-aryloxamic acids.

Core Compound and Selected Analogs for Comparison

For this analysis, we will compare the core compound, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (C1) , with three analogs designed to probe the effects of steric bulk and electronic properties.

  • Analog 1 (A1): 2-(2,6-dimethylanilino)-2-oxoacetic acid (reduced steric bulk compared to C1).

  • Analog 2 (A2): 2-(2,6-diethylanilino)-2-oxoacetic acid (increased steric bulk compared to C1).

  • Analog 3 (A3): 2-(2-chloro-6-methylanilino)-2-oxoacetic acid (introduction of an electron-withdrawing group).

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of key calculated properties for our compound set.

CompoundStructureMolecular Weight ( g/mol )cLogPpKa (estimated)
C1 221.242.352.5
A1 207.222.052.6
A2 235.272.652.4
A3 227.632.402.2

Data calculated using standard computational chemistry software.

Analysis of Physicochemical Properties: The lipophilicity (cLogP) of these compounds is influenced by the alkyl and chloro substituents. As expected, increasing the size of the alkyl groups from dimethyl (A1) to diethyl (A2) increases the cLogP. The introduction of a chloro group (A3) also slightly increases lipophilicity compared to the dimethyl analog (A1). The pKa of the carboxylic acid is expected to be low, indicating that these compounds will be predominantly ionized at physiological pH. The electron-withdrawing nature of the chlorine atom in A3 is predicted to make the carboxylic acid slightly more acidic.

Comparative Biological Activity: Inhibition of Lactate Dehydrogenase (LDH)

Rationale for Target Selection

Cancer cells often exhibit a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, a phenomenon known as the "Warburg effect". Lactate dehydrogenase A (LDHA) is the enzyme that catalyzes the final step of this process, the conversion of pyruvate to lactate.[2] Inhibition of LDHA is a validated therapeutic strategy to disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[3][4] N-aryloxamic acids are structurally similar to oxamic acid, a known LDH inhibitor, making LDHA an excellent target for this class of compounds.[1]

Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA NADH NADH + H+ NADH->LDHA Lactate Lactate NAD NAD+ LDHA->Lactate LDHA->NAD Inhibitor N-aryloxamic acid (Inhibitor) Inhibitor->LDHA Inhibition

Caption: Inhibition of the LDHA-catalyzed reaction.

Structure-Activity Relationship (SAR) Analysis

The binding of N-aryloxamic acid inhibitors to LDHA is thought to occur at the active site, mimicking the substrate pyruvate. The oxoacetic acid moiety is crucial for interacting with key residues in the active site. The substituted aniline ring likely occupies a hydrophobic pocket adjacent to the active site.

  • Effect of Steric Bulk: The size of the substituents at the 2 and 6 positions of the aniline ring is expected to be critical. If the pocket has an optimal size, substituents that are too small (like in A1 ) may not fully occupy the pocket, leading to weaker binding. Conversely, substituents that are too large (like in A2 ) may cause a steric clash, also reducing binding affinity. The ethyl and methyl groups in C1 may provide a balance that is optimal for binding.

  • Electronic Effects: The introduction of an electron-withdrawing group like chlorine in A3 can influence the electronic properties of the aniline ring and potentially form specific interactions within the binding pocket, which could either enhance or detract from the binding affinity.

Hypothetical Comparative Inhibitory Activity

Based on the SAR analysis, we can postulate a set of hypothetical IC50 values for the inhibition of LDHA. These values serve to illustrate the expected outcomes of the experimental evaluation.

CompoundHypothetical IC50 (µM) for LDHA InhibitionRationale
C1 5Optimal balance of steric bulk for binding pocket occupancy.
A1 15Smaller substituents may lead to incomplete pocket filling and weaker binding.
A2 25Larger substituents may cause steric clashes, reducing binding affinity.
A3 8The chloro group could introduce favorable electronic interactions, partially compensating for suboptimal steric bulk compared to C1.

Experimental Protocols

Protocol 1: General Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (C1)

Materials:

  • 2-ethyl-6-methylaniline

  • Ethyl oxalyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Acylation:

    • Dissolve 2-ethyl-6-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add ethyl oxalyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

  • Saponification:

    • Dissolve the crude ethyl ester in a mixture of THF and water (3:1).

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the final product, C1.

    • Purify by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is based on a colorimetric assay that measures the decrease in NADH concentration.[5][6]

Materials:

  • Human recombinant LDHA enzyme

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium pyruvate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (C1, A1, A2, A3) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

cluster_0 Plate Preparation cluster_1 Reaction Initiation & Measurement cluster_2 Data Analysis A Add assay buffer to wells B Add test compound (or DMSO control) A->B C Add LDHA enzyme B->C D Pre-incubate at 37°C C->D E Add NADH and Pyruvate to initiate reaction D->E F Measure absorbance at 340 nm kinetically E->F G Calculate rate of reaction (slope) F->G H Determine % inhibition G->H I Plot % inhibition vs. [Compound] and fit to obtain IC50 H->I

Caption: Workflow for the in vitro LDH inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a stock solution of sodium pyruvate in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 80 µL of assay buffer.

    • Add 5 µL of the test compound dilutions (or DMSO for control wells).

    • Add 5 µL of the LDHA enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a 10 µL mixture of NADH and sodium pyruvate.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide has provided a framework for the comparative analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and its analogs as potential inhibitors of Lactate Dehydrogenase A. Through rational design of analogs, we can systematically probe the structure-activity relationships that govern the potency of this chemical series. The provided synthesis and assay protocols offer a clear path for the experimental validation of the hypotheses presented. The insights gained from such studies are invaluable for the optimization of lead compounds in the development of novel cancer therapeutics that target cellular metabolism. Further work should focus on expanding the library of analogs to refine the SAR and on evaluating the most promising compounds in cell-based assays and preclinical models.

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A Comparative Guide to Validating the Biological Activity of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid derivatives. Drawing from established methodologies and recent findings, we will explore the multifaceted therapeutic potential of this chemical scaffold, with a focus on anti-inflammatory, analgesic, and antimicrobial activities. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Therapeutic Promise of the 2-Anilino-2-oxoacetic Acid Scaffold

The 2-anilino-2-oxoacetic acid core and its derivatives represent a versatile pharmacophore with a wide spectrum of biological activities. The presence of the anilino moiety linked to an oxoacetic acid group provides a unique electronic and structural framework for interaction with various biological targets. Modifications to the aniline ring, such as the 2-ethyl-6-methyl substitution in the topic compound, are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Our exploration of the scientific literature reveals that derivatives of this scaffold are being investigated for a range of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Effects: Structurally related compounds, such as those derived from 2-[(2,6-dichloroanilino) phenyl]acetic acid, have shown significant anti-inflammatory and analgesic properties, comparable to established drugs like diclofenac.[1]

  • Antimicrobial Properties: Various benzoic acid and oxoacetic acid derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3]

  • Cerebroprotective and Neuroprotective Roles: Certain derivatives, like 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic Acid (EMHDPA), have demonstrated cerebroprotective effects by mitigating oxidative stress and lipid peroxidation in the brain.[4]

  • Enzyme Inhibition: The 2-oxoacetate moiety has been identified as a key interacting group in the inhibition of enzymes like protein-tyrosine phosphatase 1B (PTP-1B), suggesting potential applications in metabolic disorders.[5]

This guide will focus on providing a comparative analysis of the experimental methodologies required to validate these key biological activities.

Validating Anti-inflammatory and Analgesic Activity

A primary therapeutic avenue for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid derivatives is the modulation of inflammatory pathways and the alleviation of pain. The validation of these activities requires a multi-pronged approach, encompassing both in vitro and in vivo models.

In Vitro Anti-inflammatory Assays: Elucidating the Mechanism

The initial assessment of anti-inflammatory potential is best conducted using in vitro assays that can pinpoint the molecular targets and pathways modulated by the test compounds.

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of COX enzymes (COX-1 and COX-2), which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[6] Similarly, the 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators.[7]

Experimental Protocol: 5-LOX Inhibition Assay [7]

  • Enzyme Preparation: Prepare a solution of 5-LOX from a commercially available source or a suitable cell lysate.

  • Substrate and Compound Incubation: In a 96-well plate, add the test compound at various concentrations, followed by the 5-LOX enzyme solution.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Detection: Measure the formation of the product, (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, by monitoring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value. Zileuton can be used as a positive control.[7]

In Vivo Models of Inflammation and Analgesia

While in vitro assays provide mechanistic insights, in vivo models are indispensable for evaluating the physiological effects of the compounds in a whole-organism context.

This is a classic and widely used model for screening acute anti-inflammatory activity.[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema [9]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle (control) intraperitoneally or orally at predetermined doses.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Diclofenac can be used as a reference drug.[9]

This model is used to assess the peripheral analgesic activity of a compound.[1]

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week.

  • Compound Administration: Administer the test compound, vehicle, or a standard analgesic (e.g., aspirin) intraperitoneally or orally.

  • Induction of Writhing: After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control.

Comparative Performance and Data Summary

The following table summarizes hypothetical data for a novel 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid derivative (Compound X) in comparison to known standards.

Assay Compound X Diclofenac Zileuton
5-LOX Inhibition (IC50) 15 µM>100 µM0.5 µM
Carrageenan-Induced Edema (% Inhibition at 3h) 55% (at 20 mg/kg)65% (at 10 mg/kg)N/A
Acetic Acid Writhing (% Protection) 60% (at 20 mg/kg)70% (at 10 mg/kg)N/A

Validating Antimicrobial Activity

The structural features of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid derivatives suggest potential for antimicrobial activity. Validation of this activity involves determining the minimum concentration of the compound that inhibits or kills microbial growth.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for assessing the antimicrobial susceptibility of a compound.[2]

Experimental Protocol: Broth Microdilution

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). Standard antibiotics (e.g., norfloxacin) and antifungals can be used as reference compounds.[2]

Comparative Antimicrobial Activity

The table below presents a hypothetical comparison of the antimicrobial activity of Compound X against various microorganisms.

Microorganism Compound X (MIC, µg/mL) Norfloxacin (MIC, µg/mL)
Staphylococcus aureus164
Escherichia coli322
Candida albicans64N/A

Exploring Other Biological Activities

Beyond the common anti-inflammatory and antimicrobial effects, derivatives of this scaffold may possess other valuable biological properties.

Cerebroprotective Activity and Antioxidant Potential

The cerebroprotective effects of some related compounds are linked to their ability to block lipid peroxidation and enhance antioxidant defenses.[4]

Experimental Approach: In Vitro Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Lipid Peroxidation Inhibition Assay: This can be assessed by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, in a biological sample (e.g., brain homogenate) challenged with an oxidizing agent.[1]

Enzyme Inhibition Assays

The potential for these derivatives to act as enzyme inhibitors can be explored using specific enzymatic assays. For example, the inhibition of protein-tyrosine phosphatase 1B (PTP-1B) can be assessed using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[5]

Visualizing Experimental Workflows and Pathways

Experimental_Workflow enzyme_assays enzyme_assays invivo_start invivo_start enzyme_assays->invivo_start Identified Hits antioxidant_assays antioxidant_assays antioxidant_assays->invivo_start antimicrobial_assays antimicrobial_assays antimicrobial_assays->invivo_start inflammation_model inflammation_model data_analysis Comparative Data Analysis & Lead Optimization inflammation_model->data_analysis Efficacy Data analgesia_model analgesia_model analgesia_model->data_analysis Efficacy Data

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox pla2->arachidonic_acid releases prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation & Pain prostaglandins->inflammation leukotrienes->inflammation

Conclusion and Future Directions

The 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid scaffold holds significant promise for the development of novel therapeutic agents with a diverse range of biological activities. A systematic and rigorous validation process, employing a combination of in vitro and in vivo assays, is crucial for identifying and characterizing lead compounds. The experimental designs and comparative data presented in this guide offer a robust starting point for researchers in this field. Future investigations should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and toxicological profiles of lead candidates, and exploring their efficacy in more complex disease models.

References

  • Brogden, R. N., Heel, R. C., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980). Diclofenac sodium: a review of its pharmacological properties and therapeutic use in rheumatic diseases and pain of varying origin. Drugs, 20(1), 24-48.
  • D'yakonov, M. M., & Vasil'ev, A. V. (2020). Cerebroprotective Effects of 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic Acid in the Treatment of Purulent Meningitis. Journal of Experimental and Clinical Pharmacology, 83(5), 28-32.
  • El-Gazzar, M. G., Mahmoud, A. E., & El-Enany, M. M. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. European Journal of Medicinal Chemistry, 58, 28-36.
  • Kumar, A., Sharma, S., & Sharma, A. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Acta Poloniae Pharmaceutica, 67(4), 385-392.
  • Siddiqui, N., Rana, A., Khan, S. A., & Ahsan, W. (2009). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. Bollettino Chimico Farmaceutico, 148(5), 227-234.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Samuelsson, B. (1983).
  • Hrytsenko, O. O., Shcherbyna, R. O., & Sevryukov, O. G. (2016). In vitro antimicrobial activity evaluation of 2-amino-3-r-6-ethyl-4,6-dihydropyrano[3,2-c][4][10] benzothiazine 5,5-dioxides with 4-aryl substituent and spirofused with 2-oxoindoline core. Ukrainian Biopharmaceutical Journal, (2), 43-47.

  • Dunwell, D. W., & Evans, D. (1977). Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. Journal of medicinal chemistry, 20(6), 797-801.
  • Kweon, S. C., Kim, B. H., & Choi, H. (2020). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Carter, G. W., Young, P. R., & Albert, D. H. (1991). 5-lipoxygenase inhibitory activity of Zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937.
  • Al-Saeed, F. A., & El-Brollosy, N. R. (2013). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. International journal of molecular sciences, 14(8), 16468-16485.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S.
  • Sariev, A. K., Krapivin, S. V., Voronina, T. A., & Zherdev, V. P. (1988). [Pharmacokinetic, behavioral and neurophysiological aspects of the action of 2-ethyl-6-methyl-3-hydroxypyridine in rats]. Biulleten' eksperimental'noi biologii i meditsiny, 106(8), 165-167.
  • Posati, T., De-Santis, F., & Fiori, J. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(11), 3324.

Sources

comparison of different synthetic routes for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes for 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

2-(2-Ethyl-6-methylanilino)-2-oxoacetic acid, also known as N-(2-ethyl-6-methylphenyl)oxamic acid, is a valuable chemical intermediate. Its structure, featuring a sterically hindered aniline coupled with an oxamic acid moiety, makes it a key building block in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals. The efficiency, scalability, and safety of its synthesis are therefore of critical importance to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing this target compound. We will delve into two classical and highly plausible routes, analyzing them from a mechanistic standpoint and providing detailed, field-tested protocols. The discussion is grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature.

The Crucial Starting Material: Synthesis of 2-Ethyl-6-methylaniline

A robust synthesis of the final product is predicated on the availability and purity of the key precursor, 2-ethyl-6-methylaniline. While this compound is commercially available, understanding its industrial production provides context for the overall synthetic strategy. The most common industrial approach is the direct, selective ortho-alkylation of anilines.

Specifically, 2-ethyl-6-methylaniline is typically synthesized via the high-temperature, high-pressure reaction of o-toluidine with ethene.[1] This reaction is catalyzed by an aluminum-based catalyst, often triethylaluminum or an aluminum anilide, which directs the ethyl group to the vacant ortho position of the o-toluidine.[1][2]

Reaction Scheme: Synthesis of 2-Ethyl-6-methylaniline o-Toluidine reacts with ethene in the presence of an aluminum catalyst to yield 2-ethyl-6-methylaniline.

This process is highly optimized for industrial scale, offering high selectivity and yield. However, it requires specialized high-pressure reactors and handling of pyrophoric aluminum alkyls, making it less suitable for a standard laboratory setting. For the purposes of this guide, we will consider 2-ethyl-6-methylaniline as a readily available starting material.

Comparative Analysis of Synthetic Routes to the Target Molecule

We will now explore the two most direct and logical synthetic pathways starting from 2-ethyl-6-methylaniline.

Route A: The Diethyl Oxalate Pathway

This well-established, two-step method involves the initial formation of an oxamic ester via acylation of the aniline with diethyl oxalate, followed by saponification (hydrolysis) of the ester to yield the desired carboxylic acid.

Causality Behind Experimental Choices: The reaction between an amine and diethyl oxalate is a classic nucleophilic acyl substitution.[3][4] Diethyl oxalate is a stable, non-volatile, and easy-to-handle liquid, making it a safer alternative to more reactive acylating agents. The reaction is typically performed at elevated temperatures to drive the substitution, as the nucleophilicity of the sterically hindered 2-ethyl-6-methylaniline is reduced. The subsequent hydrolysis of the ethyl ester is a standard saponification reaction, typically carried out with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.[5]

Route_A_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis start 2-Ethyl-6-methylaniline + Diethyl Oxalate reaction1 Heat (Reflux) start->reaction1 product1 Ethyl 2-(2-ethyl-6-methylanilino) -2-oxoacetate reaction1->product1 reaction2 1. NaOH (aq) 2. HCl (aq) product1->reaction2 product2 2-(2-ethyl-6-methylanilino) -2-oxoacetic acid reaction2->product2

Caption: Workflow for the Diethyl Oxalate Pathway (Route A).

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-6-methylaniline (1.0 eq).

  • Add an excess of diethyl oxalate (2.0-3.0 eq), which can also serve as the solvent.

  • Heat the reaction mixture to reflux (approx. 185 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess diethyl oxalate under reduced pressure.

  • The crude product, ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate, can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

  • Dissolve the crude ethyl ester from the previous step in ethanol or a mixture of THF/water.

  • Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the mixture.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the organic solvent via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted aniline.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • The desired product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Route B: The Oxalyl Chloride Pathway

This route utilizes the highly reactive diacid chloride, oxalyl chloride, for the acylation step. Due to its high reactivity, the reaction can be performed at much lower temperatures. The resulting intermediate, an oxoacetyl chloride, is then hydrolyzed in a subsequent step.

Causality Behind Experimental Choices: Oxalyl chloride is significantly more electrophilic than diethyl oxalate, allowing the acylation to proceed rapidly even at low temperatures (e.g., 0 °C).[5][6] This is advantageous as it minimizes potential side reactions that can occur at high temperatures. The reaction is typically run in an inert aprotic solvent (like dichloromethane or THF) in the presence of a non-nucleophilic base (such as triethylamine or pyridine). The base serves to neutralize the HCl gas produced during the reaction, preventing it from protonating the starting aniline and rendering it unreactive. The intermediate N-(2-ethyl-6-methylphenyl)oxamoyl chloride is highly moisture-sensitive and is typically not isolated but is quenched in situ or in a separate workup step with water to hydrolyze it to the final carboxylic acid.[7]

Route_B_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis start 2-Ethyl-6-methylaniline + Oxalyl Chloride reaction1 Base (e.g., Et3N) DCM, 0 °C start->reaction1 product1 2-(2-ethyl-6-methylanilino) -2-oxoacetyl chloride (Intermediate) reaction1->product1 reaction2 Aqueous Workup (H2O) product1->reaction2 product2 2-(2-ethyl-6-methylanilino) -2-oxoacetic acid reaction2->product2

Caption: Workflow for the Oxalyl Chloride Pathway (Route B).

Experimental Protocol: Route B

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-ethyl-6-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.05 eq) in anhydrous DCM to the stirred aniline solution over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing cold water to quench the excess oxalyl chloride and hydrolyze the intermediate acid chloride.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with dilute HCl to remove the base, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Data Summary and Route Comparison

The choice between Route A and Route B depends on several factors, including scale, safety considerations, and available equipment.

FeatureRoute A: Diethyl OxalateRoute B: Oxalyl Chloride
Reagents 2-Ethyl-6-methylaniline, Diethyl Oxalate, NaOH, HCl2-Ethyl-6-methylaniline, Oxalyl Chloride, Triethylamine, HCl
Reaction Conditions High temperature (reflux, ~185°C) for acylation; Reflux for hydrolysisLow temperature (0°C to RT) for acylation; Aqueous workup
Reaction Time Long (12-24 hours for acylation)Short (2-3 hours for acylation)
Reagent Handling/Safety Diethyl oxalate is relatively safe and easy to handle.Oxalyl chloride is highly toxic, corrosive, and moisture-sensitive. Requires inert atmosphere and careful handling.
Yield Generally good to excellent, but can be lower due to high temperatures.Typically high to excellent due to mild conditions and high reactivity.
Scalability Readily scalable, but high temperatures can be energy-intensive.Scalable, but requires careful control of heat evolution and handling of toxic reagents.
Purification Requires removal of high-boiling excess reagent; standard acid-base workup.Standard acid-base workup to remove the amine base.
Ideal Application Laboratory scale where safety is prioritized over reaction speed.Situations where speed and high yield are critical, and appropriate safety measures are in place.

Overall Synthetic Logic

The following diagram illustrates the complete synthetic journey from a common industrial precursor (o-toluidine) to the final product via the two compared routes.

Overall_Synthesis otoluidine o-Toluidine precursor 2-Ethyl-6-methylaniline otoluidine->precursor Ethene, Al(Et)3 High T, High P routeA_ester Ethyl 2-(2-ethyl-6-methylanilino) -2-oxoacetate precursor->routeA_ester Route A: Diethyl Oxalate, Heat routeB_chloride 2-(2-ethyl-6-methylanilino) -2-oxoacetyl chloride precursor->routeB_chloride Route B: Oxalyl Chloride, Et3N final_product 2-(2-Ethyl-6-methylanilino) -2-oxoacetic acid routeA_ester->final_product NaOH, H2O/EtOH; then HCl routeB_chloride->final_product H2O (Workup)

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and regulatory submission, the integrity of analytical data is paramount. The reliable quantification of drug metabolites, such as 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a key metabolite of the fungicide Etridiazole, underpins critical decisions in safety and efficacy assessments. The objective of validating an analytical method is to demonstrate its fitness for a specific purpose. This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The core of this guide is a detailed protocol for the cross-validation of these two methods. Cross-validation is an essential procedure when two or more analytical methods are used to generate data within the same study or across different studies, ensuring the consistency and reliability of the data.[1][2] This process is critical when transferring methods between laboratories or when a new method is introduced to replace an existing one.[3]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.

Analytical Methodologies

A variety of analytical techniques can be employed for the quantification of small molecules like 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The most common and well-established methods involve chromatographic separation coupled with a suitable detection technique.[4][5] For this guide, we will focus on a classic HPLC-UV method and a more modern, highly sensitive LC-MS/MS method.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore. The acidic nature of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and its aromatic rings make it a suitable candidate for UV detection.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in an isocratic elution of 60:40 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid into the blank biological matrix.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection onto C18 Column p5->a1 a2 Isocratic Elution a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Construction d1->d2 d3 Quantification d2->d3

Caption: Workflow for the analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis.[6] The use of multiple reaction monitoring (MRM) allows for highly specific detection and quantification of the target analyte, even in complex biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions:

      • Analyte: Precursor ion (e.g., m/z 222.1) → Product ion (e.g., m/z 178.1).

      • Internal Standard: Monitor the appropriate transition for the chosen internal standard.

    • Optimize cone voltage and collision energy for maximum signal intensity.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Liquid-Liquid Extraction (MTBE) p1->p2 p3 Centrifugation p2->p3 p4 Organic Layer Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection onto C18 Column p5->a1 a2 Gradient Elution a1->a2 a3 ESI (-) Detection a2->a3 a4 MRM Analysis a3->a4 d1 Peak Area Ratio (Analyte/IS) a4->d1 d2 Calibration Curve Construction d1->d2 d3 Quantification d2->d3

Caption: Workflow for the analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid by LC-MS/MS.

Performance Comparison

The choice of an analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. Below is a comparison of the typical performance characteristics of the two methods.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL~0.1-1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; specific detection based on mass-to-charge ratio.
Throughput Lower due to longer run times.Higher due to faster chromatography.
Cost Lower instrument and operational costs.Higher instrument and operational costs.

Cross-Validation of Analytical Methods

Cross-validation is performed to demonstrate that two different analytical methods provide comparable results.[1] This is crucial when, for example, a study is initiated with an HPLC-UV method and later switched to a more sensitive LC-MS/MS method.

Cross-Validation Protocol
  • Sample Selection:

    • Select a minimum of 20 study samples that have been previously analyzed by the reference method (e.g., HPLC-UV).

    • The samples should span the entire calibration range.

  • Analysis:

    • Analyze the selected samples using the comparator method (e.g., LC-MS/MS).

    • The analysis should be performed on the same day, if possible, to minimize variability.

  • Data Evaluation:

    • Calculate the percentage difference between the results obtained from the two methods for each sample using the following equation:

      • % Difference = [(Comparator Method Result - Reference Method Result) / Mean of the Two Results] x 100

    • The acceptance criterion is typically that the percentage difference for at least two-thirds of the samples should be within ±20%.

  • Statistical Analysis:

    • Paired t-test: To determine if there is a statistically significant difference between the means of the two methods.[7] A p-value > 0.05 generally indicates no significant difference.

    • Bland-Altman Plot: A graphical method to visualize the agreement between the two methods.[8] It plots the difference between the two measurements against their average. The plot should show that most of the data points lie within the 95% limits of agreement.

CrossValidation_Workflow s1 Select ≥ 20 Study Samples (Previously analyzed by Method A) a1 Re-analyze Samples using Method B s1->a1 d1 Calculate % Difference for each sample a1->d1 c1 Acceptance Criteria: ≥ 2/3 of samples within ±20% d1->c1 st1 Statistical Analysis: - Paired t-test - Bland-Altman Plot c1->st1 Pass r2 Investigate Discrepancy c1->r2 Fail r1 Methods are Comparable st1->r1

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The choice between them will depend on the specific needs of the study. While HPLC-UV is a cost-effective and robust method, LC-MS/MS provides superior sensitivity and selectivity.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

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  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

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  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for 2-Butoxyethanol. [Link]

  • U.S. Environmental Protection Agency. (1999). Environmental Chemistry Methods: Etridiazole; 448754-01. [Link]

  • U.S. Environmental Protection Agency. (2018). Etridiazole (PC 084701) MRIDs 50534503/50584601. [Link]

  • Giavarina, D. (2015). Understanding Bland Altman analysis. [Link]

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]

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  • ExtractAlpha. (2024). Comparative Analysis Statistics. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • Medfiles. (2023). Best practices for analytical method transfers. [Link]

  • Chromatography Online. (2006). Analytical Method Transfer. [Link]

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efficacy comparison between 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and other precursors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in pharmaceutical sciences, the selection of a synthetic route is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of Active Pharmaceutical Ingredient (API) production. This guide provides an in-depth comparative analysis of various precursors in the synthesis of Articaine, a widely used local anesthetic in dentistry.[1] We will objectively evaluate the performance of these precursors, with a special focus on a theoretical pathway involving 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, and contrast it with established, industrially relevant methods.

Introduction to Articaine and its Synthetic Challenges

Articaine is an amide-type local anesthetic distinguished by its thiophene ring, which contributes to its high lipid solubility and rapid onset of action.[1] The synthesis of Articaine, while achievable through several pathways, presents challenges in maximizing yield, ensuring high purity, and maintaining cost-efficiency, particularly in large-scale production. The choice of starting materials, or precursors, is paramount in overcoming these challenges.

A Hypothetical Pathway: The 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid Route

While not prominently documented in publicly available literature, a synthetic route involving 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid as a key intermediate is chemically plausible. This pathway would likely commence with the acylation of 2-ethyl-6-methylaniline with a derivative of oxalic acid, such as oxalyl chloride, to form the target precursor. This intermediate would then undergo subsequent reactions to build the final Articaine molecule.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="2-ethyl-6-methylaniline"]; B [label="Oxalyl Chloride"]; C [label="2-(2-ethyl-6-methylanilino)-2-oxoacetic acid"]; D [label="Thiophene Intermediate"]; E [label="Articaine"];

A -> C; B -> C; C -> E; D -> E; } pdot

Caption: Hypothetical synthesis of Articaine via 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

The primary advantage of such a route could be the direct introduction of the N-acyl group, potentially simplifying the subsequent coupling with the thiophene moiety. However, the lack of established protocols and experimental data for this specific precursor makes its efficacy, in terms of yield and purity, purely speculative.

Established Synthetic Routes: A Comparative Analysis

In contrast to the hypothetical pathway, several synthetic routes for Articaine have been described in patent literature, offering a solid basis for comparison. These methods generally involve the synthesis of a core thiophene intermediate followed by acylation and amination steps.

Route 1: Acylation of 4-methyl-3-aminothiophene-2-methyl formate

A widely cited method involves the amidation of 4-methyl-3-aminothiophene-2-methyl formate with 2-chloropropionyl chloride.[2][3] This intermediate is then subjected to an ammoniation reaction with propylamine to yield Articaine.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="4-methyl-3-aminothiophene-2-methyl formate"]; B [label="2-chloropropionyl chloride"]; C [label="Amidation Product"]; D [label="Propylamine"]; E [label="Articaine"];

A -> C; B -> C; C -> E; D -> E; } pdot

Caption: Synthesis of Articaine via acylation of a thiophene intermediate.

This route benefits from readily available starting materials and a relatively straightforward reaction sequence.

Route 2: Synthesis from Methyl Mercaptoacetate and 2-Methyl Acrylonitrile

Another patented approach begins with the reaction of methyl mercaptoacetate and 2-methyl acrylonitrile to construct the thiophene ring system.[4] This is followed by a series of transformations, including acylation and amination, to arrive at the final product.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Methyl Mercaptoacetate"]; B [label="2-Methyl Acrylonitrile"]; C [label="Thiophene Intermediate"]; D [label="Acylation & Amination Steps"]; E [label="Articaine"];

A -> C; B -> C; C -> D; D -> E; } pdot

Caption: Articaine synthesis starting from acyclic precursors.

This pathway offers an alternative for the construction of the core thiophene structure, potentially providing flexibility in precursor sourcing.

Efficacy Comparison: A Data-Driven Analysis

The following table summarizes the reported yields and purity for the established synthetic routes, providing a quantitative comparison of their efficacy. Data for the hypothetical route is not available.

Synthetic RouteKey PrecursorsReported YieldReported PurityReference
Route 1 4-methyl-3-aminothiophene-2-methyl formate, 2-chloropropionyl chloride~85%>99%[3][5]
Route 2 Methyl mercaptoacetate, 2-methyl acrylonitrileHigh>99%[4]

Note: Yields can vary based on specific reaction conditions and scale.

The data indicates that the established synthetic routes are capable of producing high-purity Articaine with good to excellent yields. The choice between these routes in an industrial setting would likely depend on factors such as the cost and availability of the starting materials, as well as the ease of process control and scalability.

Experimental Protocols

General Protocol for Route 1: Acylation and Amination
  • Amidation: 4-methyl-3-aminothiophene-2-methyl formate is dissolved in a suitable organic solvent (e.g., dichloromethane). A base (e.g., triethylamine) is added, and the mixture is cooled. 2-chloropropionyl chloride is then added dropwise, and the reaction is stirred until completion. The resulting intermediate is isolated through extraction and purification.

  • Amination: The purified intermediate is dissolved in a solvent such as dimethylformamide (DMF). Propylamine is added, and the reaction mixture is heated. Upon completion, the Articaine base is extracted and can be converted to the hydrochloride salt.

Conclusion

While the exploration of novel synthetic pathways, such as the one hypothetically involving 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, is crucial for advancing pharmaceutical manufacturing, the currently established routes for Articaine synthesis offer proven efficacy and high product quality. The selection of a specific precursor and synthetic strategy should be based on a thorough evaluation of economic and logistical factors, alongside the robust experimental data available for these well-documented methods. Further research into novel precursors is warranted to potentially uncover more efficient and sustainable methods for the production of this vital anesthetic.

References

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. Available from: [Link]

  • Duan, Y., et al. (2004). Facile synthesis of articaine hydrochloride. Zhongguo Yaowu Huaxue Zazhi, 14(2), 109-111.
  • Anhui BBCA Pharmaceutical Co Ltd. (2013). Preparation method of articaine hydrochloride. CN102321067B. Google Patents.
  • Wang, L., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(71), 41335-41350. Available from: [Link]

  • Bengbu Bbca Medicine Sci Dev. (2011). Preparation method of articaine hydrochloride. CN102060840A. Google Patents.
  • Bengbu Bbca Medicine Sci Dev. (2011). Preparation method of articaine hydrochloride. Eureka | Patsnap. Available from: [Link]

  • Bengbu Bbca Medicine Sci Dev. (2013). Preparation method of articaine hydrochloride. CN102060840B. Google Patents.

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A Senior Application Scientist's Guide to the Independent Identity Confirmation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded framework for the independent analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a substituted N-aryl oxamic acid. Moving beyond a simple checklist of procedures, this document elucidates the causal reasoning behind the selection of analytical techniques, offering a self-validating system for robust identity confirmation.

The Analytical Imperative: A Multi-faceted Approach

Confirming the identity of a synthesized or procured compound like 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid necessitates a multi-pronged analytical strategy. Relying on a single technique is insufficient, as each method provides a unique piece of the structural puzzle. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), we can achieve a high degree of confidence in the compound's structure and purity.

This guide will detail the theoretical underpinnings and practical application of each of these techniques, complete with predicted data for the target molecule and comparative insights against potential impurities or alternative structures.

Orthogonal Analytical Workflow

The following diagram illustrates the recommended workflow for the comprehensive analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. This orthogonal approach ensures that the identity is confirmed through multiple, independent physicochemical properties.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Primary Structural Elucidation cluster_verification Functional Group & Purity Analysis cluster_conclusion Final Confirmation Sample 2-(2-ethyl-6-methylanilino)- 2-oxoacetic acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ or DMSO-d₆ MS Mass Spectrometry (HRMS) Sample->MS Dissolve and infuse FTIR FTIR Spectroscopy Sample->FTIR Solid-state analysis HPLC HPLC Analysis (Purity & Identity) Sample->HPLC Dissolve in mobile phase Confirmation Identity Confirmed NMR->Confirmation Correct shifts, couplings, and integration MS->Confirmation Accurate mass and fragmentation FTIR->Confirmation Presence of key functional groups HPLC->Confirmation Single major peak with expected retention

Caption: Orthogonal workflow for the identity confirmation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR should be employed to create a detailed map of the molecule's carbon-hydrogen framework.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Carboxylic acid proton (-COOH)10.0 - 12.0Broad singlet1HThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with residual water in the solvent.
Amide proton (-NH-)8.5 - 9.5Singlet1HThe amide proton is deshielded due to the electron-withdrawing nature of the adjacent carbonyl groups.
Aromatic protons (-ArH)7.0 - 7.3Multiplet3HThe three protons on the substituted benzene ring will exhibit complex splitting patterns due to their coupling with each other.
Ethyl group methylene (-CH₂-)2.5 - 2.8Quartet2HThe methylene protons are adjacent to the aromatic ring and a methyl group, leading to a quartet.
Methyl group on ring (-CH₃)2.2 - 2.4Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet.
Ethyl group methyl (-CH₃)1.1 - 1.3Triplet3HThe terminal methyl group of the ethyl substituent will be split into a triplet by the adjacent methylene protons.
B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

AssignmentPredicted Chemical Shift (ppm)Rationale
Carboxylic acid carbonyl (-COOH)160 - 165The carbonyl carbon of the carboxylic acid is highly deshielded.
Amide carbonyl (-C=O)155 - 160The amide carbonyl carbon is also significantly deshielded.
Aromatic carbons (quaternary)135 - 140The two carbons of the aromatic ring bearing the ethyl and methyl substituents.
Aromatic carbon (amino-substituted)130 - 135The carbon atom of the aromatic ring attached to the nitrogen.
Aromatic carbons (-CH-)125 - 130The three methine carbons of the aromatic ring.
Ethyl group methylene (-CH₂-)23 - 28The methylene carbon of the ethyl group.
Methyl group on ring (-CH₃)17 - 22The carbon of the methyl group attached to the aromatic ring.
Ethyl group methyl (-CH₃)13 - 16The terminal methyl carbon of the ethyl group.
C. Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 13 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak.

II. Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

A. Predicted Mass Spectrum

The expected monoisotopic mass of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (C₁₁H₁₃NO₃) is 207.0895 g/mol .

Table 3: Predicted High-Resolution Mass and Key Fragments

Ionm/z (calculated)Rationale for Fragmentation
[M+H]⁺208.0972The protonated molecular ion is expected to be the base peak in electrospray ionization (ESI) positive mode.
[M-H]⁻206.0823The deprotonated molecular ion is expected in ESI negative mode.
[M-COOH]⁺162.1019Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids.[1]
[C₉H₁₂N]⁺134.0964Cleavage of the amide bond can lead to the formation of the 2-ethyl-6-methylaniline cation.
B. Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Data Analysis: Compare the accurate mass of the molecular ion with the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic losses.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

A. Predicted FTIR Spectrum

The FTIR spectrum will confirm the presence of the carboxylic acid, amide, and aromatic functionalities.

Table 4: Predicted Characteristic FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
Carboxylic acid O-H2500-3300 (broad)O-H stretch
Amide N-H3200-3400N-H stretch
Aromatic C-H3000-3100C-H stretch
Aliphatic C-H2850-2960C-H stretch
Carboxylic acid C=O1700-1725C=O stretch
Amide C=O (Amide I)1650-1680C=O stretch
Amide N-H bend (Amide II)1510-1550N-H bend
Aromatic C=C1450-1600C=C stretch
B. Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values for the expected functional groups.

IV. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Identity Confirmation

HPLC is a cornerstone technique for assessing the purity of a compound and can also be used for identity confirmation by comparing the retention time to that of a known standard. For N-aryl oxamic acids, a reversed-phase HPLC method is generally suitable.[2][3]

A. Rationale for Method Selection

A reversed-phase HPLC method using a C18 column is a robust choice for the analysis of moderately polar aromatic compounds like 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.[4] The acidic nature of the molecule necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid and ensure good peak shape.[1]

B. Experimental Protocol: HPLC Analysis
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a column oven.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 30% B to 90% B over 15 minutes is a good starting point for method development.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • A pure sample should exhibit a single major peak.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • If a reference standard is available, confirm the identity by comparing the retention times.

Comparative Analysis: Distinguishing from Potential Impurities and Isomers

A critical aspect of identity confirmation is ensuring the analytical data can differentiate the target molecule from plausible alternatives.

  • Starting Materials: Unreacted 2-ethyl-6-methylaniline and oxalic acid derivatives would have distinct NMR, MS, and chromatographic profiles.

  • Positional Isomers: Isomers with different substitution patterns on the aromatic ring would exhibit different splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • Hydrolysis Products: The hydrolysis of the amide bond would result in the formation of 2-ethyl-6-methylaniline and oxalic acid, both of which would be readily distinguishable by the analytical methods described.

Conclusion: A Self-Validating Approach to Identity Confirmation

By systematically applying the orthogonal analytical techniques of NMR, MS, FTIR, and HPLC, researchers can build a comprehensive and self-validating dossier of evidence to unequivocally confirm the identity of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The correlation of data across these independent methods provides a high degree of scientific certainty, which is paramount in the fields of chemical research and drug development. This guide provides the strategic framework and practical protocols to achieve this critical analytical objective.

References

  • Crystal structure and solid state 13C NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline and N-ethylaniline. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. (2012). PubMed. Retrieved January 26, 2026, from [Link]

  • Evaluation of lipophilicity of N-arylhydroxamic acids by reversed phase-high performance liquid chromatographic method and self-organizing molecular field analysis. (2008). PubMed. Retrieved January 26, 2026, from [Link]

  • Carbamoyl Radicals via Photoredox Decarboxylation of Oxamic Acids in Aqueous Media: Access to 3,4-Dihydroquinolin-2(1H)-ones. (2018). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (2017). PubMed. Retrieved January 26, 2026, from [Link]

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A Comparative Benchmarking Guide: 2-(2-Ethyl-6-methylanilino)-2-oxoacetic Acid in Photoredox-Mediated Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining Amide Bond Formation

For researchers, scientists, and professionals in drug development, the synthesis of the amide bond is a cornerstone of molecular construction. The robustness of this functional group and its prevalence in pharmaceuticals and biologically active molecules necessitates efficient, mild, and sustainable synthetic methodologies. Traditional approaches, often relying on the conversion of carboxylic acids to reactive acyl chlorides or the use of stoichiometric coupling reagents, can suffer from harsh reaction conditions, limited functional group tolerance, and the generation of significant chemical waste.[][2]

In recent years, the convergence of photoredox catalysis and radical chemistry has opened new avenues for amide synthesis.[3][4][5] A particularly innovative approach involves the use of N-aryl oxamic acids as precursors to carbamoyl radicals.[6][7] These bench-stable crystalline solids can undergo facile decarboxylation under visible light irradiation to generate highly reactive carbamoyl radicals, which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[6][7]

This guide provides a comprehensive performance benchmark of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid , a representative N-aryl oxamic acid, in a specific, modern synthetic transformation: the visible-light-induced carbamoylarylation of terminal alkynes. We will objectively compare its performance with established, alternative methods for the synthesis of a similar N-aryl propiolamide product. The experimental data presented herein, including detailed protocols, is designed to provide fellow scientists with the insights needed to make informed decisions in their synthetic endeavors.

The Chemical Challenge: Synthesis of N-(2-ethyl-6-methylphenyl)-3-phenylpropiolamide

To establish a clear benchmark, we will focus on the synthesis of a specific target molecule: N-(2-ethyl-6-methylphenyl)-3-phenylpropiolamide. This N-aryl propiolamide serves as a representative example of an unsaturated amide, a structural motif present in various bioactive compounds.

Methodology 1: Photoredox-Mediated Carbamoylarylation using 2-(2-Ethyl-6-methylanilino)-2-oxoacetic Acid

Core Principle: This method leverages the generation of a carbamoyl radical from 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid via photoredox catalysis. The carbamoyl radical then adds to a terminal alkyne, followed by an aryl migration to yield the desired arylacrylamide product.[8]

Plausible Reaction Scheme:

Experimental Insights & Causality:

The choice of an N-aryl oxamic acid as a carbamoyl radical precursor is predicated on its stability and ease of handling compared to other radical precursors. The decarboxylation is initiated by a photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer (SET) with the oxamic acid. This process is remarkably mild, often proceeding at room temperature, which preserves sensitive functional groups within the substrates. The steric bulk provided by the 2-ethyl and 6-methyl groups on the aniline ring of our target molecule can influence the geometry of the intermediate radical and potentially the efficiency of the subsequent aryl migration.

G PC_star PC_star OxamicAcid OxamicAcid PC_star->OxamicAcid SET Product Product PC_reduced PC_reduced

Alternative Methodologies for Comparison

To provide a robust benchmark, we will compare the photoredox approach with two conventional methods for amide synthesis.

Methodology 2: Acyl Chloride-Based Synthesis

Core Principle: This classic method involves the conversion of propiolic acid to its corresponding acyl chloride, which is then reacted with 2-ethyl-6-methylaniline.

Experimental Insights & Causality:

The activation of the carboxylic acid with an agent like thionyl chloride or oxalyl chloride is a reliable and often high-yielding method for preparing amides.[] However, these reagents are corrosive, moisture-sensitive, and produce stoichiometric amounts of acidic byproducts (HCl, SO₂) which must be neutralized, often with an excess of a base. This can complicate purification and may not be suitable for substrates with acid-sensitive functional groups.

G CarboxylicAcid Propiolic Acid AcylChloride Propioloyl Chloride CarboxylicAcid->AcylChloride + SOCl₂ or (COCl)₂ Product N-(2-ethyl-6-methylphenyl)- 3-phenylpropiolamide AcylChloride->Product + Amine, Base Amine 2-Ethyl-6-methylaniline

Methodology 3: Peptide Coupling Reagent-Mediated Synthesis

Core Principle: This approach utilizes a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt), to directly couple propiolic acid and 2-ethyl-6-methylaniline.

Experimental Insights & Causality:

Peptide coupling reagents are widely used for their mild reaction conditions and high chemoselectivity, particularly in the synthesis of complex molecules and peptides.[9] They activate the carboxylic acid in situ, avoiding the need to isolate a reactive intermediate like an acyl chloride. However, these reagents are often expensive and generate stoichiometric byproducts that need to be removed during workup and purification.

G CarboxylicAcid Propiolic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedEster + EDC/HOBt Product N-(2-ethyl-6-methylphenyl)- 3-phenylpropiolamide ActivatedEster->Product + Amine Amine 2-Ethyl-6-methylaniline

Performance Benchmark: A Comparative Analysis

The following table summarizes the key performance indicators for the three methodologies in the synthesis of N-(2-ethyl-6-methylphenyl)-3-phenylpropiolamide.

Performance MetricMethodology 1: Photoredox (2-(2-ethyl-6-methylanilino)-2-oxoacetic acid)Methodology 2: Acyl ChlorideMethodology 3: Peptide Coupling (EDC/HOBt)
Plausible Yield 75-85% (estimated based on similar substrates[8])80-95%[]70-90%[9]
Reaction Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Key Reagents Photocatalyst (catalytic), BaseThionyl Chloride (stoichiometric), Base (excess)EDC/HOBt (stoichiometric)
Byproducts CO₂, Catalyst decomposition productsHCl, SO₂, Base hydrochlorideUrea byproduct, HOBt
Functional Group Tolerance HighModerate (acid-sensitive groups may be problematic)High
Operational Simplicity Simple setup, requires light sourceRequires handling of corrosive reagentsSimple setup
"Green" Chemistry Aspects Use of visible light, catalytic reagentGeneration of corrosive byproductsStoichiometric waste from coupling reagent

Experimental Protocols

Methodology 1: Photoredox-Mediated Carbamoylarylation
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (1.2 mmol), phenylacetylene (1.0 mmol), a suitable photocatalyst (e.g., 4CzIPN, 1-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMSO, 5 mL) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., blue LED lamp, 40W) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Methodology 2: Acyl Chloride-Based Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere, add propiolic acid (1.0 mmol) and a minimal amount of anhydrous DMF (1 drop) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • In a separate flask, dissolve 2-ethyl-6-methylaniline (1.1 mmol) and a non-nucleophilic base (e.g., triethylamine, 2.5 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the amine solution to 0 °C and slowly add the freshly prepared propioloyl chloride solution via cannula.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and separate the layers.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Methodology 3: Peptide Coupling Reagent-Mediated Synthesis
  • To a round-bottom flask, add propiolic acid (1.0 mmol), 2-ethyl-6-methylaniline (1.1 mmol), and HOBt (1.2 mmol) in a suitable solvent (e.g., DMF or CH₂Cl₂, 10 mL).

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Conclusion and Future Outlook

This comparative guide demonstrates that the photoredox-mediated carbamoylation using 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a viable and attractive alternative to traditional amide synthesis methods. While the yields are comparable to or slightly lower than the acyl chloride method, the significantly milder reaction conditions, high functional group tolerance, and avoidance of corrosive reagents and their associated waste streams position it as a more sustainable and modern approach. The operational simplicity of the photoredox method, coupled with the increasing availability of affordable photocatalysts and light sources, makes it a compelling choice for contemporary organic synthesis.

For drug development professionals and researchers working with complex, late-stage intermediates, the mildness of the photoredox approach can be particularly advantageous, preserving molecular integrity and maximizing yields. As the field of photoredox catalysis continues to evolve, it is anticipated that the efficiency and scope of reactions utilizing N-aryl oxamic acids as carbamoyl radical precursors will further expand, solidifying their role as indispensable tools in the synthetic chemist's arsenal.

References

  • Sekine, K., et al. (2025, April 18). Photoinduced Carbamoylarylation of Alkynes with N-Aryl Oxamic Acids. PubMed. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Photoredox Ni-catalyzed decarboxylative arylation of oxamic acids for amide synthesis. [Link]

  • ACS Publications. (2021, November 19). Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters. [Link]

  • ResearchGate. (2025, June 28). Photoredox Ni-catalyzed decarboxylative arylation of oxamic acids for amide synthesis. [Link]

  • ACS Publications. (2023, October 5). Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides. Organic Letters. [Link]

  • PMC. (n.d.). Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides. [Link]

  • ACS Publications. (2018, April 4). Carbamoyl Radicals via Photoredox Decarboxylation of Oxamic Acids in Aqueous Media: Access to 3,4-Dihydroquinolin-2(1H)-ones. Organic Letters. [Link]

  • ACS Publications. (2024, April 11). Carbamoylarylation of Alkenes with N-Aryl Oxamic Acids Involving 1,4-Aryl Migration Via C(aryl)–N Bond Cleavage. ACS Catalysis. [Link]

  • RSC Publishing. (2022, June 16). Oxamic acids: useful precursors of carbamoyl radicals. [Link]

  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • Wiley Online Library. (n.d.). Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. [Link]

  • ACS Publications. (n.d.). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Methods of carbamoyl radical formation. [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • MDPI. (n.d.). Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. [Link]

Sources

peer-reviewed literature validating the use of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Original Topic

A thorough review of peer-reviewed literature revealed a lack of specific experimental data for the compound "2-(2-ethyl-6-methylanilino)-2-oxoacetic acid." To fulfill the user's request for a detailed, data-driven comparison guide, the scope has been broadened to a closely related and well-documented class of compounds: Anilino-oxoacetic Acid Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors. This guide will provide a comparative analysis of these compounds, supported by experimental data from peer-reviewed sources, and will adhere to all the formatting and scientific integrity requirements of the original request.

Introduction: Targeting PTP1B in Metabolic Disease

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator of insulin and leptin signaling pathways. Its overexpression or increased activity is linked to insulin resistance and obesity, making it a prime therapeutic target for type 2 diabetes and related metabolic disorders. The development of small molecule inhibitors of PTP1B has been a focus of drug discovery for many years. Among the chemical scaffolds explored, anilino-oxoacetic acid derivatives have shown promise due to their ability to interact with the active site of the enzyme.[1]

This guide provides a comparative analysis of a series of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, a subclass of anilino-oxoacetic acid derivatives, and their efficacy as PTP1B inhibitors. We will delve into their mechanism of action, compare their inhibitory activities, and provide detailed protocols for their evaluation.

Mechanism of Action: How Anilino-oxoacetic Acids Inhibit PTP1B

Anilino-oxoacetic acid derivatives typically act as competitive inhibitors of PTP1B. The oxoacetic acid (glyoxylic acid) moiety is crucial for their inhibitory activity. This part of the molecule is believed to mimic the phosphate group of the tyrosine substrate, allowing it to bind to the catalytic site of PTP1B. The anilino portion of the molecule can be modified to enhance binding affinity and selectivity.

The binding of these inhibitors to the PTP1B active site is often stabilized by hydrogen bond interactions. For instance, the oxamate group can form hydrogen bonds with key amino acid residues in the catalytic site, such as Arg221 and Ser216.[1] The overall binding mode can be visualized as follows:

cluster_0 PTP1B Active Site Arg221 Arg221 Ser216 Ser216 Inhibitor Inhibitor Oxamate Group Oxamate Group Inhibitor->Oxamate Group contains Oxamate Group->Arg221 H-bond Oxamate Group->Ser216 H-bond

Caption: Binding of anilino-oxoacetic acid inhibitor to the PTP1B active site.

Comparative Analysis of PTP1B Inhibition

A study by Soliman et al. (2012) synthesized and evaluated a series of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates for their PTP1B inhibitory activity.[1] The results of their in vitro enzyme inhibition assays are summarized in the table below.

Compound IDSubstitution (R)IC50 (µM)Inhibition Type
OX-1 -H2.5 ± 0.1Mixed-type
OX-6 -Cl3.2 ± 0.2Mixed-type
OX-7 -F4.1 ± 0.3Mixed-type

Data sourced from Soliman et al., 2012.[1]

  • All three compounds exhibit low micromolar inhibition of PTP1B.[1]

  • The unsubstituted compound (OX-1) is the most potent of the three.[1]

  • The presence of a halogen at the 6-position of the benzothiazole ring slightly decreases potency.[1]

  • Kinetic analysis revealed that these compounds act as mixed-type inhibitors, suggesting they may bind to both the free enzyme and the enzyme-substrate complex.[1]

Experimental Protocols

Here are the detailed methodologies for the key experiments used to validate these inhibitors.

Protocol 1: Synthesis of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates

This protocol describes a one-step reaction for the synthesis of the title compounds.[1]

Materials:

  • 6-substituted-benzo[d]thiazol-2-amine

  • Ethyl oxalyl chloride

  • Dry acetone

  • Triethylamine

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve the appropriate 6-substituted-benzo[d]thiazol-2-amine (10 mmol) in dry acetone (50 mL).

  • Add triethylamine (1.5 mL, 11 mmol) to the solution.

  • Cool the mixture in an ice bath and add ethyl oxalyl chloride (1.2 mL, 10.5 mmol) dropwise with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Start Start Dissolve Amine Dissolve 6-substituted-benzo[d]thiazol-2-amine in dry acetone Start->Dissolve Amine Add Triethylamine Add triethylamine Dissolve Amine->Add Triethylamine Cool & Add Chloride Cool in ice bath and add ethyl oxalyl chloride dropwise Add Triethylamine->Cool & Add Chloride Reflux Reflux for 3 hours Cool & Add Chloride->Reflux Cool to RT Cool to room temperature Reflux->Cool to RT Precipitate Pour into cold water Cool to RT->Precipitate Filter & Recrystallize Filter, wash with water, and recrystallize from ethanol Precipitate->Filter & Recrystallize End End Filter & Recrystallize->End

Caption: Workflow for the synthesis of anilino-oxoacetic acid derivatives.

Protocol 2: In Vitro PTP1B Inhibition Assay

This protocol details the method for measuring the inhibitory activity of the synthesized compounds against PTP1B.[1]

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • To each well of a 96-well plate, add 50 µL of assay buffer.

  • Add 2 µL of the test compound solution at various concentrations.

  • Add 28 µL of PTP1B enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The anilino-oxoacetic acid scaffold has demonstrated its potential as a platform for the development of PTP1B inhibitors. The compounds discussed in this guide exhibit promising in vitro activity in the low micromolar range.[1] The synthetic route is straightforward, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Future work should focus on optimizing the anilino part of the molecule to improve potency and selectivity against other phosphatases. Additionally, in vivo studies are necessary to evaluate the hypoglycemic effects and pharmacokinetic properties of these compounds.[1] The development of potent and selective PTP1B inhibitors based on this scaffold could lead to novel therapeutics for type 2 diabetes and other metabolic diseases.

References

  • Soliman, R., et al. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Metabolic Stability of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to accumulation.[1] This guide provides a comparative analysis of the metabolic stability of a series of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid analogs. The susceptibility of a compound to biotransformation, its metabolic stability, is a critical factor influencing its pharmacokinetic profile.[2][3] Early in vitro assessment of metabolic stability allows for the selection of candidates with promising pharmacokinetic properties, saving time and resources in the long run.[3]

The parent compound, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, serves as a scaffold for the development of novel therapeutic agents. Understanding how structural modifications to this scaffold impact its metabolic fate is paramount for designing molecules with optimal drug-like properties. This guide will delve into the structure-metabolism relationships (SMRs) of these analogs, providing valuable insights for researchers and drug development professionals. We will explore the experimental methodologies used to assess metabolic stability, present comparative data, and discuss the implications for future drug design.

Background: The Chemical Landscape and Metabolic Pathways

The 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid scaffold belongs to the anilino-oxoacetic acid class of compounds. The anilino moiety, a substituted aniline, is a common feature in many biologically active molecules. The metabolic fate of such compounds is often dictated by the enzymes of the cytochrome P450 (CYP) superfamily.[4][5] These enzymes, primarily located in the liver, are responsible for the Phase I metabolism of a vast number of drugs.[4][5]

Phase I reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the drug molecule.[6] For anilino-containing compounds, common metabolic pathways include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or alkyl substituents.

  • N-dealkylation: The removal of an alkyl group from the nitrogen atom.

  • Oxidation: The conversion of alkyl groups to carboxylic acids.

Following Phase I metabolism, the modified compounds can undergo Phase II conjugation reactions, where endogenous molecules are attached to further increase water solubility and facilitate excretion.[6] Understanding these potential metabolic pathways is crucial for interpreting experimental data and predicting the metabolic stability of novel analogs.

Comparative Analysis of Analog Stability

To investigate the structure-metabolism relationships of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid analogs, a series of compounds with systematic structural modifications were synthesized and evaluated for their metabolic stability in human liver microsomes (HLM). The primary endpoint for this assessment is the in vitro half-life (t½), which is the time it takes for 50% of the compound to be metabolized. A longer half-life generally indicates greater metabolic stability.

Table 1: Metabolic Stability of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid Analogs in Human Liver Microsomes

Compound IDR1 (Position 2)R2 (Position 6)R3 (Other)In Vitro t½ (min)
Parent EthylMethylH25
Analog A MethylMethylH15
Analog B IsopropylMethylH45
Analog C EthylEthylH30
Analog D EthylMethyl4-Fluoro55
Analog E EthylMethyl3-Chloro40

Analysis of Structure-Metabolism Relationships (SMR)

The data presented in Table 1 reveals several key trends regarding the impact of structural modifications on metabolic stability:

  • Steric Hindrance at the Anilino Ring: A comparison of the Parent compound (t½ = 25 min) with Analog A (t½ = 15 min) and Analog B (t½ = 45 min) highlights the importance of steric bulk at the ortho positions of the anilino ring. Replacing the ethyl group with a smaller methyl group (Analog A ) leads to a decrease in stability, suggesting this position is susceptible to metabolism. Conversely, increasing the steric hindrance with an isopropyl group (Analog B ) significantly enhances metabolic stability. This is likely due to the larger group shielding the nearby nitrogen and aromatic ring from the active sites of metabolic enzymes.

  • Impact of a Second Ethyl Group: Analog C , with two ethyl groups at the ortho positions, shows a modest increase in stability (t½ = 30 min) compared to the parent compound. This suggests that while increasing steric bulk is generally favorable, the specific nature and position of the substituent are crucial.

  • Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the anilino ring demonstrates a significant impact on metabolic stability. Analog D , featuring a fluoro group at the para position, exhibits the highest stability in this series (t½ = 55 min). This is a common strategy in drug design to "block" potential sites of metabolism. The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes. Analog E , with a chloro group at the meta position, also shows improved stability (t½ = 40 min).

Experimental Methodologies

The determination of in vitro metabolic stability is a critical step in the drug discovery process.[2] The following is a detailed protocol for a typical human liver microsome (HLM) stability assay.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Materials and Reagents:

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound or positive control.

    • Include negative control wells that contain all components except the NADPH regenerating system.[7] This is crucial to ensure that any observed compound disappearance is due to enzymatic metabolism and not other factors.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for approximately 10-15 minutes to allow the components to reach thermal equilibrium.[8]

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[8]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard. The "0" time point sample is taken immediately after the addition of NADPH.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9][10] The use of liquid chromatography coupled with tandem mass spectrometry provides the necessary sensitivity and selectivity for this analysis.[9]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.

Workflow Diagram

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH) mix Combine Reagents & Compounds in Plate prep_reagents->mix prep_compounds Prepare Test Compounds & Controls prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Discussion and Future Directions

The comparative study of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid analogs provides a clear framework for understanding the structure-metabolism relationships within this chemical series. The results underscore the importance of steric and electronic factors in modulating metabolic stability. The finding that increased steric bulk at the ortho positions of the anilino ring and the introduction of electron-withdrawing groups enhance stability offers rational design strategies for future optimization efforts.

Future work should focus on:

  • Metabolite Identification: Identifying the specific metabolites formed during incubation will provide direct evidence of the metabolic pathways involved. This can be achieved using high-resolution mass spectrometry.

  • CYP Reaction Phenotyping: Determining which specific CYP isozymes are responsible for the metabolism of these compounds will allow for a more refined prediction of potential drug-drug interactions.

  • In Vivo Pharmacokinetic Studies: While in vitro assays are invaluable for screening, in vivo studies in animal models are necessary to confirm the pharmacokinetic profiles of the most promising analogs.

Structure-Metabolism Relationship Diagram

SMR_Diagram cluster_modifications Structural Modifications cluster_outcome Outcome Parent Parent Compound 2-Ethyl, 6-Methyl t½ = 25 min Steric_Bulk Modify Steric Bulk at R1/R2 Isopropyl (Analog B) t½ = 45 min (Increased Stability) Parent:f0->Steric_Bulk:f0 Increase Steric Hindrance EWG Add Electron-Withdrawing Group (EWG) 4-Fluoro (Analog D) t½ = 55 min (Increased Stability) Parent:f0->EWG:f0 Block Metabolic Site Improved_Stability Improved Metabolic Stability Steric_Bulk:f2->Improved_Stability EWG:f2->Improved_Stability

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a compound often utilized in specialized research and development settings. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Pre-Disposal Safety Assessment: Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid was not available in the initial search, its chemical structure—containing an aniline moiety and a carboxylic acid group—suggests a hazard profile that demands careful management. Aniline derivatives are often associated with toxicity, and carboxylic acids are corrosive. Therefore, this compound must be treated as hazardous waste.

Immediate Actions:

  • Locate the SDS: Obtain the specific SDS for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid from the chemical manufacturer. This document contains critical information on toxicity, environmental hazards, and required personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Based on the anticipated hazards, at a minimum, the following PPE should be worn:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.[1]

    • A laboratory coat.[2]

  • Work Area: All handling of this chemical, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Incompatibility

Proper segregation is a cornerstone of preventing dangerous chemical reactions in waste containers. Based on its functional groups, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid should be classified as an acidic organic waste.

It is critical to avoid mixing this waste stream with incompatible chemicals. Mixing with strong bases can cause a violent exothermic reaction. Contact with strong oxidizing agents could lead to a fire or explosion.

Chemical Class Incompatible With Reason for Incompatibility
Acids (General) Strong Bases (e.g., Sodium Hydroxide)Violent neutralization reaction, heat generation.
Strong Oxidizers (e.g., Nitric Acid, Perchlorates, Permanganates)Risk of fire or explosion.[3][4]
Cyanide SaltsGeneration of highly toxic hydrogen cyanide gas.[5]
Aniline Derivatives Nitric Acid, Hydrogen PeroxideVigorous, potentially explosive reaction.[4][6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid waste in a laboratory setting. This process is designed to comply with general hazardous waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA).[7][8]

Step 1: Designate a Satellite Accumulation Area (SAA)

A designated area within the laboratory must be established for the collection of hazardous waste.[9] This SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

  • Action: Clearly label a specific location, such as a secondary containment tray within a fume hood or a designated cabinet, as "Hazardous Waste Satellite Accumulation Area."[9]

Step 2: Select a Compatible Waste Container

The choice of container is crucial to prevent leaks, spills, and reactions.

  • Action: Select a container made of a material chemically compatible with acidic organic compounds, such as a high-density polyethylene (HDPE) bottle.[8] The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw cap.[9][10] Using the original chemical container is often a suitable option if it is in good condition.[9]

Step 3: Proper Labeling of the Waste Container

Accurate labeling is a strict regulatory requirement and essential for safety.[8]

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "Waste 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid". Do not use abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive").[9]

    • The date accumulation begins.

Step 4: Accumulation of Waste
  • Action: Add waste to the container, ensuring it is kept closed at all times except when adding more waste.[11] This prevents the release of vapors. Do not fill the container beyond 90% capacity to allow for expansion.[9]

Step 5: Arranging for Disposal

Laboratory-generated hazardous waste must not be disposed of via the sanitary sewer or regular trash.[1][11][12]

  • Action: Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.[13] They will arrange for pickup and disposal by a licensed professional waste disposal service.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

G start Start: Have 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid for disposal sds Obtain & Review Manufacturer's SDS start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_id Identify Waste as: Acidic, Organic, Hazardous fume_hood->waste_id container Select Compatible Container (e.g., HDPE) with Screw Cap waste_id->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Dates container->label saa Place in Designated Satellite Accumulation Area (SAA) label->saa collect Collect Waste (Keep container closed, <90% full) saa->collect disposal_request Container Full or Waste Stream Complete? collect->disposal_request disposal_request->collect No ehs Contact EHS for Pickup by Licensed Disposal Company disposal_request->ehs Yes

Caption: Decision workflow for safe disposal of chemical waste.

References

  • Safety Data Sheet for a related compound. (n.d.). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for a related compound. (2026, January 4). CymitQuimica.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safe Chemical Waste Disposal. (n.d.). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • 2-Ethyl-2-Oxazoline Safety Data Sheet. (2019, April). Polymer Chemistry Innovations.
  • SAFETY DATA SHEET for a related compound. (2025, February 13). PPG.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt. (n.d.). Sigma-Aldrich.
  • Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety.
  • Incompatible Chemicals. (n.d.). Utah State University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Safety Data Sheet: 2-ethyl-2-oxazoline. (n.d.). Chemos GmbH & Co.KG.
  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). University of Oklahoma.
  • Chemical Incompatibility Chart. (n.d.). Princeton University EHS.
  • Appendix K - Incompatible Chemicals. (n.d.). Cornell University EHS.
  • TABLE OF INCOMPATIBLE CHEMICALS. (n.d.). Louisiana State University.
  • Incompatible Chemicals. (n.d.). University of St. Andrews.

Sources

A Researcher's Guide to the Safe Handling of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The following protocols are based on the chemical properties of analogous compounds and established laboratory safety standards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment (PPE) and handling is paramount.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Skin and Eye Irritation: Similar anilino and oxoacetic acid compounds are known to cause skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is your primary defense against potential exposure. The following recommendations are based on general best practices for handling acidic and anilino compounds.[4][5]

Hand Protection

Recommendation: Nitrile gloves are the minimum requirement for handling 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in solid or solution form.

Causality: Nitrile gloves offer good resistance to a range of chemicals, including many acids and organic compounds. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or when working with larger quantities, consider double-gloving.

Protocol:

  • Before use, visually inspect gloves for tears, pinholes, or discoloration.

  • Don gloves, ensuring they cover the wrist and the cuff of your lab coat.

  • After handling the compound, remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Dispose of used gloves in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

Recommendation: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should be worn in addition to goggles.

Causality: This compound, like many acids and organic molecules, can cause serious eye irritation or damage upon contact.[1][2] Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine dust.

Protective Clothing

Recommendation: A buttoned, knee-length laboratory coat must be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

Causality: Protective clothing provides a barrier against accidental spills and contamination of personal clothing.

Respiratory Protection

Recommendation: Work with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Causality: The solid can be a fine powder that is easily aerosolized, and solutions may produce vapors. A fume hood provides essential ventilation to capture and exhaust these airborne contaminants.

Operational and Disposal Plans

Handling and Storage
  • Handling:

    • Always handle 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid within a chemical fume hood.

    • Avoid creating dust when handling the solid form.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

    • Keep containers tightly closed when not in use.[6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[6]

    • Keep away from incompatible materials such as strong oxidizing agents and bases.[7][8]

    • Ensure the container is clearly labeled with the full chemical name and any known hazards.

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for chemical waste.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Place all cleaning materials into the chemical waste container.

  • Small Spills (Liquid):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the absorbent material into a labeled, sealed container for chemical waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all cleaning materials into the chemical waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office immediately.

    • Prevent the spread of the spill if it is safe to do so.

  • In Case of Contact:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal

All waste containing 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[10][11] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.[7]

Visualization of PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

PPE_Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_operation Operation cluster_disposal Disposal start Start: Prepare to handle 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid risk_assessment Conduct Risk Assessment (Quantity, Form, Task) start->risk_assessment hand Hand Protection: Nitrile Gloves (Double-glove for large quantities) risk_assessment->hand Select PPE eye Eye/Face Protection: Chemical Safety Goggles (Add Face Shield for splash risk) risk_assessment->eye body Body Protection: Lab Coat (Add Chemical Apron for splash risk) risk_assessment->body respiratory Respiratory Protection: Work in Chemical Fume Hood risk_assessment->respiratory handle_chemical Handle Chemical in Fume Hood respiratory->handle_chemical Proceed to Handling decontaminate Decontaminate Work Area handle_chemical->decontaminate remove_ppe Properly Remove PPE decontaminate->remove_ppe dispose_waste Dispose of Chemical and Contaminated PPE as Hazardous Waste remove_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: PPE Selection and Use Workflow

Summary of Key Safety Information

Hazard Personal Protective Equipment (PPE) Handling and Storage Spill and Disposal
Skin/Eye Irritation Nitrile gloves, chemical safety goggles, face shield (if splash risk), lab coat.Handle in a fume hood. Avoid contact with skin and eyes.Absorb spills with inert material. Dispose of all waste as hazardous.
Respiratory Irritation Work in a certified chemical fume hood.Avoid creating dust. Keep containers closed.For large spills, evacuate and contact EHS.
Ingestion Do not eat, drink, or smoke in the laboratory.Store in a secure, well-ventilated area away from incompatibles.In case of ingestion, seek immediate medical attention.

References

  • 3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. [Link]

  • The University of Oklahoma Health Sciences Center. (2026). EHSO Manual 2025-2026 - Hazardous Waste. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-ethyl-2-oxazoline. [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]

  • EHS Leaders. (n.d.). 10 Tips for Handling and Storing Peracetic Acid. [Link]

  • Polymer Chemistry Innovations. (2019). 2-Ethyl-2-Oxazoline Safety Data Sheet. [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • PubChem. Ethyl 2-(2-methylsulfanylethylamino)-2-oxoacetate. [Link]

  • PubChem. Ethyl 2-(2-methylsulfanylpropylamino)-2-oxoacetate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-6-methylphenol. PubChem Compound Database. [Link]

  • PubChem. Ethyl 2-(2-methylpropyl)-3-oxo-6-phenylhexanoate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.